Product packaging for His-[D-2-ME-Trp]-Ala(Cat. No.:)

His-[D-2-ME-Trp]-Ala

Cat. No.: B1575575
M. Wt: 426.5 g/mol
InChI Key: GYFZFNBHWAGTMO-IWEFOYFVSA-N
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Description

His-[D-2-ME-Trp]-Ala is a fragment of the growth hormone hexarelin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N6O4 B1575575 His-[D-2-ME-Trp]-Ala

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26N6O4

Molecular Weight

426.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C21H26N6O4/c1-11-15(14-5-3-4-6-17(14)25-11)8-18(20(29)26-12(2)21(30)31)27-19(28)16(22)7-13-9-23-10-24-13/h3-6,9-10,12,16,18,25H,7-8,22H2,1-2H3,(H,23,24)(H,26,29)(H,27,28)(H,30,31)/t12-,16-,18-/m0/s1

InChI Key

GYFZFNBHWAGTMO-IWEFOYFVSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CN=CN3)N

sequence

One Letter Code: H-d-2-Me-Trp-A

Origin of Product

United States

Foundational & Exploratory

structure and chemical properties of His-[D-2-ME-Trp]-Ala

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, chemical properties, and inferred biological context of the tripeptide His-[D-2-ME-Trp]-Ala. This peptide is a fragment of Hexarelin, a potent synthetic growth hormone secretagogue.[1][2] This document details the peptide's physicochemical characteristics, provides generalized experimental protocols for its synthesis and characterization, and elucidates the signaling pathway of its parent compound's receptor. The information presented is intended to support research and development activities involving this and related peptide structures.

Introduction

This compound is a synthetic tripeptide composed of L-Histidine, D-2-methyl-Tryptophan, and L-Alanine. Its significance in biomedical research stems from its identity as a fragment of Hexarelin, a hexapeptide known to stimulate the release of growth hormone.[1][2] The incorporation of a non-proteinogenic D-amino acid, D-2-methyl-Tryptophan, is a key structural feature. D-amino acids are known to enhance peptide stability and resistance to enzymatic degradation, potentially increasing their in vivo half-life and bioavailability.[3] The methylation on the tryptophan indole ring can further influence its conformational properties and binding affinity.

Structure and Chemical Properties

The chemical structure of this compound is characterized by the sequence L-Histidyl-(2-methyl-D-tryptophyl)-L-Alanine.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C21H26N6O4
Molecular Weight 426.47 g/mol
Canonical SMILES His-{d-2-Me-Trp}-Ala
Solubility ≥ 50 mg/mL in Water
Appearance White to off-white powderInferred
Storage Store at -20°C

Inferred Biological Activity and Mechanism of Action

As a fragment of Hexarelin, the biological activity of this compound is likely related to the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. Hexarelin and other growth hormone secretagogues (GHSs) bind to and activate GHSR, which is a G protein-coupled receptor (GPCR). The primary signaling pathway initiated by GHSR activation is through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the stimulation of growth hormone release from the pituitary gland.

While the full biological activity of the tripeptide fragment itself has not been extensively characterized in publicly available literature, it may act as a partial agonist or antagonist at the GHSR, or it may possess other, as yet unidentified, biological functions.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of the Growth Hormone Secretagogue Receptor (GHSR), the target of the parent compound Hexarelin.

GHSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Hexarelin Hexarelin GHSR GHSR Hexarelin->GHSR Binds to Gq Gq GHSR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases GH_Release Growth Hormone Release Ca2+->GH_Release Stimulates PKC->GH_Release Stimulates

GHSR Signaling Pathway

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis, purification, and characterization of this compound, based on standard practices for solid-phase peptide synthesis and analysis.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the Fmoc/tBu-based solid-phase synthesis of the target peptide.

SPPS_Workflow cluster_synthesis Synthesis Cycle cluster_cleavage Cleavage and Deprotection Start Start with Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Repeat Repeat for each amino acid? Washing2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Centrifugation Centrifugation and Washing Precipitation->Centrifugation Lyophilization Lyophilization Centrifugation->Lyophilization Crude_Peptide Crude Peptide Lyophilization->Crude_Peptide

SPPS Workflow

Materials:

  • Rink Amide resin

  • Fmoc-Ala-OH, Fmoc-D-2-Me-Trp(Boc)-OH, Fmoc-His(Trt)-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Ala): Couple Fmoc-Ala-OH to the resin using HBTU and DIPEA in DMF for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for Fmoc-D-2-Me-Trp(Boc)-OH and then for Fmoc-His(Trt)-OH.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether.

  • Collection and Drying: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • Lyophilization: For long-term storage, dissolve the crude peptide in a water/acetonitrile mixture and lyophilize.

Purification and Characterization

4.2.1. Purification by Preparative Reverse-Phase HPLC (RP-HPLC)

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phases:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes).

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the collected fractions for purity by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize.

4.2.2. Characterization by Mass Spectrometry

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Infuse the sample directly into the ESI-MS.

  • Acquire the mass spectrum in positive ion mode.

  • Compare the observed molecular weight with the theoretical molecular weight (426.47 Da).

Competitive Binding Assay (Generalized Protocol)

This protocol describes a general method to assess the binding affinity of this compound to the GHSR, assuming a suitable radiolabeled or fluorescently labeled ligand for GHSR is available.

Binding_Assay_Workflow Prepare_Cells Prepare cells expressing GHSR Incubate_Components Incubate cells with labeled ligand and varying concentrations of This compound Prepare_Cells->Incubate_Components Wash Wash to remove unbound ligand Incubate_Components->Wash Measure_Signal Measure bound labeled ligand signal Wash->Measure_Signal Analyze_Data Analyze data to determine IC50 Measure_Signal->Analyze_Data Calculate_Ki Calculate Ki from IC50 Analyze_Data->Calculate_Ki Result Binding Affinity (Ki) Calculate_Ki->Result

Competitive Binding Assay

Materials:

  • Cell line expressing GHSR (e.g., HEK293-GHSR)

  • Labeled ligand for GHSR (e.g., [125I]-Ghrelin)

  • This compound

  • Binding buffer

  • Filtration apparatus

Procedure:

  • Cell Preparation: Prepare cell membranes from the GHSR-expressing cell line.

  • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of the labeled ligand, and increasing concentrations of the unlabeled test peptide (this compound).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination of Binding: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound ligand.

  • Quantification: Quantify the amount of bound labeled ligand on the filters using a suitable detector (e.g., gamma counter for radiolabeled ligands).

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a structurally interesting tripeptide with potential biological relevance derived from its relationship to the potent growth hormone secretagogue, Hexarelin. The presence of a D-amino acid and a methylated tryptophan suggests enhanced stability and modified receptor interaction. While detailed experimental data on this specific fragment are limited, this guide provides a solid foundation for its synthesis, characterization, and the investigation of its biological activity, particularly in the context of the GHSR signaling pathway. Further research is warranted to fully elucidate the pharmacological profile of this peptide.

References

His-[D-2-ME-Trp]-Ala: A Technical Guide to a Core Hexarelin Fragment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of His-[D-2-ME-Trp]-Ala, a significant N-terminal fragment of the synthetic growth hormone secretagogue, hexarelin. While hexarelin is a well-characterized hexapeptide known for its potent activity at the growth hormone secretagogue receptor (GHSR), the specific biological role and activity of its fragments are less understood. This document synthesizes the available, albeit limited, information on this compound and extrapolates its potential significance based on the extensive structure-activity relationship (SAR) studies of hexarelin and related growth hormone-releasing peptides (GHRPs). This guide offers detailed hypothetical experimental protocols for the synthesis, purification, and biological characterization of this fragment, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate further research into its potential pharmacological properties.

Introduction

Hexarelin (His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH₂) is a potent synthetic agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2][3] Its activity mimics that of ghrelin, the endogenous ligand, stimulating the release of growth hormone (GH) from the pituitary gland.[1] Beyond its effects on GH secretion, hexarelin has been shown to exert pleiotropic effects, including cardioprotective and metabolic actions.[4] The N-terminal tripeptide fragment, this compound, represents a key structural component of the full hexarelin molecule. The presence of the unnatural amino acid D-2-methyl-tryptophan is a strategic modification designed to increase the peptide's stability and resistance to enzymatic degradation.

While commercially available for research purposes, there is a notable scarcity of published data specifically detailing the intrinsic biological activity of the this compound fragment. Structure-activity relationship studies on GHRPs suggest that the N-terminal residues are crucial for receptor binding and activation. Therefore, understanding the properties of this core fragment is essential for elucidating the complete pharmacological profile of hexarelin and for the rational design of novel GHSR modulators.

Physicochemical Properties and Synthesis

PropertyValueSource
Full Sequence His-D-2-methyl-Trp-AlaInferred
Molecular Formula C₂₁H₂₆N₆O₃Calculated
Molecular Weight 426.48 g/mol Calculated
Appearance White to off-white powderGeneric Peptide Property
Solubility Soluble in water and DMSOGeneric Peptide Property
Synthesis and Purification Protocol (Hypothetical)

A standard solid-phase peptide synthesis (SPPS) protocol using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry would be suitable for the production of this compound.

2.1.1. Materials:

  • Fmoc-Ala-Wang resin

  • Fmoc-D-2-Me-Trp(Boc)-OH

  • Fmoc-His(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

2.1.2. Synthesis Workflow:

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis resin Fmoc-Ala-Wang Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling1 Coupling: Fmoc-D-2-Me-Trp(Boc)-OH DIC/Oxyma in DMF deprotection1->coupling1 deprotection2 Fmoc Deprotection (20% Piperidine/DMF) coupling1->deprotection2 coupling2 Coupling: Fmoc-His(Trt)-OH DIC/Oxyma in DMF deprotection2->coupling2 final_deprotection Final Fmoc Deprotection coupling2->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Mass Spectrometry and Analytical HPLC purification->analysis

Caption: Workflow for the synthesis and purification of this compound.

2.1.3. Detailed Steps:

  • Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the alanine residue using a 20% piperidine solution in DMF.

  • First Coupling: Couple Fmoc-D-2-Me-Trp(Boc)-OH to the deprotected alanine using DIC and Oxyma as coupling reagents in DMF. Monitor the reaction completion using a Kaiser test.

  • Second Deprotection: Remove the Fmoc group from the newly added tryptophan residue.

  • Second Coupling: Couple Fmoc-His(Trt)-OH to the deprotected dipeptide.

  • Final Deprotection: Remove the final Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin-bound peptide with a TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and Trt).

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Biological Activity and Signaling Pathways

Direct evidence for the biological activity of this compound is currently lacking in published literature. However, based on the known pharmacology of hexarelin and other GHRPs, we can hypothesize its potential interactions.

Interaction with the Growth Hormone Secretagogue Receptor (GHSR)

The primary target of hexarelin is the GHSR, a G protein-coupled receptor (GPCR). Upon activation by an agonist like ghrelin or hexarelin, the GHSR initiates several downstream signaling cascades. The N-terminal region of GHRPs is known to be critical for receptor interaction and activation. Therefore, it is plausible that this compound could:

  • Act as a weak partial agonist: The fragment might retain some ability to bind to and activate the GHSR, albeit with significantly lower affinity and efficacy compared to the full hexarelin peptide.

  • Function as a competitive antagonist: The fragment could bind to the GHSR without activating it, thereby blocking the binding of endogenous ghrelin or other agonists.

  • Be biologically inactive: The tripeptide may be too short to establish the necessary interactions for stable receptor binding.

To determine the actual activity, in vitro assays as detailed in Section 4 are necessary.

GHSR Signaling Pathways

Activation of the GHSR can trigger multiple intracellular signaling pathways, primarily through the coupling to Gαq/11 and subsequent activation of phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. The GHSR can also signal through other G proteins and β-arrestin pathways.

G ligand Hexarelin / Ghrelin ghsr GHSR1a ligand->ghsr gq11 Gαq/11 ghsr->gq11 beta_arrestin β-Arrestin ghsr->beta_arrestin plc PLC gq11->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 [Ca²⁺]i ↑ ip3->ca2 pkc PKC dag->pkc gh_release Growth Hormone Release ca2->gh_release pkc->gh_release internalization Receptor Internalization beta_arrestin->internalization

Caption: Major signaling pathways activated by the GHSR1a.

Experimental Protocols for Biological Characterization

To elucidate the biological activity of this compound, a series of in vitro experiments are required.

Receptor Binding Assays

Objective: To determine if this compound binds to the GHSR and to quantify its binding affinity.

Methodology: Competitive Radioligand Binding Assay

  • Cell Culture: Use a cell line stably expressing the human GHSR (e.g., HEK293-GHSR cells).

  • Membrane Preparation: Prepare cell membrane fractions from the cultured cells.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled GHSR ligand (e.g., ¹²⁵I-ghrelin or ³H-MK-0677) and increasing concentrations of the unlabeled competitor (this compound, with hexarelin as a positive control).

  • Incubation: Incubate at room temperature for a defined period to reach binding equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine if this compound can activate the GHSR (agonist activity) or block the activation by another agonist (antagonist activity).

4.2.1. Calcium Mobilization Assay

  • Cell Preparation: Seed HEK293-GHSR cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Mode: Add increasing concentrations of this compound to the cells and measure the change in fluorescence over time using a plate reader (e.g., FLIPR). Hexarelin should be used as a positive control.

  • Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound before adding a fixed concentration of a known agonist (e.g., ghrelin or hexarelin) at its EC₅₀ or EC₈₀.

  • Data Analysis: For agonist activity, plot the fluorescence intensity against the peptide concentration to determine the EC₅₀ (effective concentration for 50% of maximal response). For antagonist activity, determine the IC₅₀ for the inhibition of the agonist-induced signal.

4.2.2. β-Arrestin Recruitment Assay

  • Assay Principle: Utilize an assay system, such as PathHunter® (DiscoverX), where GHSR and a fragment of β-galactosidase are co-expressed with a fusion of β-arrestin and the complementing fragment of the enzyme. Ligand-induced β-arrestin recruitment to the receptor leads to enzyme complementation and a measurable signal.

  • Procedure: Follow the manufacturer's protocol, testing increasing concentrations of this compound in both agonist and antagonist modes.

  • Data Analysis: Calculate EC₅₀ or IC₅₀ values from the dose-response curves.

G cluster_binding Receptor Binding Assay cluster_functional Functional Assays cells1 HEK293-GHSR Cells membranes Membrane Preparation cells1->membranes assay_setup Incubate Membranes with Radioligand and Competitor membranes->assay_setup quantification1 Measure Radioactivity assay_setup->quantification1 binding_data Calculate Ki quantification1->binding_data cells2 HEK293-GHSR Cells calcium_assay Calcium Mobilization Assay cells2->calcium_assay beta_arrestin_assay β-Arrestin Recruitment Assay cells2->beta_arrestin_assay functional_data Calculate EC50 / IC50 calcium_assay->functional_data beta_arrestin_assay->functional_data

Caption: Experimental workflow for the biological characterization of this compound.

Quantitative Data Summary

As of the date of this document, there is no publicly available quantitative data specifically for the this compound fragment. The following table provides data for the parent compound, hexarelin, for reference.

CompoundAssayReceptorValueSpeciesSource
HexarelinGH Release (ED₅₀)GHSR0.50 - 0.64 µg/kg (in vivo)Human
HexarelinGH Release (Cmax)GHSR55.1 ng/mL (at 2 µg/kg)Human
HexarelinGH Release (AUC)GHSR3936 ng·min/mL (at 2 µg/kg)Human

Conclusion and Future Directions

This compound is a core structural component of the potent growth hormone secretagogue, hexarelin. While its individual biological activity remains to be experimentally determined, its strategic position within the parent molecule suggests a potentially significant role in receptor interaction. The lack of data on this fragment represents a clear knowledge gap in the understanding of GHRP pharmacology.

Future research should focus on the systematic evaluation of this and other fragments of hexarelin to fully dissect the structure-activity relationships of this important class of peptides. The experimental protocols outlined in this guide provide a roadmap for such investigations. Elucidating the activity (or lack thereof) of this compound will not only contribute to a more complete understanding of hexarelin's mechanism of action but could also inform the design of novel, more selective, and stable GHSR modulators for therapeutic applications.

References

An In-depth Technical Guide on the Core Mechanism of Action of His-[D-2-ME-Trp]-Ala and its Parent Compound, Hexarelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: His-[D-2-ME-Trp]-Ala is a fragment of the growth hormone-releasing peptide, hexarelin.[1][2] The majority of scientific literature focuses on the mechanism of the full hexarelin peptide. Therefore, this guide details the comprehensive mechanism of action of hexarelin, which provides the foundational context for understanding the potential activity of its fragments. Direct biological activity and the specific mechanism of action for the this compound fragment are not extensively documented in publicly available research.

Executive Summary

Hexarelin (His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a potent, synthetic hexapeptide that belongs to the class of growth hormone secretagogues (GHSs).[1][3][4] It stimulates the release of growth hormone (GH) from the pituitary gland through a multi-faceted mechanism. Unlike growth hormone-releasing hormone (GHRH), which acts on the GHRH receptor, hexarelin primarily interacts with the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor. Its mechanism also involves interactions at the hypothalamic level and a potential to antagonize somatostatin, the primary inhibitor of GH release. Furthermore, hexarelin exhibits actions independent of GH release, particularly in the cardiovascular system, through binding to the CD36 receptor. The signaling cascade initiated by hexarelin binding involves G-protein activation, leading to increased intracellular calcium and the activation of secondary messenger pathways like protein kinase C (PKC) and cyclic AMP (cAMP).

Core Mechanism of Action: Hexarelin

Receptor Binding and Activation

Hexarelin's primary mechanism is initiated by its binding to two distinct receptors:

  • Growth Hormone Secretagogue Receptor 1a (GHS-R1a): This G-protein coupled receptor, predominantly located in the hypothalamus and anterior pituitary gland, is the natural receptor for ghrelin. Hexarelin acts as a potent agonist at this receptor, triggering the downstream signaling cascade that results in GH secretion.

  • CD36 Receptor: In cardiovascular tissues, hexarelin has been shown to bind to the CD36 receptor, a scavenger receptor. This interaction mediates the cardioprotective effects of hexarelin, which are independent of its GH-releasing activity.

Hypothalamic and Pituitary Actions

Hexarelin exerts its effects at both the hypothalamus and the pituitary gland:

  • Direct Pituitary Stimulation: Hexarelin directly stimulates somatotroph cells in the anterior pituitary to release GH.

  • Hypothalamic Action: It is hypothesized that hexarelin also acts on the hypothalamus to stimulate the release of GHRH and inhibit the release of somatostatin. This dual action at the hypothalamus amplifies the signal for GH release from the pituitary. The GH-releasing activity of hexarelin is dependent on a functional GHRH system.

Signaling Pathways

Upon binding to the GHS-R1a receptor, hexarelin initiates a cascade of intracellular events.

Hexarelin_Signaling_Pathway Hexarelin Hexarelin GHSR1a GHS-R1a (Ghrelin Receptor) Hexarelin->GHSR1a Binds to G_protein Gq/11 GHSR1a->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release GH_Vesicles GH Vesicles Ca_release->GH_Vesicles Triggers fusion of PKC->GH_Vesicles Phosphorylates proteins for GH_Release Growth Hormone Release GH_Vesicles->GH_Release

Caption: Hexarelin-induced GH release signaling cascade.

The binding of hexarelin to GHS-R1a activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG are crucial steps that lead to the fusion of GH-containing vesicles with the cell membrane and subsequent GH release. Some studies also suggest a role for the cyclic AMP (cAMP) pathway.

Quantitative Data

CompoundParameterValueSpeciesNotes
HexarelinGH ReleaseDose-dependentHumanIntravenous doses of 1.0 and 2.0 µg/kg induced significant GH release.
HexarelinPRL ReleaseDose-dependentHumanAlso stimulates prolactin release.
HexarelinACTH/CortisolDose-dependentHumanStimulates ACTH and cortisol, with a more marked effect at higher doses compared to GHRP-6.
HexarelinHalf-life~55 minutesHumanFollowing intravenous administration.
GHRP-6GH ReleaseDose-dependentRatElicits GH release via a GHRH-dependent pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of GHSs like hexarelin.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand (e.g., hexarelin) to its receptor (e.g., GHS-R1a).

Radioligand_Binding_Assay start Start prepare_membranes Prepare cell membranes expressing GHS-R1a start->prepare_membranes incubate Incubate membranes with radiolabeled ligand (e.g., ¹²⁵I-Ghrelin) and varying concentrations of unlabeled hexarelin prepare_membranes->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine Ki or IC50 measure->analyze end_node End analyze->end_node

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cells expressing the GHS-R1a receptor are harvested and homogenized to isolate the cell membranes.

  • Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-ghrelin) and increasing concentrations of the unlabeled competitor ligand (hexarelin).

  • Separation: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity of the filters (representing the bound ligand) is measured using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor ligand to calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding) and the Ki (the inhibition constant).

Intracellular Calcium Measurement

This assay measures changes in intracellular calcium concentrations in response to GHS stimulation.

Methodology:

  • Cell Loading: Pituitary cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: The loaded cells are placed in a fluorometer or on a microscope stage, and a baseline fluorescence is recorded. Hexarelin is then added to the cells.

  • Measurement: Changes in fluorescence intensity are monitored over time, which correspond to changes in intracellular calcium concentration.

  • Data Analysis: The peak increase in fluorescence after stimulation is quantified to determine the magnitude of the calcium response.

In Vitro GH Release Assay

This assay quantifies the amount of GH released from pituitary cells in culture following treatment with a GHS.

Methodology:

  • Cell Culture: Primary pituitary cells are cultured in multi-well plates.

  • Treatment: The cells are washed and then incubated with various concentrations of hexarelin for a defined period.

  • Sample Collection: The cell culture medium is collected.

  • GH Quantification: The concentration of GH in the collected medium is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The amount of GH released is plotted against the concentration of hexarelin to generate a dose-response curve and determine the EC50 (the concentration that elicits 50% of the maximal response).

Conclusion

This compound is a fragment of the well-characterized growth hormone secretagogue, hexarelin. The mechanism of action of hexarelin is complex, involving agonism at the GHS-R1a and CD36 receptors, leading to a potent stimulation of growth hormone release and conferring cardioprotective effects. Its action is mediated through a sophisticated signaling network involving G-proteins, intracellular calcium, and protein kinase C. While the specific role and activity of the this compound fragment remain to be fully elucidated, the in-depth understanding of its parent compound, hexarelin, provides a critical framework for future research and drug development efforts in the field of endocrinology and metabolism. Further studies are warranted to investigate the direct biological effects of this and other fragments of hexarelin to explore their potential as more targeted therapeutic agents.

References

The Tripeptide Fragment His-[D-2-Me-Trp]-Ala: A Technical Overview of its Interaction with Growth Hormone Secretagogue Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

His-[D-2-Me-Trp]-Ala is a tripeptide fragment derived from hexarelin, a synthetic hexapeptide known for its potent ability to stimulate the release of growth hormone (GH).[1][2][3] Like its parent compound, this compound is of interest for its potential interaction with the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor (GPCR) that plays a crucial role in regulating energy homeostasis, appetite, and GH secretion.[1] Understanding the interaction of small peptide fragments like this compound with GHSR is critical for the rational design of novel therapeutics targeting this receptor for conditions such as growth hormone deficiency, cachexia, and metabolic disorders.

This document serves as a comprehensive technical resource, summarizing the current understanding of the GHSR and providing detailed methodologies for its study, with a focus on the potential activity of this compound.

The Growth Hormone Secretagogue Receptor (GHSR)

The GHSR, also known as the ghrelin receptor, is a 366-amino acid GPCR with seven transmembrane domains. It is primarily expressed in the anterior pituitary and hypothalamus, but also found in other tissues including the pancreas, heart, and adrenal glands. The endogenous ligand for GHSR is ghrelin, a 28-amino acid peptide hormone.

Signaling Pathways

Upon agonist binding, GHSR can activate multiple intracellular signaling cascades, with the primary pathway involving the Gq/11 protein. This activation leads to a cascade of events crucial for GH release and other physiological responses.

  • Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

  • Other Signaling Pathways: Beyond the canonical Gq/11 pathway, GHSR activation has been shown to modulate other signaling cascades, including:

    • Mitogen-activated protein kinase (MAPK) pathway

    • Phosphatidylinositol 3-kinase (PI3K)/Akt pathway

    • AMP-activated protein kinase (AMPK) pathway

    • Mechanistic target of rapamycin (mTOR) pathway

The specific signaling pathway activated can be cell-type dependent and may be influenced by the binding of different agonists, a phenomenon known as biased agonism.

GHSR_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., this compound) GHSR GHSR Gq11 Gαq/11 PLC PLC PIP2 PIP2 IP3 IP3 DAG DAG ER Endoplasmic Reticulum Ca2_ER Ca2_cyto [Ca2+]i ↑ PKC PKC MAPK MAPK Pathway PI3K_Akt PI3K/Akt Pathway AMPK AMPK Pathway mTOR mTOR Pathway Downstream Downstream Physiological Effects (e.g., GH Release)

Quantitative Data for GHSR Ligands

Due to a lack of specific binding and functional data for this compound, this section provides a summary of the quantitative data for the structurally related and well-characterized GHSR agonists, hexarelin and GHRP-6. This information is intended to serve as a valuable reference for researchers investigating the potential activity of this compound.

Table 1: Binding Affinity of Hexarelin and GHRP-6 at GHSR

CompoundRadioligandCell Line/TissueKi (nM)Reference
Hexarelin[125I]Tyr-Ala-His-D-Mrp-Ala-Trp-D-Phe-Lys-NH2Human Pituitary0.95 ± 0.26 (IC50)[4]
GHRP-6[125I]Tyr-Ala-His-D-Mrp-Ala-Trp-D-Phe-Lys-NH2Human Pituitary2.03 ± 1.36 (IC50)
GHRP-6[3H]GHRP-6Rat Pituitary8.8 (pKi)

Note: IC50 values represent the concentration of a ligand that displaces 50% of the radioligand, while Ki (inhibition constant) is a measure of the binding affinity of the ligand. pKi is the negative logarithm of the Ki value.

Table 2: Functional Potency of Hexarelin and GHRP-6 at GHSR

CompoundAssay TypeCell Line/TissueEC50 (nM)Reference
GHRP-6IP3 AccumulationHEK293 (expressing human GHSR)0.83
GHRP-6Calcium ReleaseHEK293 (expressing human GHSR)4.6
GHRP-6GH ReleaseRat Primary Pituitary Cells7

Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of ligands with GHSR. These protocols can be adapted for the study of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for GHSR by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cells or tissues expressing GHSR (e.g., HEK293 cells stably expressing human GHSR, rat pituitary tissue)

  • Radioligand (e.g., [125I]Tyr-Ala-His-D-Mrp-Ala-Trp-D-Phe-Lys-NH2)

  • Test compound (this compound) and a known high-affinity ligand (e.g., hexarelin or ghrelin) for positive control and determination of non-specific binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes by high-speed centrifugation, wash the pellet, and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound or control ligands.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (from GHSR-expressing cells/tissue) Assay_Setup 2. Assay Setup (Membranes + Radioligand + Competitor) Membrane_Prep->Assay_Setup Incubation 3. Incubation (to reach equilibrium) Assay_Setup->Incubation Filtration 4. Rapid Filtration (separate bound from free radioligand) Incubation->Filtration Counting 5. Scintillation Counting (measure radioactivity) Filtration->Counting Data_Analysis 6. Data Analysis (determine IC50 and Ki) Counting->Data_Analysis

Inositol Phosphate (IP-One) HTRF Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to quantify the activation of the Gq/11 signaling pathway.

Materials:

  • Cells expressing GHSR (e.g., HEK293-GHSR)

  • IP-One HTRF assay kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer)

  • Stimulation buffer (containing LiCl to inhibit IP1 degradation)

  • Test compound (this compound) and a known GHSR agonist (e.g., ghrelin)

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating: Seed cells in a 384-well plate and incubate overnight.

  • Cell Stimulation: Remove the culture medium and add the test compound or control agonist diluted in stimulation buffer. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in lysis buffer to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.

  • Data Analysis: Calculate the HTRF ratio (acceptor emission / donor emission). The signal is inversely proportional to the amount of IP1 produced. Generate a dose-response curve by plotting the HTRF ratio against the log concentration of the agonist to determine the EC50 value.

IP_One_HTRF_Workflow Cell_Plating 1. Cell Plating (GHSR-expressing cells) Cell_Stimulation 2. Cell Stimulation (with agonist in presence of LiCl) Cell_Plating->Cell_Stimulation Lysis_Detection 3. Lysis and Detection (add HTRF reagents) Cell_Stimulation->Lysis_Detection Incubation 4. Incubation (at room temperature) Lysis_Detection->Incubation HTRF_Reading 5. HTRF Reading (measure fluorescence) Incubation->HTRF_Reading Data_Analysis 6. Data Analysis (determine EC50) HTRF_Reading->Data_Analysis

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following GHSR activation.

Materials:

  • Cells expressing GHSR (e.g., HEK293-GHSR)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound (this compound) and a known GHSR agonist

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.

  • Assay: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading.

  • Compound Addition: Inject varying concentrations of the test compound or control agonist into the wells.

  • Measurement: Immediately and continuously measure the change in fluorescence intensity over time (typically 60-180 seconds).

  • Data Analysis: Determine the peak fluorescence response for each well. Generate a dose-response curve by plotting the peak response against the log concentration of the agonist to determine the EC50 value.

Calcium_Mobilization_Workflow Cell_Plating 1. Cell Plating (GHSR-expressing cells) Dye_Loading 2. Dye Loading (with calcium-sensitive dye) Cell_Plating->Dye_Loading Baseline_Reading 3. Baseline Fluorescence Reading Dye_Loading->Baseline_Reading Compound_Addition 4. Compound Addition (agonist injection) Baseline_Reading->Compound_Addition Kinetic_Reading 5. Kinetic Fluorescence Reading (measure Ca2+ transient) Compound_Addition->Kinetic_Reading Data_Analysis 6. Data Analysis (determine EC50) Kinetic_Reading->Data_Analysis

Conclusion

This compound, as a fragment of the potent GHSR agonist hexarelin, represents an intriguing molecule for the study of GHSR activation. While direct quantitative data on its interaction with the receptor are currently lacking, the information on related compounds and the detailed experimental protocols provided in this guide offer a solid foundation for its characterization. Further investigation into the binding affinity and functional potency of this tripeptide is warranted to fully elucidate its pharmacological profile and potential as a therapeutic agent or a research tool. The methodologies and signaling pathway information presented herein are intended to facilitate and guide these future research endeavors.

References

An In-depth Technical Guide on the Biological Activity of the His-[D-2-Me-Trp]-Ala Peptide Fragment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of the specific tripeptide fragment His-[D-2-Me-Trp]-Ala is limited in publicly available scientific literature. This guide provides an in-depth analysis based on the well-documented biological activities of its parent molecule, the synthetic hexapeptide Hexarelin (His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH2) , and established principles of structure-activity relationships for growth hormone secretagogues.

Introduction

The peptide fragment this compound represents the N-terminal sequence of Hexarelin, a potent, synthetic growth hormone-releasing peptide (GHRP). Hexarelin is a member of the growth hormone secretagogue (GHS) family, which stimulates the release of growth hormone (GH) from the pituitary gland. The inclusion of the unnatural D-amino acid, D-2-methyl-tryptophan, enhances the peptide's stability and potency compared to its predecessors like GHRP-6.[1][2] Understanding the biological context of this N-terminal fragment is crucial for designing novel, more stable, and selective GH secretagogues.

The Parent Molecule: Hexarelin

Hexarelin (His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH2) is a hexapeptide that robustly stimulates GH secretion both in vitro and in vivo.[3][4] Its primary mechanism of action involves binding to the growth hormone secretagogue receptor 1a (GHS-R1a), which is also the endogenous receptor for ghrelin.[2] This interaction triggers a signaling cascade that leads to the release of GH.

Quantitative Data on Hexarelin's Biological Activity

The following tables summarize key quantitative data from studies on Hexarelin, providing a benchmark for the potential activity of its fragments.

Parameter Species Value Reference
GH Peak Concentration (i.v. 1 µg/kg) Human79.6 +/- 53.0 mU/l
GH Peak Concentration (i.v. 2 µg/kg) Human~55 ng/mL
ED50 for GH release (i.v.) Human0.50 - 0.64 µg/kg
Half-life Human~55 min
Route of Administration Dose Peak GH Response (vs. baseline) Reference
Intravenous1 µg/kgSignificant increase
Intranasal20 µg/kgSignificant increase, comparable to i.v.
Subcutaneous1.5 µg/kgDose-dependent increase
Oral20 mgDose-related increase

The N-Terminal Fragment: this compound

While specific activity data for the this compound fragment is not available, structure-activity relationship (SAR) studies on GHRPs provide valuable insights into the potential role of this N-terminal sequence.

The N-terminal His residue is a common feature in several potent GHRPs, including GHRP-6. It is considered important for the peptide's biological activity, likely contributing to receptor interaction and signal transduction. The subsequent D-2-methyl-Trp is a key modification that distinguishes Hexarelin from GHRP-6 (which contains D-Trp). This methylation at the 2-position of the indole ring makes the peptide more resistant to degradation, thereby increasing its biological half-life and potency. The Alanine at position 3 serves as a spacer, contributing to the appropriate conformation for receptor binding.

It is hypothesized that the this compound fragment may act as a partial agonist or an antagonist at the GHS-R1a, or it may be essential for the initial binding to the receptor before the full peptide can elicit its effect. However, without direct experimental evidence, these remain postulations.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of GHRPs like Hexarelin and could be applied to study its fragments.

In Vitro Growth Hormone Release Assay

Objective: To determine the potency and efficacy of a peptide in stimulating GH release from primary pituitary cells.

Methodology:

  • Cell Culture: Primary anterior pituitary cells are isolated from rats and cultured in a suitable medium (e.g., DMEM) supplemented with serum and antibiotics.

  • Peptide Treatment: After a pre-incubation period, the culture medium is replaced with a serum-free medium containing various concentrations of the test peptide (e.g., this compound) or a known agonist like Hexarelin or GHRH.

  • Incubation: The cells are incubated for a defined period (e.g., 15 minutes to 4 hours).

  • Sample Collection: The culture medium is collected to measure the amount of released GH.

  • GH Quantification: GH concentration in the medium is determined using a specific radioimmunoassay (RIA) or ELISA.

  • Data Analysis: Dose-response curves are generated to calculate EC50 values.

Competitive Binding Assay

Objective: To determine the binding affinity of a peptide to the GHS-R1a.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing GHS-R1a (e.g., pituitary or hypothalamus).

  • Radioligand: A radiolabeled ligand with known high affinity for GHS-R1a (e.g., [125I]-Ghrelin or a radiolabeled Hexarelin analog) is used.

  • Competition: The membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test peptide.

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The radioactivity of the bound fraction is measured using a gamma counter.

  • Data Analysis: Competition curves are plotted to determine the IC50, which is then used to calculate the binding affinity (Ki).

In Vivo Growth Hormone Measurement

Objective: To assess the ability of a peptide to stimulate GH release in a living organism.

Methodology:

  • Animal Model: Conscious, freely moving rats or other suitable animal models are used.

  • Catheterization: For serial blood sampling, animals are often fitted with indwelling catheters.

  • Peptide Administration: The test peptide is administered via a chosen route (e.g., intravenous, subcutaneous, oral).

  • Blood Sampling: Blood samples are collected at various time points before and after peptide administration.

  • Hormone Analysis: Plasma or serum is separated, and GH levels are measured using a species-specific RIA or ELISA.

  • Data Analysis: The area under the curve (AUC) and peak GH concentrations are calculated to evaluate the magnitude and duration of the GH response.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of Hexarelin and a typical experimental workflow for evaluating GHRPs.

Caption: Signaling pathway of Hexarelin-induced Growth Hormone release.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_data Data Analysis Synthesis Peptide Synthesis (this compound) Binding Competitive Binding Assay (GHS-R1a Affinity) Synthesis->Binding Release GH Release Assay (Pituitary Cells) Synthesis->Release SAR Structure-Activity Relationship Analysis Binding->SAR Release->SAR Animal_Model Animal Model (e.g., Rats) Administration Peptide Administration (i.v., s.c., oral) Animal_Model->Administration Sampling Blood Sampling Administration->Sampling Measurement GH Measurement (ELISA/RIA) Sampling->Measurement Measurement->SAR

Caption: Experimental workflow for evaluating the biological activity of GHRP fragments.

Conclusion

The N-terminal fragment this compound is an integral part of the potent synthetic growth hormone secretagogue, Hexarelin. The D-2-methyl-tryptophan modification is critical for the enhanced stability and activity of Hexarelin. While direct studies on the isolated tripeptide are lacking, its structural components suggest a significant role in the overall activity of the parent molecule, likely involving receptor recognition and binding. Further research is warranted to elucidate the specific biological activity of this fragment, which could inform the development of next-generation peptidomimetics with improved therapeutic profiles for the diagnosis and treatment of growth hormone deficiencies and other related conditions.

References

In Vitro Effects of Growth Hormone-Releasing Peptides on Pituitary Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the in vitro effects of synthetic growth hormone-releasing peptides (GHRPs), with a particular focus on analogs containing modified tryptophan residues, such as His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 (GHRP-6) and Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2 (alexamorelin), on pituitary cells. This document is intended for researchers, scientists, and drug development professionals working in endocrinology and related fields.

Quantitative Effects on Hormone Secretion

GHRPs have been demonstrated to potently stimulate the release of growth hormone (GH) from primary pituitary cells in a dose-dependent manner. The following tables summarize the key quantitative data from various in vitro studies.

Table 1: Dose-Dependent Stimulation of Growth Hormone (GH) Release by GHRP-6 in Rat Primary Pituitary Cells

GHRP-6 ConcentrationGH Release (Fold Increase over Basal)EC50Maximal Stimulation
7 x 10-9 MHalf-maximal stimulation[1]7 x 10-9 M[1]10-7 M[1]
10-7 MMaximal stimulation[1]

Table 2: Synergistic Effects of GHRP-6 and Growth Hormone-Releasing Factor (GRF) on GH Release and cAMP Accumulation in Rat Primary Pituitary Cells

TreatmentGH ReleaseIntracellular cAMP Accumulation
GHRP-6Stimulated[1]No effect
GRFStimulated3-fold increase
GHRP-6 + GRFSynergistic increasePotentiation of GRF-induced increase

Table 3: Effects of Various Agents on GH Release in Rat Primary Pituitary Cells

AgentConcentrationEffect on GH Release
Forskolin10-5 MStimulated
A23187 (Calcium Ionophore)10-6 MStimulated
Phorbol 12-myristate 13-acetate (PMA)10-7 MStimulated
4α-Phorbol 12,13-didecanoate (Inactive phorbol ester)No stimulation
Phospholipase-CDose-dependent stimulation
Phloretin (Protein Kinase-C inhibitor)10-250 µMMarkedly inhibited PMA and GHRP-6 induced stimulation

Table 4: Effects of a Second Generation GHRP (GHRP-1) on Rat Anterior Pituitary Cells

TreatmentEffect on GH ReleaseEffect on Intracellular cAMPEffect on Intracellular Ca2+ ([Ca2+]i)
GHRP-1Dose-dependent increase (up to 3-fold)No effectDose-dependent increase (up to 45.5 nM ± 5.6 nM)
GHRHIncreasedIncreasedSimilar elevation to GHRP-1
SomatostatinInhibited GHRP-1 induced increaseInhibited GHRP-1 induced increase
NifedipineSuppressed GHRP-1 induced increaseSuppressed GHRP-1 induced increase

Table 5: Comparative Endocrine Activities of Alexamorelin and Hexarelin in Humans (In Vivo Data for Context)

Peptide (Dose, i.v.)GH ReleaseProlactin ReleaseACTH/Cortisol ReleaseAldosterone Release
Alexamorelin (1.0 & 2.0 µg/kg)Dose-dependent increase, similar to HexarelinDose-dependent increase, similar to HexarelinDose-dependent increase, higher than Hexarelin at the highest doseSignificant increase
Hexarelin (1.0 & 2.0 µg/kg)Dose-dependent increaseDose-dependent increaseDose-dependent increaseNo significant increase

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the cited literature for the in vitro study of GHRPs on primary pituitary cells.

Primary Pituitary Cell Culture
  • Tissue Source: Anterior pituitary glands are harvested from male Sprague-Dawley rats.

  • Cell Dissociation:

    • The glands are minced and washed with a suitable buffer (e.g., HEPES-buffered saline).

    • Enzymatic dissociation is performed using enzymes like trypsin, collagenase, and DNase in a shaking water bath.

    • The cell suspension is then passed through a nylon mesh to remove undigested tissue.

  • Cell Plating:

    • The dispersed cells are suspended in a culture medium (e.g., DMEM) supplemented with fetal bovine serum, horse serum, and antibiotics.

    • Cells are plated in multi-well plates at a specific density (e.g., 2-3 x 105 cells/well).

  • Incubation: Cells are incubated in a humidified atmosphere of 95% air and 5% CO2 at 37°C for 48-72 hours before experiments.

Growth Hormone (GH) Release Assay
  • Pre-incubation: The culture medium is removed, and the cells are washed with a serum-free medium.

  • Treatment: Cells are incubated with the test substances (e.g., GHRP-6, GRF, inhibitors) at various concentrations in a defined medium (e.g., Medium 199 with 0.1% BSA) for a specified duration (e.g., 15 minutes to 4 hours) at 37°C.

  • Sample Collection: After incubation, the medium is collected for the determination of GH concentration.

  • GH Measurement: The concentration of GH in the collected medium is determined by a specific radioimmunoassay (RIA).

  • Data Analysis: Results are typically expressed as nanograms of GH released per milliliter or as a percentage of the basal release.

Intracellular cAMP Measurement
  • Cell Preparation: Primary pituitary cells are cultured as described above.

  • Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cAMP degradation. Subsequently, cells are treated with the test peptides.

  • cAMP Extraction: The medium is aspirated, and intracellular cAMP is extracted using an appropriate method, such as ethanol extraction or cell lysis with a specific buffer.

  • cAMP Quantification: The amount of cAMP in the cell extracts is measured using a commercially available cAMP radioimmunoassay (RIA) kit.

  • Normalization: cAMP levels are typically normalized to the protein content of the cell lysate.

Intracellular Calcium ([Ca2+]i) Measurement
  • Cell Preparation: Pituitary cells are plated on glass coverslips.

  • Dye Loading: Cells are loaded with a fluorescent Ca2+ indicator dye, such as Fura-2/AM, by incubating them in a buffer containing the dye.

  • Measurement: The coverslip with the dye-loaded cells is placed in a thermostatically controlled chamber on the stage of an inverted microscope equipped for fluorescence measurements.

  • Stimulation: Test compounds are added to the chamber, and the changes in intracellular calcium are monitored by measuring the ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm).

  • Calibration: The fluorescence ratios are converted to [Ca2+]i concentrations using a standard calibration method.

Signaling Pathways and Mechanisms of Action

The biological effects of GHRPs on pituitary cells are mediated by complex intracellular signaling pathways. These peptides act through specific G-protein coupled receptors that are distinct from the GRF receptor.

GHRP-6 Signaling Pathway

GHRP-6 stimulates GH release primarily through the activation of Protein Kinase C (PKC). While it does not directly increase intracellular cAMP levels, it potentiates the cAMP response to GRF. This suggests a crosstalk between the signaling pathways activated by GHRP-6 and GRF.

GHRP6_Signaling GHRP6 GHRP-6 GHRP_R GHRP Receptor GHRP6->GHRP_R Binds PLC Phospholipase C (PLC) GHRP_R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates GH_Release Growth Hormone Release PKC->GH_Release Stimulates AC Adenylyl Cyclase (AC) PKC->AC Potentiates GRF GRF GRF_R GRF Receptor GRF->GRF_R Binds GRF_R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->GH_Release Stimulates

Caption: GHRP-6 signaling pathway in pituitary somatotrophs.

GHRP-1 Signaling Pathway

The second-generation GHRP, Ala-His-D-beta Nal-Ala-Trp-D-Phe-Lys-NH2 (GHRP-1), stimulates GH release through a Ca2+-dependent, cAMP-independent mechanism. This involves an increase in intracellular calcium, which is sensitive to inhibition by somatostatin and the calcium channel blocker nifedipine.

GHRP1_Signaling GHRP1 GHRP-1 GHRP_R GHRP Receptor GHRP1->GHRP_R Binds Ca_Channel Voltage-gated Ca2+ Channel GHRP_R->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_i Increased [Ca2+]i Ca_Influx->Ca_i GH_Release Growth Hormone Release Ca_i->GH_Release Triggers Nifedipine Nifedipine Nifedipine->Ca_Channel Inhibits Somatostatin Somatostatin Somatostatin->GHRP_R Inhibits Somatostatin->GH_Release Inhibits

Caption: GHRP-1 signaling pathway leading to GH release.

Experimental Workflow for Investigating GHRP Effects

The following diagram illustrates a typical experimental workflow for characterizing the in vitro effects of a novel GHRP analog on pituitary cells.

Experimental_Workflow start Start: Novel GHRP Analog cell_culture Primary Pituitary Cell Culture start->cell_culture dose_response Dose-Response Curve for GH Release cell_culture->dose_response synergy Synergy Studies with GHRH dose_response->synergy pathway_analysis Signaling Pathway Analysis synergy->pathway_analysis cAMP_assay cAMP Assay pathway_analysis->cAMP_assay PKC_assay PKC Activity Assay (e.g., using PMA, inhibitors) pathway_analysis->PKC_assay Ca_assay Intracellular Ca2+ Measurement pathway_analysis->Ca_assay data_analysis Data Analysis and Interpretation cAMP_assay->data_analysis PKC_assay->data_analysis Ca_assay->data_analysis end Conclusion: Characterize Mechanism of Action data_analysis->end

Caption: Experimental workflow for GHRP characterization.

References

Unraveling the Signal: A Technical Guide to the His-[D-2-Me-Trp]-Ala Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide His-[D-2-Me-Trp]-Ala, a fragment of the growth hormone-releasing peptide (GHRP) hexarelin, is an area of emerging interest in endocrinology and metabolism research.[1] While the precise signaling cascade of this specific tripeptide is not yet fully elucidated in publicly available literature, its origin as a fragment of a potent growth hormone secretagogue suggests its potential biological activity and mechanism of action may be related to its parent compound and other GHRPs. This guide synthesizes the current understanding of related GHRP signaling pathways to provide a foundational framework for future investigation into this compound.

Introduction to Growth Hormone-Releasing Peptides (GHRPs)

Growth hormone-releasing peptides are a class of synthetic molecules that stimulate the release of growth hormone (GH) from the anterior pituitary. Unlike the endogenous Growth Hormone-Releasing Hormone (GHRH), GHRPs act on a distinct receptor, the growth hormone secretagogue receptor (GHS-R), which is also the receptor for the endogenous ligand ghrelin. The signaling pathways initiated by GHRPs are complex and can involve multiple second messenger systems, leading to the ultimate release of GH.

Postulated Signaling Pathway for this compound

Based on the known mechanisms of action for structurally related GHRPs, such as GHRP-1 and GHRP-6, a putative signaling pathway for this compound can be proposed. It is important to note that this pathway is a hypothetical model and requires experimental validation for this specific peptide fragment.

The proposed pathway involves the following key steps:

  • Receptor Binding: this compound is hypothesized to bind to the GHS-R on the surface of somatotroph cells in the anterior pituitary.

  • G-Protein Activation: Upon ligand binding, the GHS-R undergoes a conformational change, activating an associated heterotrimeric G-protein, likely of the Gq/11 family.

  • Phospholipase C (PLC) Activation: The activated G-protein stimulates Phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This is consistent with the observed Ca2+-dependent, cAMP-independent mechanism of other GHRPs like GHRP-1.[2]

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). The involvement of PKC is a known component of the signaling cascade for GHRP-6.[3]

  • Stimulation of GH Release: The elevated intracellular Ca2+ levels and activated PKC ultimately trigger the fusion of GH-containing secretory vesicles with the plasma membrane, resulting in the exocytosis of growth hormone.

Visualizing the Postulated Pathway

The following diagram, generated using Graphviz, illustrates the hypothesized signaling cascade for this compound.

His_D_2_Me_Trp_Ala_Signaling_Pathway cluster_cell Somatotroph Cell This compound This compound GHS-R GHS-R (GPCR) This compound->GHS-R Binds Gq/11 Gq/11 GHS-R->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates GH_Vesicle GH Vesicle Ca2+->GH_Vesicle Triggers Exocytosis PKC->GH_Vesicle Promotes Fusion GH_Release Growth Hormone Release GH_Vesicle->GH_Release

Caption: Postulated signaling pathway for this compound in pituitary somatotrophs.

Quantitative Data from Related Peptides

PeptideExperimentKey Quantitative FindingReference
GHRP-1Dose-dependent effect on intracellular Ca2+ ([Ca2+]i) in rat pituitary cellsIncreased [Ca2+]i up to 45.5 nM ± 5.6 nM[2]
GHRP-1Effect on GH release in rat pituitary cell culturesIncreased GH release up to 3-fold in a dose-dependent manner[2]
GHRP-6Inhibition of PMA-stimulated GH release by phloretin (PKC inhibitor)Phloretin (10-250 µM) markedly inhibited the stimulatory effects of PMA

Experimental Protocols for Studying GHRP Signaling

To investigate the signaling pathway of this compound, researchers can adapt established protocols used for other GHRPs.

Primary Pituitary Cell Culture
  • Source: Anterior pituitary glands from male Sprague-Dawley rats.

  • Dissociation: Glands are minced and enzymatically dissociated using a solution containing trypsin and DNase.

  • Culture: Dispersed cells are plated in culture wells with appropriate medium (e.g., DMEM supplemented with fetal bovine serum, horse serum, and antibiotics) and incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: After a pre-incubation period, cells are washed and treated with various concentrations of the test peptide (e.g., this compound) for a specified duration.

Measurement of Intracellular Calcium ([Ca2+]i)
  • Loading: Cultured pituitary cells are loaded with a Ca2+-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

  • Measurement: The fluorescence of the dye is measured using a fluorometer or a fluorescence microscope. The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular Ca2+ concentration.

  • Stimulation: The test peptide is added during the measurement to observe its effect on [Ca2+]i in real-time.

Radioimmunoassay (RIA) for Growth Hormone
  • Sample Collection: The culture medium is collected after the treatment period.

  • Assay: The concentration of GH in the medium is quantified using a specific radioimmunoassay kit, typically following the manufacturer's instructions. This involves competitive binding between radiolabeled GH and the GH in the sample for a limited amount of anti-GH antibody.

  • Quantification: The amount of radioactivity is measured, and the GH concentration is determined by comparison to a standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the effect of a GHRP on GH release and intracellular signaling.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experimentation cluster_analysis Data Analysis Pituitary_Isolation Isolate Anterior Pituitary Glands Cell_Dissociation Enzymatic Dissociation Pituitary_Isolation->Cell_Dissociation Cell_Culture Culture Primary Pituitary Cells Cell_Dissociation->Cell_Culture Peptide_Treatment Treat Cells with This compound Cell_Culture->Peptide_Treatment Ca_Measurement Measure Intracellular Ca²⁺ (Fura-2) Peptide_Treatment->Ca_Measurement GH_Assay Measure GH Release (RIA) Peptide_Treatment->GH_Assay Data_Quantification Quantify [Ca²⁺]i and GH Levels Ca_Measurement->Data_Quantification GH_Assay->Data_Quantification Dose_Response Generate Dose-Response Curves Data_Quantification->Dose_Response Statistical_Analysis Perform Statistical Analysis Dose_Response->Statistical_Analysis

Caption: A generalized workflow for studying the effects of GHRPs on pituitary cells.

Conclusion and Future Directions

While the specific signaling pathway of this compound remains to be fully characterized, the existing knowledge of related GHRPs provides a strong foundation for future research. The proposed pathway, centered around the GHS-R and subsequent activation of the PLC-IP3/DAG-Ca2+/PKC cascade, offers a testable hypothesis. Future studies should focus on direct binding assays to confirm the interaction of this compound with the GHS-R, followed by detailed investigation of the downstream second messenger systems and their ultimate impact on growth hormone secretion. Such research will be crucial in determining the potential therapeutic applications of this and other novel GHRP fragments.

References

The Structure-Activity Relationship of His-[D-2-Me-Trp]-Ala Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Core Growth Hormone Secretagogue Motif

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of His-[D-2-Me-Trp]-Ala analogs, a core motif found in synthetic growth hormone secretagogues (GHSs). GHSs are a class of molecules that stimulate the release of growth hormone (GH) and have therapeutic potential in various clinical settings, including growth hormone deficiencies, cachexia, and age-related conditions. The tripeptide sequence this compound is a fundamental component of potent GHS peptides such as hexarelin and GHRP-6, making its SAR a critical area of study for the design of novel and improved therapeutics targeting the ghrelin receptor (GHSR).

Introduction to this compound Analogs and the Ghrelin Receptor

The ghrelin receptor, also known as the growth hormone secretagogue receptor (GHSR), is a G protein-coupled receptor (GPCR) primarily expressed in the hypothalamus and pituitary gland. It is the natural receptor for ghrelin, a 28-amino acid peptide hormone that plays a crucial role in regulating appetite, energy balance, and GH secretion. This compound is a fragment of the potent synthetic GHS hexarelin and is essential for its biological activity.[1] Understanding how modifications to each amino acid in this core tripeptide affect receptor binding and functional activity is paramount for the rational design of new GHS drug candidates with optimized potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) of the Core Tripeptide

The biological activity of this compound analogs is highly dependent on the specific stereochemistry and chemical nature of each amino acid residue. The following sections dissect the SAR at each position based on available data from studies on related GHS peptides.

Position 1: Histidine (His)

The N-terminal histidine residue is crucial for the activity of many GHS peptides. Its imidazole side chain is thought to be involved in key interactions with the GHSR.

  • Importance of the Imidazole Ring: The aromatic and ionizable nature of the imidazole ring of histidine is a key determinant of activity. Modifications to this ring generally lead to a significant decrease in potency.

  • N-terminal Modifications: Acetylation or other modifications of the N-terminal amine can influence activity, sometimes leading to changes in efficacy or receptor subtype selectivity.

Position 2: D-2-Methyl-Tryptophan (D-2-Me-Trp)

The second position is characterized by a D-amino acid with a bulky, lipophilic side chain, which is a common feature of potent GHS peptides.

  • Stereochemistry: The D-configuration of the amino acid at this position is critical for high affinity and agonist activity. The corresponding L-amino acid analogs typically exhibit significantly lower potency.

  • Indole Moiety: The indole ring of tryptophan is essential for binding to the GHSR. The 2-methyl substitution on the indole ring, as seen in hexarelin, often enhances potency and metabolic stability compared to the unsubstituted D-Trp found in GHRP-6. This modification is thought to improve the hydrophobic interactions within the receptor's binding pocket.

Position 3: Alanine (Ala)

The alanine residue at the third position, while seemingly simple, plays a significant role in maintaining the proper conformation of the peptide for optimal receptor interaction.

  • Ala to D-Lys Substitution: In a study of GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2), substitution of alanine at position 3 with D-Lysine resulted in an analog (His-D-Trp-D-Lys-Trp-D-Phe-Lys-NH2) that acted as an inhibitor of GHRP-6-stimulated GH release.[2] This highlights the sensitivity of the receptor to changes at this position and suggests that modifications here can switch a compound from an agonist to an antagonist.

Quantitative Data Summary

Compound/AnalogModification from GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2)AssayParameterValueReference
GHRP-6-GH release from rat pituitary cellsEC507 x 10⁻⁹ M[2]
GHRP-6-GH release from rat pituitary cellsEmax10⁻⁷ M (maximal stimulation)[2]
His-D-Trp-D-Lys-Trp-D-Phe-Lys-NH2Ala³ -> D-Lys³Inhibition of GHRP-6-stimulated GH release-Active as an inhibitor[2]

EC50: Half-maximal effective concentration; Emax: Maximum effect.

Signaling Pathways of this compound Analogs

This compound analogs, as agonists of the ghrelin receptor (GHSR), are expected to activate the same downstream signaling cascades as the endogenous ligand, ghrelin, and other synthetic GHSs. The primary signaling pathway involves the activation of Gαq/11, leading to a cascade of intracellular events.

  • Primary Pathway (Gαq/11): Upon agonist binding, the GHSR undergoes a conformational change, activating the Gq alpha subunit of the associated G protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺ is a key signal for GH release from pituitary somatotrophs.

  • Other Potential Pathways: Studies on GHRP-6 suggest the involvement of Protein Kinase C (PKC) in mediating its effects on GH release. Additionally, the GHSR has been shown to couple to other G proteins, including Gαs (leading to cAMP production) and Gαi/o, although the Gαq/11 pathway is considered the canonical signaling route for GH release.

GHSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GHSR GHSR G_alpha_q Gαq/11 GHSR->G_alpha_q Activates G_alpha_s Gαs GHSR->G_alpha_s PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP G_alpha_q->PLC Activates G_alpha_s->AC IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates CaM Ca²⁺/Calmodulin GH_Vesicle GH Vesicle CaM->GH_Vesicle Stimulates PKC->GH_Vesicle Stimulates PKA Protein Kinase A (PKA) cAMP->PKA PKA->GH_Vesicle Phosphorylates GH_Release GH Release GH_Vesicle->GH_Release Exocytosis IP3R->CaM Ca²⁺ Release Analog This compound Analog Analog->GHSR Binds

Caption: Signaling pathway of this compound analogs via the GHSR.

Experimental Protocols

The characterization of this compound analogs typically involves a series of in vitro and in vivo assays to determine their binding affinity, functional potency, and efficacy.

Receptor Binding Assays

These assays are used to determine the affinity of the analogs for the GHSR. A common method is the competitive radioligand binding assay.

  • Objective: To determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound.

  • Materials:

    • Cell membranes prepared from cells expressing the GHSR (e.g., HEK293 or CHO cells).

    • A radiolabeled ligand with known high affinity for the GHSR (e.g., [¹²⁵I]-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 or [¹²⁵I]-ghrelin).

    • Test analogs at various concentrations.

    • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test analog.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test analog concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes GHSR-expressing Cell Membranes Incubate Incubate Membranes, Radioligand, and Analog Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., [¹²⁵I]-GHRP-6) Radioligand->Incubate Analog Test Analog (Varying Concentrations) Analog->Incubate Filter Rapid Filtration Incubate->Filter Equilibrium Reached Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Specific Binding vs. [Analog] Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the biological response elicited by the analogs upon binding to the GHSR.

This assay directly measures the primary biological effect of GHSs.

  • Objective: To determine the EC50 and Emax of the test analog for stimulating GH release.

  • Materials:

    • Primary pituitary cells from rats or other species.

    • Cell culture medium.

    • Test analogs at various concentrations.

    • A commercially available GH ELISA or RIA kit.

  • Procedure:

    • Culture primary pituitary cells in multi-well plates.

    • Wash the cells and incubate them with fresh medium containing varying concentrations of the test analog.

    • Incubate for a defined period (e.g., 15-60 minutes).

    • Collect the cell culture supernatant.

    • Measure the concentration of GH in the supernatant using an ELISA or RIA kit.

    • Plot the GH concentration against the logarithm of the test analog concentration to determine the EC50 and Emax values.

This assay measures the increase in intracellular calcium, a key second messenger in GHSR signaling.

  • Objective: To determine the EC50 of the test analog for inducing calcium mobilization.

  • Materials:

    • Cells expressing the GHSR (e.g., HEK293 or CHO cells).

    • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay buffer.

    • Test analogs at various concentrations.

    • A fluorescence plate reader or microscope.

  • Procedure:

    • Load the GHSR-expressing cells with the calcium-sensitive dye.

    • Wash the cells to remove excess dye.

    • Add the test analog at various concentrations.

    • Measure the change in fluorescence intensity over time.

    • Plot the peak fluorescence response against the logarithm of the test analog concentration to determine the EC50 value.

Conclusion and Future Directions

The this compound tripeptide represents a critical pharmacophore for the design of potent ghrelin receptor agonists. The structure-activity relationship of this core motif is characterized by a strict requirement for a D-amino acid with a bulky aromatic side chain at the second position and the importance of the histidine imidazole ring for receptor interaction. While the alanine at the third position appears to be a key determinant of agonist versus antagonist activity, further systematic studies on a wider range of analogs are needed to fully elucidate its role.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive analysis of substitutions at all three positions of the tripeptide core with both natural and unnatural amino acids will provide a more detailed understanding of the structural requirements for high affinity and efficacy.

  • Pharmacokinetic optimization: Modifications to the core tripeptide can be explored to improve metabolic stability and oral bioavailability, leading to more drug-like candidates.

  • Biased agonism: Investigating how modifications to the this compound core can lead to biased signaling at the GHSR, selectively activating certain downstream pathways, could result in therapeutics with improved safety and efficacy profiles.

By leveraging the knowledge of the SAR of this fundamental GHS motif, researchers and drug development professionals can continue to design and develop novel therapeutics that effectively modulate the ghrelin system for the treatment of a variety of human diseases.

References

An In-depth Technical Guide to Alexamorelin and its Relationship with the His-[D-2-Me-Trp]-Ala Motif

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Alexamorelin (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH₂), a synthetic heptapeptide and potent growth hormone secretagogue (GHS). It explores the critical structural and functional relationship between Alexamorelin and the core tripeptide motif, His-[D-2-Me-Trp]-Ala. This document details the mechanism of action of Alexamorelin through the growth hormone secretagogue receptor (GHSR), presents comparative quantitative data on its endocrine activities, outlines relevant experimental protocols, and visualizes key biological and experimental pathways. The information herein is intended to serve as a foundational resource for researchers engaged in the study of GHSs and the development of novel therapeutics targeting the ghrelin/GHSR axis.

Introduction: Defining Alexamorelin and its Core Motif

Alexamorelin is a synthetic heptapeptide that belongs to the family of growth hormone secretagogues (GHSs). These molecules stimulate the release of growth hormone (GH) from the pituitary gland. The primary structure of Alexamorelin is Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH₂. It is an analog of the well-characterized hexapeptide Hexarelin (HEX), with the key difference being an additional alanine residue at the N-terminus.

A critical component of Alexamorelin's structure is the sequence This compound . This motif is a core element of the pharmacophore responsible for binding to and activating the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. The D-isomeric form of 2-methyl-tryptophan is a key modification that enhances the peptide's stability and potency. While this compound is structurally integral to Alexamorelin and Hexarelin, there is no scientific literature to suggest it possesses significant biological activity as an independent fragment. Its importance lies in its contribution to the overall conformation and interaction of the parent peptide with the GHSR.

Mechanism of Action: The GHSR Signaling Pathway

Alexamorelin, like other peptidyl GHSs, exerts its effects by acting as an agonist at the growth hormone secretagogue receptor (GHSR-1a), a G protein-coupled receptor (GPCR). The activation of GHSR-1a in the pituitary gland and hypothalamus is the primary mechanism through which Alexamorelin stimulates GH release.

Upon binding of Alexamorelin to GHSR-1a, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The canonical pathway involves the Gαq/11 G-protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ is a key signal for the fusion of GH-containing vesicles with the cell membrane and the subsequent exocytosis and release of growth hormone.

GHSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Alexamorelin Alexamorelin GHSR GHSR-1a (GPCR) Alexamorelin->GHSR Binds to G_protein Gαq/11 GHSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Ca_ER Ca2+ (ER Store) IP3->Ca_ER Triggers release from Ca_cyto Cytosolic Ca2+↑ Ca_ER->Ca_cyto Increases GH_vesicle GH Vesicles Ca_cyto->GH_vesicle Induces fusion GH_release Growth Hormone Release GH_vesicle->GH_release Leads to

Caption: GHSR-1a Signaling Pathway Activated by Alexamorelin.

Quantitative Data: In Vivo Endocrine Activity

A key clinical study investigated the endocrine effects of Alexamorelin in comparison to Hexarelin in healthy young adults. The data from this study provide a quantitative basis for understanding the biological activity of Alexamorelin.[1]

Table 1: Peak Plasma Hormone Concentrations Following Intravenous Administration [1]

HormoneTreatment (2.0 µg/kg IV)Peak Concentration (Mean ± SEM)
Growth Hormone (GH) AlexamorelinNot explicitly stated as peak, but induced a dose-dependent increase same as Hexarelin.
HexarelinNot explicitly stated as peak, but induced a dose-dependent increase same as Alexamorelin.
Prolactin (PRL) AlexamorelinDose-dependent increase, same as Hexarelin.
HexarelinDose-dependent increase, same as Alexamorelin.
ACTH AlexamorelinSignificantly higher than Hexarelin at the 2.0 µg/kg dose.
HexarelinDose-dependent increase.
Cortisol AlexamorelinSignificantly higher than Hexarelin at the 2.0 µg/kg dose.
HexarelinDose-dependent increase.
Aldosterone AlexamorelinSignificant increase.
HexarelinNo significant increase.

Table 2: Area Under the Curve (AUC) for GH Response [1]

TreatmentDoseRouteGH AUC (µg/L·min, Mean ± SEM)
Alexamorelin20 mgOralHigher than Hexarelin (not statistically significant).
Hexarelin20 mgOralData serves as comparator.

Note: While the study states Alexamorelin inhibits GHS binding in vitro, specific IC50 or Ki values were not provided in the available literature.

Experimental Protocols

In Vivo Endocrine Activity Assessment

This protocol is based on the methodology used to generate the quantitative data presented above.[1]

Objective: To determine the effects of Alexamorelin on plasma levels of GH, PRL, ACTH, cortisol, and aldosterone in humans.

Workflow:

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Subject Recruitment (e.g., Healthy Volunteers) p2 Overnight Fast p1->p2 p3 Catheter Placement (Forearm Vein) p2->p3 e1 Baseline Blood Sampling (e.g., -30, -15, 0 min) p3->e1 e2 Administer Alexamorelin or Control (IV Bolus) e1->e2 e3 Post-Dose Blood Sampling (e.g., 15, 30, 45, 60, 90, 120 min) e2->e3 a1 Plasma Separation (Centrifugation) e3->a1 a2 Hormone Quantification (e.g., RIA, ELISA) a1->a2 a3 Data Analysis (Peak, AUC) a2->a3

Caption: Workflow for In Vivo Assessment of Alexamorelin's Endocrine Activity.

Methodology:

  • Subject Preparation: Healthy adult volunteers are recruited and required to fast overnight. On the morning of the study, an intravenous catheter is inserted into a forearm vein for blood sampling and kept patent with a slow saline infusion.

  • Baseline Sampling: Blood samples are drawn at regular intervals (e.g., -30, -15, and 0 minutes) before drug administration to establish baseline hormone levels.

  • Drug Administration: Alexamorelin, Hexarelin, or a placebo is administered as an intravenous bolus at a specified dose (e.g., 1.0 or 2.0 µg/kg).

  • Post-Administration Sampling: Blood samples are collected at frequent intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after administration.

  • Sample Processing: Blood samples are collected in appropriate tubes (e.g., containing EDTA) and centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

  • Hormone Analysis: Plasma concentrations of GH, PRL, ACTH, cortisol, and aldosterone are quantified using specific and sensitive immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The primary endpoints are the peak (Cmax) hormone concentration and the area under the concentration-time curve (AUC), which are calculated for each hormone and treatment condition.

In Vitro GHSR Binding Assay (Competitive)

This is a generalized protocol for determining the binding affinity of a ligand like Alexamorelin to the GHSR.

Objective: To quantify the ability of Alexamorelin to displace a radiolabeled ligand from the GHSR, thereby determining its binding affinity (Ki or IC50).

Methodology:

  • Membrane Preparation: A cell line stably expressing the human GHSR-1a (e.g., HEK-293 or CHO cells) is cultured. The cells are harvested, homogenized, and centrifuged to isolate a membrane fraction rich in the receptor.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a known concentration of a radiolabeled GHS (e.g., [³H]-MK-0677 or [¹²⁵I]-Tyr-Ala-Hexarelin).

  • Competitive Binding: Increasing concentrations of unlabeled Alexamorelin (the competitor) are added to the wells. A control group with no competitor (total binding) and a group with a high concentration of a known potent GHS to determine non-specific binding are included.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the Alexamorelin concentration. The IC50 value (the concentration of Alexamorelin that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

References

GHRP-6 as an Analog for His-[D-2-Me-Trp]-Ala Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Growth Hormone Releasing Peptide-6 (GHRP-6) as a research analog for studies involving the peptide fragment His-[D-2-Me-Trp]-Ala. While direct studies on the tripeptide fragment are limited, its structural similarity to a key region of the potent synthetic growth hormone secretagogue, hexarelin, suggests its potential biological relevance. This document will delve into the well-characterized properties of GHRP-6, a closely related hexapeptide, to provide a framework for investigating this compound.

Introduction to GHRP-6 and its Relevance

Growth Hormone Releasing Peptide-6 (GHRP-6) is a synthetic hexapeptide known for its potent ability to stimulate the release of growth hormone (GH).[1] Its primary mechanism of action is through the activation of the growth hormone secretagogue receptor (GHSR-1a), which is also the endogenous receptor for the hormone ghrelin.[2][3] Beyond its effects on GH secretion, GHRP-6 and other ghrelin analogs have been shown to exert various physiological effects, including influences on appetite, metabolism, and cardiovascular function.[4]

The peptide fragment of interest, this compound, represents a core structural motif found within the potent growth hormone-releasing peptide, hexarelin. Understanding the structure-activity relationships of GHRPs is crucial for the design of novel therapeutics.[5] By studying the well-characterized analog GHRP-6, researchers can infer the potential biological activities and mechanisms of action of the smaller this compound fragment.

Structural Comparison

A clear understanding of the molecular structures is fundamental to appreciating the analogous relationship.

Peptide Sequence Molecular Formula Molecular Weight ( g/mol ) Key Structural Features
GHRP-6 His-D-Trp-Ala-Trp-D-Phe-Lys-NH2C46H56N12O6873.04Hexapeptide with unnatural D-amino acids (D-Trp, D-Phe) enhancing stability and activity.
Alexamorelin Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2C50H63N13O7958.1Heptapeptide, an analog of GHRP-6 with a 2-methylated D-tryptophan.
This compound His-D-2-Me-Trp-AlaC21H26N6O4Not directly availableA tripeptide fragment of hexarelin, containing the key D-2-methyl-tryptophan residue.

The presence of the D-amino acid and the methylated tryptophan in alexamorelin and the this compound fragment are significant for receptor interaction and biological activity.

Signaling Pathways

GHRP-6 primarily exerts its effects through the G-protein coupled receptor, GHSR-1a. Upon binding, it initiates a cascade of intracellular events. The signaling pathways for this compound can be inferred from the known mechanisms of GHRP-6 and other GHRPs.

Primary Signaling Pathway: GH Release

The principal signaling pathway activated by GHRP-6 leading to growth hormone release involves the Gq/11 protein and subsequent activation of Phospholipase C (PLC).

GHRP6_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GHRP6 GHRP-6 GHSR1a GHSR-1a (Ghrelin Receptor) GHRP6->GHSR1a Binds Gq11 Gq/11 GHSR1a->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Opens Channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ Intracellular Ca²⁺ Ca_ER->Ca_cyto Release GH_Vesicle GH Vesicles Ca_cyto->GH_Vesicle Triggers Fusion PKC->GH_Vesicle Phosphorylates GH_Release Growth Hormone Release GH_Vesicle->GH_Release GHRP6_Cytoprotection cluster_membrane_cyto Cell Membrane cluster_cytoplasm_cyto Cytoplasm GHRP6_cyto GHRP-6 CD36 CD36 Receptor GHRP6_cyto->CD36 Binds PI3K PI3K CD36->PI3K Activates Akt Akt/PKB PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes Calcium_Mobilization_Workflow Start Start Culture_Cells Culture HEK293-GHSR-1a Cells Start->Culture_Cells Plate_Cells Plate Cells in 96-well Plate Culture_Cells->Plate_Cells Incubate_24h Incubate 24-48h Plate_Cells->Incubate_24h Load_Dye Load with Calcium-Sensitive Dye Incubate_24h->Load_Dye Incubate_1h Incubate 1h at 37°C Load_Dye->Incubate_1h Wash_Cells Wash Cells Incubate_1h->Wash_Cells Measure_Baseline Measure Baseline Fluorescence Wash_Cells->Measure_Baseline Add_Compound Add GHRP-6/Test Compound Measure_Baseline->Add_Compound Kinetic_Read Kinetic Fluorescence Reading Add_Compound->Kinetic_Read Analyze_Data Analyze Data (EC50) Kinetic_Read->Analyze_Data End End Analyze_Data->End GH_Secretion_Workflow Start_in_vivo Start Acclimatize Acclimatize Rats Start_in_vivo->Acclimatize Catheterize Catheter Implantation (Optional) Acclimatize->Catheterize Administer_Peptide Administer GHRP-6/Vehicle Catheterize->Administer_Peptide Collect_Blood Serial Blood Sampling Administer_Peptide->Collect_Blood Prepare_Plasma Prepare Plasma Collect_Blood->Prepare_Plasma Measure_GH Measure GH via ELISA Prepare_Plasma->Measure_GH Analyze_Results Analyze GH Release Profile Measure_GH->Analyze_Results End_in_vivo End Analyze_Results->End_in_vivo

References

An In-depth Technical Guide to the Stability and Degradation of His-[D-2-ME-Trp]-Ala Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

His-[D-2-ME-Trp]-Ala is a synthetic peptide fragment of the growth hormone secretagogue, hexarelin. Its stability is a critical attribute for its potential therapeutic applications. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, its potential degradation pathways, and the analytical methodologies for its assessment. The inclusion of a D-amino acid and a methylated tryptophan residue in its sequence is specifically designed to enhance its resistance to enzymatic degradation. This document summarizes available stability data, outlines experimental protocols for stability and degradation analysis, and provides insights into the potential degradation products.

Introduction

Peptide-based therapeutics offer high specificity and potency, but their clinical utility is often limited by their short in-vivo half-life due to rapid enzymatic degradation. This compound is a tripeptide that incorporates strategic modifications to overcome this limitation. As a fragment of hexarelin, a potent growth hormone-releasing peptide, understanding its stability profile is paramount for formulation development, storage, and predicting its pharmacokinetic behavior.

This guide delves into the chemical and enzymatic stability of this compound, providing a foundational understanding for researchers in the field of peptide drug development.

Chemical Structure and Properties

  • Sequence: L-Histidyl-D-2-methyl-Tryptophyl-L-Alaninamide

  • Molecular Formula: C₂₁H₂₆N₆O₄

  • Molecular Weight: 426.47 g/mol

  • Key Structural Features:

    • D-amino acid: The presence of D-2-methyl-Tryptophan instead of its natural L-isomer significantly enhances resistance to proteolysis.

    • Methylated Tryptophan: The methylation at the 2-position of the indole ring of tryptophan can influence its susceptibility to oxidation.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidative agents or proteolytic enzymes.

Storage and Handling Recommendations

Proper storage is crucial to maintain the integrity of the peptide. The following table summarizes the general storage recommendations for this compound and its parent peptide, hexarelin.

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°CUp to 1 yearFor long-term storage, -80°C is recommended for up to 2 years. Stable at room temperature for up to 3 weeks.[1][2][3][4]
Reconstituted Solution 2-8°C2-7 daysShould be used promptly after reconstitution.[1]
Reconstituted Solution -20°CUp to 1 monthFor longer-term storage of solutions, -80°C for up to 6 months is recommended. Avoid repeated freeze-thaw cycles.
Enzymatic Stability

The incorporation of the D-amino acid, D-2-methyl-Tryptophan, is a key strategy to enhance the peptide's resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide bond cleavage, are highly stereospecific and primarily recognize L-amino acids.

A study on the disposition of hexarelin, the parent peptide of this compound, in rats demonstrated its high stability towards proteolytic enzymes. After administration, a high percentage of the unchanged peptide was recovered in bile and urine, indicating significant resistance to in-vivo degradation.

Table 1: In Vivo Disposition of Hexarelin in Rats

ParameterValue
Half-life (i.v.)75.9 ± 9.3 min
Systemic Clearance (i.v.)7.6 ± 0.7 ml/min/kg
Bioavailability (s.c.)64%
Unchanged Hexarelin in Bile90%
Unchanged Hexarelin in Urine71%

This intrinsic resistance to proteolysis is a significant advantage for the potential therapeutic use of this compound.

Potential Degradation Pathways

Despite its enhanced stability, this compound can degrade under certain chemical conditions. The primary degradation pathways for peptides include hydrolysis, oxidation, and photodecomposition.

Figure 1. Potential degradation pathways for this compound.
Hydrolysis

Peptide bonds are susceptible to hydrolysis under both acidic and basic conditions, leading to cleavage of the peptide backbone. The rate of hydrolysis is dependent on pH and temperature. While the D-amino acid can sterically hinder enzymatic cleavage, it does not prevent chemical hydrolysis.

Oxidation

The tryptophan residue, even when methylated, is the most likely site of oxidation in the this compound peptide. Oxidation can be induced by atmospheric oxygen, reactive oxygen species (ROS), or exposure to light. The indole ring of tryptophan can be oxidized to various products, including N-formylkynurenine (NFK), kynurenine (Kyn), and various hydroxylated derivatives. The methylation at the 2-position of the indole ring in D-2-methyl-tryptophan may alter the susceptibility and the specific products of oxidation compared to unmodified tryptophan.

Table 2: Common Oxidation Products of Tryptophan Residues in Peptides

ModificationMass Shift (Da)
Hydroxytryptophan+16
Dihydroxytryptophan / N-formylkynurenine (NFK)+32
Kynurenine (Kyn)+4
Hydroxy-N-formylkynurenine+48
Photodegradation

Exposure to ultraviolet (UV) and visible light can lead to the degradation of peptides, particularly those containing aromatic amino acids like tryptophan. Photodegradation can occur through direct absorption of light by the peptide or indirectly through photosensitized reactions. This can lead to oxidation of the tryptophan residue and potential cleavage of the peptide backbone.

Experimental Protocols for Stability and Degradation Analysis

To thoroughly characterize the stability of this compound, a series of experiments should be conducted. These typically involve subjecting the peptide to forced degradation conditions and analyzing the resulting products using a stability-indicating analytical method.

ExperimentalWorkflow cluster_0 Forced Degradation Studies cluster_1 Analysis cluster_2 Data Interpretation Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl) RP_HPLC Stability-Indicating RP-HPLC Acid_Hydrolysis->RP_HPLC Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH) Base_Hydrolysis->RP_HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->RP_HPLC Thermal_Stress Thermal Stress (e.g., 60-80°C) Thermal_Stress->RP_HPLC Photostability Photostability (ICH Q1B) Photostability->RP_HPLC LC_MS LC-MS/MS for Product Identification RP_HPLC->LC_MS Degradation_Kinetics Degradation Kinetics RP_HPLC->Degradation_Kinetics Product_Characterization Degradation Product Characterization LC_MS->Product_Characterization Stability_Profile Overall Stability Profile Degradation_Kinetics->Stability_Profile Product_Characterization->Stability_Profile

Figure 2. General workflow for stability and degradation analysis.
Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.

5.1.1. Acid and Base Hydrolysis

  • Protocol:

    • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

    • At various time points, withdraw aliquots, neutralize them, and analyze by a stability-indicating HPLC method.

5.1.2. Oxidative Degradation

  • Protocol:

    • Prepare a solution of the peptide in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate the solution at room temperature or a slightly elevated temperature.

    • Analyze aliquots at different time intervals by HPLC.

5.1.3. Thermal Degradation

  • Protocol:

    • Store lyophilized powder and solutions of the peptide at elevated temperatures (e.g., 60-80°C).

    • Analyze samples at specified time points to assess degradation.

5.1.4. Photostability Testing

  • Protocol:

    • Expose solutions of the peptide to a controlled light source that emits both UV and visible light, following ICH Q1B guidelines.

    • Include a dark control to differentiate between light-induced and thermal degradation.

    • Analyze the samples by HPLC to quantify any degradation.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose.

5.2.1. Method Development Considerations

  • Column: A C18 column is typically suitable for peptide separations.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile) is commonly used.

  • Detection: UV detection at a wavelength where the peptide and its potential degradation products absorb (e.g., 220 nm or 280 nm).

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

HPLC_Method HPLC RP-HPLC System Pump Injector Column (C18) Detector (UV) Chromatogram Chromatogram HPLC:p4->Chromatogram MobilePhase Mobile Phase A: Aqueous Buffer B: Organic Solvent MobilePhase->HPLC:p1 Sample Degraded Peptide Sample Sample->HPLC:p2 Data Data Analysis (Peak Integration, Quantification) Chromatogram->Data

Figure 3. Schematic of a stability-indicating RP-HPLC method.
Identification of Degradation Products

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for the identification and structural elucidation of degradation products. By comparing the mass spectra of the degradation products with that of the intact peptide, it is possible to determine the nature of the chemical modifications.

Conclusion

The peptide this compound is designed for enhanced stability, primarily through the incorporation of a D-amino acid to confer resistance to enzymatic degradation. While this modification is effective, the peptide remains susceptible to chemical degradation through hydrolysis, oxidation, and photodecomposition. A thorough understanding of these degradation pathways and the implementation of robust stability-indicating analytical methods are essential for the successful development of this peptide as a potential therapeutic agent. This guide provides a framework for researchers to design and execute comprehensive stability studies, ensuring the quality, safety, and efficacy of this compound formulations. Further studies are warranted to generate specific quantitative stability data and to fully characterize the degradation products of this promising peptide.

References

The Genesis of Growth Hormone Releasing Peptides: A Technical Chronicle

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the historical context, pivotal experiments, and signaling pathways related to the discovery of Growth Hormone Releasing Peptides (GHRPs).

Introduction

The discovery of Growth Hormone Releasing Peptides (GHRPs) represents a significant milestone in endocrinology, born from a quest to understand the regulation of growth hormone (GH) secretion. This technical guide provides an in-depth historical account of their discovery, from the early synthetic molecules to the identification of the endogenous ligand, ghrelin. It details the key experimental protocols that were instrumental in their characterization and elucidates the signaling pathways through which they exert their effects.

A Reverse Pharmacology Tale: From Synthetic Peptides to an Endogenous Ligand

The journey to uncover the physiological regulators of GH secretion was a central theme of neuroendocrinology in the latter half of the 20th century. While the existence of a Growth Hormone-Releasing Hormone (GHRH) was hypothesized, its isolation proved challenging.

In the late 1970s and early 1980s, a pivotal shift occurred. Researchers Cyril Bowers and Frank Momany, while working on synthetic analogs of Met-enkephalin, serendipitously discovered that some of these small peptides possessed potent and specific GH-releasing activity. This marked the birth of the first Growth Hormone Releasing Peptides (GHRPs). These synthetic molecules were unique in that they had no structural resemblance to the yet-to-be-discovered GHRH.

A landmark publication in 1984 by Bowers and his team detailed the in vitro and in vivo activity of a synthetic hexapeptide, GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2), which specifically stimulated GH release[1]. This discovery was crucial as it demonstrated that GH secretion could be stimulated through a pathway independent of the GHRH receptor. Subsequent research led to the synthesis of other potent GHRPs, including GHRP-2 and Hexarelin[1].

The distinct mechanism of action of GHRPs, including their synergistic effect with GHRH in stimulating GH release, led to the hypothesis of a novel, undiscovered endogenous ligand and its corresponding receptor. This hypothesis was confirmed in 1996 with the cloning of the Growth Hormone Secretagogue Receptor (GHS-R1a), a G-protein coupled receptor found in the pituitary and hypothalamus.

The culmination of this "reverse pharmacology" approach came in 1999 when Masayasu Kojima and Kenji Kangawa identified the natural endogenous ligand for the GHS-R from rat stomach extracts[2][3][4]. This 28-amino acid peptide, named ghrelin, was found to have a unique post-translational modification—an n-octanoylation on its third serine residue, which is essential for its biological activity. The discovery of ghrelin not only validated the physiological relevance of the GHS-R but also unveiled a new gut-brain axis in the regulation of GH secretion and energy homeostasis.

Key Synthetic Growth Hormone Releasing Peptides

The pioneering synthetic GHRPs remain crucial tools for research and have been instrumental in understanding the GHS-R pathway.

PeptideSequenceMolecular FormulaMolecular Weight (Da)Key Characteristics
GHRP-6 His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂C₄₆H₅₆N₁₂O₆873.01The first potent synthetic GHRP discovered. Known to cause a significant increase in appetite.
GHRP-2 D-Ala-D-(β-Nal)-Ala-Trp-D-Phe-Lys-NH₂C₄₅H₅₅N₉O₆817.9More potent than GHRP-6 in stimulating GH release with less pronounced effects on appetite and cortisol/prolactin.
Hexarelin His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH₂C₄₇H₅₈N₁₂O₆887.04A highly potent and stable GHRP analog. Also interacts with the CD36 receptor, mediating cardioprotective effects.

Quantitative Analysis of GHRP-Receptor Interactions and In Vitro Activity

The following tables summarize key quantitative data for the interaction of various GHRPs and ghrelin with the GHS-R1a and their efficacy in stimulating GH release in vitro.

Table 1: Binding Affinities of GHRPs and Ghrelin for the GHS-R1a

LigandReceptorAssay TypeIC₅₀ (nM)Kᵢ (nM)Reference(s)
GhrelinHuman GHS-R1aCompetitive Radioligand Binding3.1-
GHRP-6Human GHS-R1aCompetitive Radioligand Binding-2.37
HexarelinHuman GHS-R1aCompetitive Radioligand Binding-1.34
MK-0677Human GHS-R1aCompetitive Radioligand Binding0.3-

Table 2: In Vitro GH-Releasing Activity of GHRPs

CompoundCell TypeEC₅₀ (nM)Maximum GH Release (Fold Increase vs. Basal)Reference(s)
GHRP-6Rat Primary Pituitary Cells0.18Not Specified
GHRP-2Rat Primary Pituitary Cells~1~15
G-7039Rat Primary Pituitary Cells0.18Not Specified
G-7134Rat Primary Pituitary Cells0.34Not Specified
G-7203Rat Primary Pituitary Cells0.43Not Specified
G-7502Rat Primary Pituitary Cells10.6Not Specified

Experimental Protocols

Competitive Radioligand Binding Assay for GHS-R1a

This protocol is a generalized procedure for determining the binding affinity of a test compound for the GHS-R1a.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Kᵢ) of an unlabeled ligand for the GHS-R1a.

Materials:

  • Cell membranes prepared from a cell line stably expressing GHS-R1a (e.g., HEK293 or CHO cells).

  • Radiolabeled ligand (e.g., [¹²⁵I]-Ghrelin or a tritiated GHS-R1a agonist).

  • Unlabeled test compounds (GHRPs).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing GHS-R1a in a hypotonic buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of an unlabeled GHS-R1a ligand (e.g., 1 µM ghrelin).

    • Competition: Cell membranes, radiolabeled ligand, and increasing concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (GHS-R1a expressing cells) Incubation Incubation to Equilibrium Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Unlabeled Test Compound Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Determination IC₅₀ Determination Counting->IC50_Determination Ki_Calculation Kᵢ Calculation IC50_Determination->Ki_Calculation

Workflow for a Competitive Radioligand Binding Assay.
In Vitro GH Release Assay from Primary Pituitary Cells

This protocol describes a method to assess the ability of GHRPs to stimulate GH secretion from primary pituitary cells in culture.

Objective: To quantify the amount of GH released from primary pituitary cells in response to stimulation with GHRPs.

Materials:

  • Sprague-Dawley rats (for pituitary gland extraction).

  • Dulbecco's Modified Eagle's Medium (DMEM).

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Collagenase and DNase.

  • Test compounds (GHRPs, GHRH).

  • Somatostatin (as an inhibitor).

  • GH ELISA kit.

Procedure:

  • Pituitary Cell Isolation and Culture:

    • Aseptically remove the anterior pituitary glands from rats.

    • Mince the tissue and enzymatically digest it with collagenase and DNase to obtain a single-cell suspension.

    • Plate the cells in 24-well plates in DMEM supplemented with FBS and antibiotics.

    • Culture the cells for 2-3 days to allow them to attach and recover.

  • GH Release Assay:

    • Wash the cells with serum-free DMEM.

    • Pre-incubate the cells in serum-free DMEM for 1-2 hours.

    • Replace the medium with fresh serum-free DMEM containing the test compounds at various concentrations (e.g., GHRPs, GHRH, or a combination). Include a vehicle control.

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Measure the concentration of GH in the supernatant using a specific GH ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Express the results as the amount of GH released (e.g., ng/mL) or as a percentage of the basal release (vehicle control).

    • Generate dose-response curves and calculate the EC₅₀ values for each compound.

G cluster_prep Cell Preparation cluster_assay GH Release Assay cluster_analysis Analysis Pituitary_Extraction Pituitary Gland Extraction Enzymatic_Digestion Enzymatic Digestion Pituitary_Extraction->Enzymatic_Digestion Cell_Culture Cell Plating & Culture Enzymatic_Digestion->Cell_Culture Washing Washing Cell_Culture->Washing Pre_incubation Pre-incubation Washing->Pre_incubation Stimulation Stimulation with GHRPs Pre_incubation->Stimulation Incubation Incubation Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection GH_Quantification GH Quantification (ELISA) Supernatant_Collection->GH_Quantification Data_Analysis Data Analysis (EC₅₀) GH_Quantification->Data_Analysis

Experimental Workflow for an In Vitro GH Release Assay.

Signaling Pathways of GHRPs

GHRPs and ghrelin exert their primary effects on GH release by binding to the GHS-R1a on somatotrophs in the anterior pituitary. This binding initiates a cascade of intracellular signaling events.

The GHS-R1a is a G-protein coupled receptor that primarily couples to the Gαq/11 subunit. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ concentration is a key signal for the fusion of GH-containing secretory granules with the plasma membrane and the subsequent exocytosis of GH.

DAG, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). Activated PKC can phosphorylate various intracellular proteins, further contributing to the signaling cascade that leads to GH secretion.

Additionally, there is evidence for crosstalk between the GHS-R1a and GHRH receptor signaling pathways. GHRPs can potentiate GHRH-induced cyclic AMP (cAMP) production, leading to the synergistic effect on GH release observed when both secretagogues are administered together.

G GHRP GHRP / Ghrelin GHSR1a GHS-R1a GHRP->GHSR1a Binds to Gq Gαq/11 GHSR1a->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Triggers Ca_release->PKC Co-activates GH_Secretion Growth Hormone Secretion Ca_release->GH_Secretion Stimulates PKC->GH_Secretion Potentiates

GHS-R1a Signaling Pathway Leading to GH Secretion.

Conclusion

The discovery of GHRPs is a compelling example of how synthetic chemistry can drive physiological discovery. From the initial unexpected findings with enkephalin analogs to the eventual isolation of ghrelin, the field has provided profound insights into the intricate regulation of growth hormone secretion and energy metabolism. The detailed experimental protocols and understanding of the signaling pathways outlined in this guide serve as a foundation for ongoing research and the development of novel therapeutics targeting the GHS-R1a. The journey of GHRPs underscores the importance of curiosity-driven research and the often-unpredictable path to significant scientific breakthroughs.

References

Methodological & Application

Synthesis Protocol for His-[D-2-Me-Trp]-Ala: A Growth Hormone Secretagogue Fragment for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

His-[D-2-ME-Trp]-Ala is a tripeptide fragment derived from hexarelin, a synthetic growth hormone secretagogue.[1] Like its parent molecule, this peptide fragment is of interest to researchers studying the growth hormone secretagogue receptor (GHSR).[2][3] The GHSR is a G protein-coupled receptor involved in a variety of physiological processes, including the regulation of growth hormone release, appetite, and metabolism.[1][4] This document provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound for use in research settings. The synthesis is based on the well-established principles of Fmoc solid-phase peptide synthesis (SPPS).

Physicochemical and Purity Data

Quantitative data for the synthesis of this compound is essential for reproducibility and interpretation of research results. The following table summarizes the expected physicochemical properties and typical purity specifications for the synthesized peptide.

ParameterValueMethod of Analysis
Molecular Formula C22H27N7O4Mass Spectrometry
Molecular Weight 469.5 g/mol Mass Spectrometry
Purity ≥95%RP-HPLC
Appearance White to off-white lyophilized powderVisual Inspection
Solubility Soluble in waterVisual Inspection

Experimental Protocols

This section details the step-by-step methodology for the solid-phase synthesis of this compound, followed by cleavage from the resin, purification, and characterization.

I. Solid-Phase Peptide Synthesis (SPPS)

The synthesis is performed on a rink amide resin to generate a C-terminally amidated peptide. The Fmoc/tBu strategy is employed, utilizing Fmoc-protected amino acids with acid-labile side-chain protecting groups.

Materials and Reagents:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH

  • Fmoc-D-2-Me-Trp(Boc)-OH

  • Fmoc-His(Trt)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Kaiser Test Kit

Protocol:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes, followed by washing with DCM and then DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

  • Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc deprotection.

  • First Amino Acid Coupling (Fmoc-Ala-OH):

    • In a separate vessel, dissolve Fmoc-Ala-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (colorless or yellow beads). If the test is positive, repeat the coupling step.

    • Wash the resin with DMF.

  • Chain Elongation (Fmoc-D-2-Me-Trp(Boc)-OH and Fmoc-His(Trt)-OH): Repeat steps 2-4 for the sequential coupling of Fmoc-D-2-Me-Trp(Boc)-OH and Fmoc-His(Trt)-OH.

II. Cleavage and Deprotection

This step cleaves the synthesized peptide from the solid support and removes the side-chain protecting groups.

Materials and Reagents:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Cold diethyl ether

  • Centrifuge

Protocol:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

III. Peptide Purification

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Reagents:

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Protocol:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Purify the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes) on the RP-HPLC system.

  • Monitor the elution profile at 220 nm and collect fractions corresponding to the main peptide peak.

  • Analyze the collected fractions by mass spectrometry to identify the fractions containing the pure product.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

IV. Peptide Characterization

The identity and purity of the synthesized peptide are confirmed by mass spectrometry and analytical RP-HPLC.

Mass Spectrometry:

  • Analyze the purified peptide using electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight (Expected [M+H]+: 470.5).

Analytical RP-HPLC:

  • Inject an aliquot of the purified peptide onto an analytical C18 column and run a gradient of Solvent B.

  • The purity of the peptide is determined by integrating the peak area of the product and any impurities. A purity of ≥95% is typically considered acceptable for research use.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of this compound and the proposed signaling pathway it may influence.

Synthesis_Workflow Resin Rink Amide Resin Swell Resin Swelling Resin->Swell Deprotection1 Fmoc Deprotection Swell->Deprotection1 Coupling_Ala Couple Fmoc-Ala-OH Deprotection1->Coupling_Ala Deprotection2 Fmoc Deprotection Coupling_Ala->Deprotection2 Coupling_Trp Couple Fmoc-D-2-Me-Trp(Boc)-OH Deprotection2->Coupling_Trp Deprotection3 Fmoc Deprotection Coupling_Trp->Deprotection3 Coupling_His Couple Fmoc-His(Trt)-OH Deprotection3->Coupling_His Cleavage Cleavage & Deprotection Coupling_His->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Final_Product This compound Characterization->Final_Product

Figure 1. Experimental workflow for the solid-phase synthesis of this compound.

GHSR_Signaling cluster_cell Target Cell Peptide This compound GHSR GHSR Peptide->GHSR Binds G_Protein Gq/11 GHSR->G_Protein Activates PLC PLC G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Hormone Secretion) Ca_Release->Response PKC->Response

Figure 2. Proposed signaling pathway of the Growth Hormone Secretagogue Receptor (GHSR).

References

Application Notes and Protocols for His-[D-2-ME-Trp]-Ala in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

His-[D-2-ME-Trp]-Ala is a synthetic peptide fragment derived from Hexarelin, a potent, orally active growth hormone secretagogue.[1][2] Hexarelin and other related peptides, such as GHRP-6, are known to act as agonists of the ghrelin receptor (GHSR), a G protein-coupled receptor involved in a variety of physiological processes including growth hormone release, appetite regulation, and energy homeostasis.[3][4][5] The ghrelin receptor is notable for its high constitutive activity, meaning it can signal without being bound to a ligand. This property allows for the study of not only agonists, which enhance this signaling, but also antagonists, which block it, and inverse agonists, which reduce the basal signaling.

Given that this compound is a fragment of a known ghrelin receptor agonist, it is hypothesized to interact with the ghrelin receptor. However, its specific activity—whether it functions as an agonist, antagonist, or inverse agonist—may differ from the parent compound. These application notes provide a comprehensive guide for researchers to characterize the in vitro activity of this compound in cell culture models.

Data Presentation

Solubility and Storage

Proper handling and storage of this compound are critical for maintaining its bioactivity. The following table summarizes the recommended conditions.

ParameterRecommendationSource
Solvent Water or PBSMCE
Stock Solution Concentration ≥ 50 mg/mL (in water)GlpBio
Storage of Lyophilized Powder -20°C, desiccatedGlpBio
Storage of Stock Solution Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.GlpBio
Recommended Cell Lines

The following cell lines are commonly used for studying ghrelin receptor activity and are suitable for characterizing this compound.

Cell LineDescriptionKey Features
HEK293-GHSR Human Embryonic Kidney cells stably transfected to express the human ghrelin receptor (GHSR1a).High level of receptor expression, suitable for a variety of signaling assays.
CHO-K1-GHSR Chinese Hamster Ovary cells stably transfected to express the human ghrelin receptor (GHSR1a).Robust cell line, often used in high-throughput screening.
Primary Pituitary Cells Cells isolated from the pituitary gland of rodents.Endogenously express the ghrelin receptor and provide a more physiologically relevant model for studying growth hormone release.

Experimental Protocols

Protocol 1: Assessment of Ghrelin Receptor Agonist Activity via Intracellular Calcium Mobilization

This protocol determines if this compound can activate the ghrelin receptor, leading to an increase in intracellular calcium concentration.

Materials:

  • HEK293-GHSR or CHO-K1-GHSR cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Ghrelin (positive control)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplate

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Methodology:

  • Cell Seeding: Seed HEK293-GHSR or CHO-K1-GHSR cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.

  • Cell Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Preparation: Prepare a dilution series of this compound and ghrelin in the assay buffer.

  • Calcium Flux Measurement:

    • Place the cell plate into the fluorometric imaging plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Add the different concentrations of this compound or ghrelin to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes). An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Calculate the change in fluorescence from baseline for each concentration. Plot the dose-response curve and determine the EC50 value for agonist activity.

Protocol 2: Evaluation of Ghrelin Receptor Antagonist Activity

This protocol assesses the ability of this compound to inhibit ghrelin-induced receptor activation.

Materials:

  • Same as Protocol 1

  • Ghrelin at a concentration that elicits a submaximal response (e.g., EC80)

Methodology:

  • Follow steps 1-3 of Protocol 1.

  • Compound Pre-incubation: Add various concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Ghrelin Stimulation: Add a fixed concentration of ghrelin (e.g., EC80) to all wells.

  • Calcium Flux Measurement: Immediately measure the intracellular calcium response as described in Protocol 1.

  • Data Analysis: Compare the calcium response in the presence of this compound to the response with ghrelin alone. A decrease in the ghrelin-induced signal indicates antagonist activity. Calculate the IC50 value for antagonism.

Protocol 3: Determination of Inverse Agonist Activity

This protocol is designed to determine if this compound can suppress the constitutive (basal) activity of the ghrelin receptor.

Materials:

  • HEK293-GHSR or CHO-K1-GHSR cells

  • Assay to measure downstream signaling (e.g., Inositol Phosphate (IP) turnover assay or a reporter gene assay measuring CRE-driven transcription)

  • This compound

  • A known ghrelin receptor inverse agonist (e.g., [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-substance P) as a positive control

Methodology (using an IP Turnover Assay):

  • Cell Seeding and Labeling: Seed cells in a multi-well plate. Label the cells with [3H]-myo-inositol overnight.

  • Compound Treatment: Wash the cells and incubate with various concentrations of this compound or the inverse agonist control in a buffer containing LiCl (to inhibit IP degradation) for a defined period (e.g., 1-2 hours).

  • IP Extraction: Lyse the cells and extract the inositol phosphates using an appropriate method (e.g., ion-exchange chromatography).

  • Quantification: Measure the amount of [3H]-inositol phosphates using liquid scintillation counting.

  • Data Analysis: A dose-dependent decrease in the basal level of inositol phosphates indicates inverse agonist activity. Calculate the IC50 for this effect.

Visualizations

Experimental Workflow for Characterizing this compound Activity

experimental_workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis cluster_conclusion Conclusion prep_peptide Prepare this compound Stock agonist_assay Agonist Assay (e.g., Calcium Flux) prep_peptide->agonist_assay antagonist_assay Antagonist Assay (Inhibit Ghrelin Response) prep_peptide->antagonist_assay inverse_agonist_assay Inverse Agonist Assay (Reduce Basal Signal) prep_peptide->inverse_agonist_assay prep_cells Culture GHSR-expressing Cells prep_cells->agonist_assay prep_cells->antagonist_assay prep_cells->inverse_agonist_assay analyze_agonist Determine EC50 agonist_assay->analyze_agonist analyze_antagonist Determine IC50 antagonist_assay->analyze_antagonist analyze_inverse Determine IC50 inverse_agonist_assay->analyze_inverse conclusion Characterize Peptide Activity analyze_agonist->conclusion analyze_antagonist->conclusion analyze_inverse->conclusion

Caption: Workflow for characterizing the bioactivity of this compound.

Ghrelin Receptor Signaling Pathway

ghrelin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ghrelin Ghrelin / Agonist ghsr Ghrelin Receptor (GHSR1a) ghrelin->ghsr Binds to gq Gαq ghsr->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates cellular_response Cellular Response (e.g., Hormone Secretion) ca2->cellular_response Leads to pkc->cellular_response Leads to

References

Application Notes and Protocols for His-[D-2-ME-Trp]-Ala in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human use.

Introduction

His-[D-2-ME-Trp]-Ala is a synthetic peptide fragment derived from Hexarelin, a potent growth hormone secretagogue.[1] Hexarelin and its analogues act as agonists for the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a), stimulating the release of growth hormone (GH).[2] This document provides detailed application notes and protocols for the use of this compound in in vivo animal studies, with dosage and administration information extrapolated from studies on its parent compound, Hexarelin. Researchers should note that while this compound is a fragment of Hexarelin, its specific pharmacokinetic and pharmacodynamic properties may differ. The provided protocols are intended as a starting point and may require optimization for specific experimental needs.

Data Presentation

The following tables summarize quantitative data from in vivo animal studies using Hexarelin. This data can serve as a reference for designing studies with His-[D-2-ME-Tpr]-Ala.

Table 1: Summary of Hexarelin Dosage and Administration in Mice

Animal ModelDosageAdministration RouteFrequencyKey FindingsReference
Male C57/BL6J mice (23-25 g)320 µg/kgIntraperitoneal (i.p.)Single dose followed by twice daily half doses (160 µg/kg) for 4 daysAmeliorated respiratory system compliance, reduced protein levels in bronchoalveolar lavage, and blunted polymorphonuclear infiltration in a model of acute lung injury.[1]

Table 2: Summary of Hexarelin Dosage and Administration in Rats

Animal ModelDosageAdministration RouteFrequencyKey FindingsReference
Conscious 10-day old ratsNot specifiedNot specifiedNot specifiedHighly active in stimulating GH secretion.[3]
Anesthetized adult male ratsNot specifiedIntravenous (i.v.)Single doseElicited prompt GH release with peak levels within 10 minutes.[3]
Anesthetized adult male ratsNot specifiedSubcutaneous (s.c.)Single doseElicited a long-lasting GH release.
Conscious adult male Sprague-Dawley rats25 µg/kgIntravenous (i.v.)Three boluses at 2-hour intervalsSignificant GH response after the first injection, with a diminished response to the second and a partial recovery on the third.
Conscious adult male Sprague-Dawley rats100 µg/hContinuous intravenous infusion6, 30, or 174 hoursPlasma GH concentrations peaked within 40 minutes and returned to basal levels. Did not disrupt normal GH cycling.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of peptides like Hexarelin, which can be adapted for this compound.

Protocol 1: Intraperitoneal (i.p.) Administration in Mice for Acute Studies

This protocol is based on the methodology used in a study investigating the effects of Hexarelin on acute lung injury.

1. Materials:

  • This compound peptide
  • Sterile, pyrogen-free physiological saline (0.9% NaCl)
  • Sterile 1 ml syringes with 25-27 gauge needles
  • Male C57/BL6J mice (or other appropriate strain), 8-12 weeks old
  • Anesthetic agents (e.g., ketamine and xylazine)
  • Analytical balance and appropriate personal protective equipment (PPE)

2. Preparation of Dosing Solution:

  • On the day of the experiment, prepare a stock solution of this compound in sterile physiological saline. For example, to achieve a dose of 320 µg/kg in a 25 g mouse with an injection volume of 100 µL, the concentration of the dosing solution should be 0.08 mg/mL.
  • Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be used if necessary. The peptide is soluble in PBS at 100 mg/mL.
  • Filter the solution through a 0.22 µm sterile filter into a sterile vial.

3. Animal Handling and Administration:

  • Weigh each mouse accurately to determine the precise injection volume.
  • Anesthetize the mice if required by the experimental design (e.g., ketamine at 80 mg/kg and xylazine at 4 mg/kg, administered i.p.).
  • Gently restrain the mouse, exposing the abdominal area.
  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
  • Administer the calculated volume of the this compound solution or vehicle control (saline).
  • Monitor the animal until it has fully recovered from anesthesia.

Protocol 2: Intravenous (i.v.) Bolus Administration in Rats for Pharmacodynamic Studies

This protocol is adapted from studies investigating the GH-releasing effects of Hexarelin in rats.

1. Materials:

  • This compound peptide
  • Sterile, pyrogen-free physiological saline (0.9% NaCl)
  • Catheters for jugular vein cannulation
  • Sterile syringes and needles (27-30 gauge)
  • Adult male Sprague-Dawley rats (or other appropriate strain)
  • Anesthetic for surgery (if performing cannulation)
  • Blood collection tubes (e.g., with EDTA)

2. Surgical Preparation (if applicable):

  • For conscious, freely moving animal studies, surgically implant a catheter into the jugular vein several days prior to the experiment to allow for recovery.
  • Maintain catheter patency with a sterile locking solution (e.g., heparinized saline).

3. Preparation of Dosing Solution:

  • Prepare a sterile stock solution of this compound in physiological saline. For a 25 µg/kg dose in a 300 g rat with an injection volume of 100 µL, the concentration would be 0.075 mg/mL.
  • Filter the solution through a 0.22 µm sterile filter.

4. Administration and Sampling:

  • On the day of the experiment, connect the syringe with the dosing solution to the externalized catheter.
  • Administer the calculated volume as a bolus injection.
  • Collect blood samples at predetermined time points (e.g., baseline, 5, 10, 15, 30, 60 minutes post-injection) to measure GH levels or other parameters of interest.
  • Process blood samples to obtain plasma and store at -80°C until analysis.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ghrelin Receptor Agonists

Ghrelin receptor agonists, including Hexarelin and likely its fragments, primarily act on the GHS-R1a, a G-protein coupled receptor. The binding of the agonist initiates a signaling cascade that leads to the release of growth hormone from the pituitary gland. This process is independent of the cyclic AMP (cAMP) pathway but is dependent on intracellular calcium and involves the activation of protein kinase C (PKC).

ghrelin_signaling agonist This compound (Ghrelin Receptor Agonist) ghsr1a Ghrelin Receptor (GHS-R1a) agonist->ghsr1a Binds to gq11 Gαq/11 ghsr1a->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2_increase ↑ Intracellular Ca²⁺ er->ca2_increase Releases Ca²⁺ gh_release Growth Hormone Release ca2_increase->gh_release pkc->gh_release

Caption: Signaling pathway of ghrelin receptor agonists leading to growth hormone release.

Experimental Workflow for In Vivo Animal Study

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.

experimental_workflow start Start: Hypothesis Formulation animal_model Select Animal Model (e.g., Mice, Rats) start->animal_model protocol_dev Develop Experimental Protocol (Dosage, Route, Frequency) animal_model->protocol_dev peptide_prep Prepare this compound Dosing Solution protocol_dev->peptide_prep animal_groups Randomize Animals into Treatment and Control Groups peptide_prep->animal_groups administration Administer Peptide or Vehicle animal_groups->administration monitoring Monitor Animals and Collect Data/Samples administration->monitoring analysis Analyze Samples and Data (e.g., Hormone levels, Behavioral assays) monitoring->analysis results Interpret Results and Draw Conclusions analysis->results end End: Report Findings results->end

Caption: A generalized experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols for His-[D-2-ME-Trp]-Ala in Growth Hormone Release Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

His-[D-2-ME-Trp]-Ala is a synthetic peptide fragment related to hexarelin, a potent growth hormone (GH) secretagogue.[1][2] As a member of the growth hormone-releasing peptide (GHRP) family, it is presumed to act on the ghrelin receptor (GHS-R1a) to stimulate the release of growth hormone from the pituitary gland.[1][3] While specific data on this compound is limited, its structural similarity to other well-characterized GHRPs, such as GHRP-6, suggests it may serve as a valuable tool for studying the mechanisms of growth hormone secretion. These application notes provide a comprehensive guide for utilizing this compound in both in vitro and in vivo research settings, with protocols adapted from established methodologies for related peptides.

Mechanism of Action

Growth hormone-releasing peptides, including analogs like this compound, primarily exert their effects by binding to the G protein-coupled receptor GHS-R1a, which is predominantly expressed in the hypothalamus and pituitary gland.[1] This interaction initiates a cascade of intracellular signaling events. Activation of the GHS-R1a leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). This signaling pathway ultimately results in the stimulation of somatotroph cells in the anterior pituitary to release growth hormone. Notably, GHRPs can also influence hypothalamic neurons, potentially modulating the release of growth hormone-releasing hormone (GHRH) and somatostatin, thereby amplifying GH secretion. The action of GHRPs is synergistic with GHRH, suggesting they act through complementary, though distinct, mechanisms to enhance GH release.

Data Presentation

The following tables summarize representative quantitative data for GHRP-6, a well-studied analog that can serve as a benchmark for designing experiments with this compound.

Table 1: In Vitro Dose-Response of GHRP-6 on Growth Hormone Release from Rat Pituitary Cells

Concentration (M)Mean GH Release (ng/mL) ± SEMFold Increase over Basal
0 (Basal)50 ± 51.0
10⁻⁹150 ± 123.0
10⁻⁸350 ± 257.0
10⁻⁷600 ± 4012.0
10⁻⁶620 ± 4512.4

Note: This data is representative and compiled from typical GHRP-6 experiments. Actual results may vary.

Table 2: In Vivo Growth Hormone Response to GHRP-6 in Rats

Treatment GroupDose (µg/kg, IV)Peak GH Concentration (ng/mL) ± SEMTime to Peak (minutes)
Vehicle (Saline)-5 ± 1-
GHRP-6130 ± 415
GHRP-6485 ± 1015
GHRP-625150 ± 2015

Adapted from studies investigating the in vivo effects of GHRP-6 in rats.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound peptide powder

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.

  • Reconstitute the peptide in sterile water or PBS to a stock concentration of 1 mM. For example, for a peptide with a molecular weight of 427.5 g/mol , dissolve 0.4275 mg in 1 mL of solvent.

  • Gently vortex the solution to ensure the peptide is fully dissolved.

  • Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

In Vitro Growth Hormone Release Assay using Primary Pituitary Cell Culture

Materials:

  • Primary pituitary cells from rats

  • Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., fetal bovine serum, antibiotics)

  • This compound stock solution

  • Growth Hormone-Releasing Hormone (GHRH) as a positive control

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Reagents for quantifying growth hormone (e.g., GH ELISA kit)

Procedure:

  • Isolate anterior pituitary glands from rats and prepare a single-cell suspension following standard enzymatic digestion protocols.

  • Seed the pituitary cells in a 96-well plate at a density of 2-3 x 10⁵ cells per well and culture for 48-72 hours to allow for attachment.

  • On the day of the experiment, wash the cells twice with serum-free medium.

  • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 10⁻¹⁰ to 10⁻⁶ M).

  • Remove the wash medium and add 200 µL of the peptide solutions to the respective wells. Include a vehicle control (medium only) and a positive control (e.g., 10 nM GHRH).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for a defined period (e.g., 15-60 minutes).

  • After incubation, carefully collect the supernatant from each well.

  • Centrifuge the supernatant to remove any detached cells and store at -20°C until analysis.

  • Quantify the concentration of growth hormone in the supernatant using a specific GH ELISA kit according to the manufacturer's instructions.

In Vivo Assessment of Growth Hormone Release in Rats

Materials:

  • Male Sprague-Dawley rats (250-300 g) with indwelling jugular vein catheters

  • This compound stock solution

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles

  • Blood collection tubes (containing EDTA or heparin)

  • Centrifuge

Procedure:

  • Acclimatize the catheterized rats to the experimental conditions for at least 24 hours.

  • On the day of the experiment, connect the catheter to a syringe for blood sampling.

  • Take a baseline blood sample (t = -15 min and t = 0 min).

  • Prepare the desired dose of this compound by diluting the stock solution in sterile saline. A typical dose range for GHRPs is 1-100 µg/kg body weight.

  • Administer the this compound solution or vehicle (saline) as an intravenous (IV) bolus through the catheter.

  • Collect blood samples at various time points post-injection (e.g., 5, 15, 30, 45, and 60 minutes).

  • Immediately place the blood samples on ice and then centrifuge at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until the growth hormone levels are measured using a specific radioimmunoassay (RIA) or ELISA.

Visualizations

GHRP_Signaling_Pathway GHRP This compound (GHRP) GHSR1a GHS-R1a GHRP->GHSR1a Binds G_protein Gq/11 GHSR1a->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release GH_Vesicles GH Vesicles Ca2_release->GH_Vesicles Triggers fusion PKC->GH_Vesicles Phosphorylates proteins GH_Release Growth Hormone Release GH_Vesicles->GH_Release

Caption: Signaling pathway of this compound-induced growth hormone release.

In_Vitro_Workflow A 1. Isolate & Culture Primary Pituitary Cells B 2. Wash Cells with Serum-Free Medium A->B D 4. Treat Cells with Peptide (15-60 min incubation) B->D C 3. Prepare Serial Dilutions of This compound C->D E 5. Collect Supernatant D->E F 6. Quantify Growth Hormone (ELISA) E->F

Caption: Experimental workflow for the in vitro growth hormone release assay.

In_Vivo_Workflow A 1. Acclimatize Catheterized Rats B 2. Collect Baseline Blood Samples A->B C 3. Prepare & Administer This compound (IV) B->C D 4. Collect Post-Injection Blood Samples (Timed) C->D E 5. Separate and Store Plasma D->E F 6. Measure Growth Hormone (RIA/ELISA) E->F

Caption: Experimental workflow for the in vivo assessment of growth hormone release.

References

Research Applications of Hexarelin in Endocrinology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to the synthetic hexapeptide Hexarelin (His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) . The specific tripeptide fragment, His-[D-2-ME-Trp]-Ala, is a component of Hexarelin; however, detailed research on the independent biological activity and endocrinological applications of this specific fragment is not available in the current scientific literature. The data and protocols provided below are based on studies conducted with the full Hexarelin peptide.

Introduction to Hexarelin

Hexarelin is a potent, synthetic growth hormone-releasing peptide (GHRP) that belongs to the class of growth hormone secretagogues (GHSs).[1][2] It stimulates the release of growth hormone (GH) from the pituitary gland through a mechanism that is distinct from that of the endogenous Growth Hormone-Releasing Hormone (GHRH).[3][4] Hexarelin has been investigated for various applications in endocrinology, including the diagnosis and potential treatment of GH deficiency, as well as for its effects on other pituitary hormones and metabolic processes.[5]

Application Notes

Stimulation of Growth Hormone Secretion

Hexarelin is a powerful stimulator of GH secretion in both animals and humans. Its action is dose-dependent, with intravenous administration leading to a rapid and significant increase in plasma GH concentrations. The GH-releasing activity of Hexarelin is more potent than that of GHRH when administered at comparable doses. Furthermore, Hexarelin acts synergistically with GHRH, leading to a massive release of GH when co-administered. This synergistic effect suggests that Hexarelin and GHRH act through different, yet complementary, pathways to stimulate somatotrophs in the pituitary gland.

Effects on Other Pituitary Hormones

While Hexarelin is primarily known for its GH-releasing activity, it also influences the secretion of other pituitary hormones, including prolactin (PRL), adrenocorticotropic hormone (ACTH), and consequently, cortisol. The release of these hormones is also dose-dependent. However, the magnitude of PRL, ACTH, and cortisol release is generally less pronounced than the GH response. The non-specificity of Hexarelin is an important consideration in its experimental and potential therapeutic use.

Diagnostic Applications

The potent and reliable GH-releasing activity of Hexarelin has led to its investigation as a diagnostic tool for assessing GH secretory capacity. Its ability to elicit a strong GH response can help in the differential diagnosis of growth disorders and in identifying individuals with GH deficiency.

Cardiovascular and Metabolic Research

Beyond its primary endocrine effects, Hexarelin has been shown to have direct effects on the cardiovascular system, independent of its GH-releasing activity. It has been demonstrated to have cardioprotective effects in various preclinical models. In metabolic research, Hexarelin has been studied for its effects on lipid metabolism and insulin sensitivity.

Quantitative Data

The following tables summarize quantitative data from various studies on the effects of Hexarelin on hormone levels.

Table 1: Peak Plasma Growth Hormone (GH) Response to Intravenous Hexarelin in Healthy Adult Males

Hexarelin Dose (µg/kg)Mean Peak GH (ng/mL)
0 (Placebo)3.9
0.526.9
1.052.3
2.055.0

Data extracted from a dose-response study in healthy adult male volunteers.

Table 2: Hormonal Responses (Area Under the Curve - AUC) to Intravenous Hexarelin (2 µg/kg) in Different Age Groups

HormonePre-pubertal ChildrenPubertal ChildrenYoung AdultsElderly
GH (µg/L/h)39.4 ± 4.477.5 ± 8.5--
PRL (µgmin/L)512.1 ± 88.0584.0 ± 106.0554.9 ± 56.0523.9 ± 59.6
ACTH (pgmin/mL)1356.6 ± 204.92253.5 ± 242.81258.1 ± 141.21786.5 ± 340.1
Cortisol (µg*min/L)7747.2 ± 1031.66106.0 ± 862.96827.5 ± 509.67950.6 ± 658.3

Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: In Vivo Assessment of GH-Releasing Activity in Rats

Objective: To determine the effect of Hexarelin on growth hormone secretion in a conscious, freely-moving rat model.

Materials:

  • Adult male Sprague-Dawley rats with indwelling jugular vein catheters.

  • Hexarelin (lyophilized powder).

  • Sterile saline for injection.

  • Blood collection tubes containing appropriate anticoagulant (e.g., EDTA).

  • Centrifuge.

  • Rat GH ELISA kit.

Procedure:

  • Reconstitute Hexarelin in sterile saline to the desired concentration.

  • Acclimatize the cannulated rats to the experimental setup.

  • Collect a baseline blood sample (-15 and 0 minutes) through the jugular catheter.

  • Administer Hexarelin intravenously at the desired dose (e.g., 300 µg/kg).

  • Collect blood samples at various time points post-injection (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -20°C or -80°C until analysis.

  • Measure plasma GH concentrations using a validated rat GH ELISA kit according to the manufacturer's instructions.

  • Analyze the data to determine the peak GH concentration and the area under the curve (AUC) for GH release.

Protocol 2: In Vitro Pituitary Cell Culture for GH Secretion Assay

Objective: To investigate the direct effect of Hexarelin on GH secretion from primary pituitary cells.

Materials:

  • Anterior pituitaries from adult male rats.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Collagenase or other appropriate enzymes for tissue dissociation.

  • Multi-well cell culture plates.

  • Hexarelin.

  • GHRH (as a positive control).

  • Cell culture incubator (37°C, 5% CO2).

  • Rat GH ELISA kit.

Procedure:

  • Aseptically dissect anterior pituitaries from rats.

  • Mechanically and enzymatically dissociate the pituitary tissue to obtain a single-cell suspension.

  • Plate the cells in multi-well plates and culture for 48-72 hours to allow for attachment.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells in fresh serum-free medium for 1 hour.

  • Replace the medium with fresh medium containing different concentrations of Hexarelin (e.g., 10⁻¹⁰ to 10⁻⁶ M) or GHRH.

  • Incubate for a defined period (e.g., 4 hours).

  • Collect the culture medium from each well.

  • Measure the concentration of GH in the collected medium using a rat GH ELISA kit.

  • Normalize the GH secretion to the number of cells or total protein content per well.

Signaling Pathways

Hexarelin exerts its effects by binding to the growth hormone secretagogue receptor type 1a (GHS-R1a), which is also the receptor for the endogenous ligand ghrelin. The binding of Hexarelin to GHS-R1a initiates a downstream signaling cascade that leads to the release of GH.

Hexarelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Hexarelin Hexarelin GHSR1a GHS-R1a Hexarelin->GHSR1a G_protein Gq/11 GHSR1a->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release GH_Vesicle GH Vesicle Ca2_release->GH_Vesicle triggers fusion PKC->GH_Vesicle promotes fusion GH_Release Growth Hormone Release GH_Vesicle->GH_Release

Caption: Hexarelin signaling pathway in pituitary somatotrophs.

The binding of Hexarelin to the GHS-R1a receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular Ca²⁺ and the activation of PKC are key events that lead to the fusion of GH-containing vesicles with the cell membrane and the subsequent release of GH.

Experimental_Workflow_GH_Secretion cluster_in_vivo In Vivo Experiment cluster_in_vitro In Vitro Experiment Animal_Model Cannulated Rat Model Baseline_Sampling Baseline Blood Sampling Animal_Model->Baseline_Sampling Hexarelin_Admin Hexarelin Administration (IV) Baseline_Sampling->Hexarelin_Admin Time_Course_Sampling Time-Course Blood Sampling Hexarelin_Admin->Time_Course_Sampling Plasma_Separation Plasma Separation Time_Course_Sampling->Plasma_Separation GH_Analysis_Vivo GH Analysis (ELISA) Plasma_Separation->GH_Analysis_Vivo Pituitary_Isolation Pituitary Gland Isolation Cell_Dissociation Cell Dissociation & Culture Pituitary_Isolation->Cell_Dissociation Hexarelin_Treatment Hexarelin Treatment Cell_Dissociation->Hexarelin_Treatment Medium_Collection Culture Medium Collection Hexarelin_Treatment->Medium_Collection GH_Analysis_Vitro GH Analysis (ELISA) Medium_Collection->GH_Analysis_Vitro

Caption: Experimental workflow for assessing Hexarelin-induced GH secretion.

References

Application Notes and Protocols for Investigating Ghrelin Receptor Function Using His-[D-2-ME-Trp]-Ala and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The ghrelin receptor, officially known as the growth hormone secretagogue receptor type 1a (GHS-R1a), is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating energy homeostasis, appetite, and growth hormone release. Its endogenous ligand is ghrelin, a 28-amino acid peptide hormone. The unique activation of the ghrelin receptor by acylated ghrelin has made it a significant target for therapeutic intervention in metabolic and growth disorders.

Data Presentation

The following tables summarize the available quantitative and qualitative data for ghrelin and related synthetic agonists at the ghrelin receptor.

Table 1: Ligand Binding Affinities for the Ghrelin Receptor

CompoundReceptor SourceRadioligandKi (nM)Citation
GhrelinCOS-7 cells expressing human GHS-R1a¹²⁵I-His-Ghrelin0.53 ± 0.03[1]
GHRP-6--High Affinity[2]
Alexamorelin--Inhibits GHS binding in vitro[3]

Note: Specific Ki values for GHRP-6 and Alexamorelin are not consistently reported in publicly available literature, but both are characterized as high-affinity ligands.

Table 2: Functional Potency of Ghrelin Receptor Agonists

CompoundAssay TypeCell LineParameterEC50 (nM)Citation
GhrelinCalcium MobilizationHek-GHS-R1a-EGFPIntracellular Ca²⁺ influx88[4]
GHRP-6GH ReleaseRat primary pituitary cellsGrowth Hormone Release7[5]
IpamorelinGH ReleasePrimary rat pituitary cellsGrowth Hormone Release1.3 ± 0.4

Note: Ipamorelin is another potent synthetic GH secretagogue included for comparative purposes.

Signaling Pathways

Upon agonist binding, the ghrelin receptor (GHS-R1a) primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. This initiates a signaling cascade that is central to many of its physiological effects.

ghrelin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Ghrelin / Synthetic Agonist (e.g., Alexamorelin, GHRP-6) GHSR1a GHS-R1a Agonist->GHSR1a Binds to Gq Gαq/11 GHSR1a->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Downstream Downstream Cellular Responses (e.g., GH Secretion, Appetite Regulation) Ca_cyto->Downstream PKC->Downstream binding_assay_workflow prep Prepare Membranes from Cells Expressing GHS-R1a incubation Incubate Membranes with: - ¹²⁵I-Ghrelin (constant concentration) - Unlabeled Ligand (varying concentrations) prep->incubation separation Separate Bound from Free Ligand (e.g., Filtration) incubation->separation counting Quantify Radioactivity of Bound Ligand separation->counting analysis Data Analysis: - Competition Curve Fitting - Determine IC50 and Ki counting->analysis calcium_assay_workflow plating Plate GHS-R1a Expressing Cells in a 96-well Plate loading Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4 AM) plating->loading stimulation Stimulate Cells with Varying Concentrations of Test Compound loading->stimulation measurement Measure Fluorescence Intensity Over Time Using a Plate Reader (e.g., FLIPR) stimulation->measurement analysis Data Analysis: - Dose-Response Curve Fitting - Determine EC50 measurement->analysis

References

Application Notes and Protocols for His-[D-2-ME-Trp]-Ala Treatment in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are for research purposes only. His-[D-2-ME-Trp]-Ala is a research chemical and not intended for human use. The information provided is based on available data for the parent compound hexarelin and other growth hormone-releasing peptides (GHRPs). Researchers should optimize these protocols for their specific experimental conditions.

Introduction

This compound is a peptide fragment of hexarelin, a synthetic growth hormone secretagogue. Like other GHRPs, it is presumed to stimulate the release of growth hormone (GH) from the pituitary gland. These application notes provide a comprehensive guide for the experimental design of this compound treatment in rat models, covering both in vivo and in vitro studies.

Presumed Mechanism of Action

Based on the mechanism of related GHRPs, this compound is hypothesized to act on the ghrelin receptor (GHS-R1a) in the pituitary and hypothalamus. This interaction is thought to trigger a signaling cascade that leads to the release of GH. The primary signaling pathway is believed to involve the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This Ca2+-dependent and PKC-mediated pathway is distinct from the cAMP-dependent pathway utilized by Growth Hormone-Releasing Hormone (GHRH).

GHS_Signaling_Pathway This compound This compound GHS_R1a GHS-R1a (Ghrelin Receptor) This compound->GHS_R1a Binds to PLC Phospholipase C (PLC) GHS_R1a->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates GH_Vesicle GH Vesicle Ca2_release->GH_Vesicle Promotes fusion of PKC->GH_Vesicle Phosphorylates proteins on GH_Release Growth Hormone Release GH_Vesicle->GH_Release

Caption: Presumed signaling pathway of this compound.

Data Presentation

The following tables provide example data based on studies with hexarelin and GHRP-6 in rats. These should be used as a reference for designing experiments and interpreting results for this compound.

Table 1: Pharmacokinetic Parameters of Hexarelin in Rats (Intravenous Administration)

ParameterValueUnit
Half-life (t½)~75min
Clearance~7.6mL/min/kg
Volume of Distribution (Vd)~744mL/kg

Table 2: Efficacy of GHRP-6 in Rats (Intravenous Administration)

Dose (µg/kg)Peak GH Concentration (ng/mL)Time to Peak (min)
150 ± 810
10150 ± 2010
100400 ± 5015

Table 3: Suggested Dose Range for this compound in Rats (for initial studies)

Administration RouteDose Range (µg/kg)
Intravenous (IV)1 - 100
Subcutaneous (SC)10 - 300
Intraperitoneal (IP)10 - 300

Experimental Protocols

In Vivo Experimental Design

This protocol outlines a dose-response study to evaluate the effect of this compound on growth hormone secretion in rats.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (1 week) Catheter_Implantation Jugular Vein Catheter Implantation (Optional, for serial sampling) Animal_Acclimation->Catheter_Implantation Baseline_Sample Collect Baseline Blood Sample (t = -15 min) Catheter_Implantation->Baseline_Sample Peptide_Reconstitution Reconstitute this compound in sterile saline Peptide_Admin Administer this compound (IV, SC, or IP) Peptide_Reconstitution->Peptide_Admin Baseline_Sample->Peptide_Admin Serial_Sampling Collect Blood Samples (t = 10, 20, 30, 60 min) Peptide_Admin->Serial_Sampling Plasma_Separation Separate Plasma Serial_Sampling->Plasma_Separation GH_ELISA Measure GH levels using ELISA Plasma_Separation->GH_ELISA Data_Analysis Data Analysis (Dose-response curve) GH_ELISA->Data_Analysis

Caption: Workflow for in vivo dose-response study.

Materials:

  • This compound peptide

  • Sterile saline (0.9% NaCl)

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Blood collection tubes (with EDTA)

  • Centrifuge

  • Rat Growth Hormone ELISA kit

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before the experiment. For serial blood sampling, implant a jugular vein catheter 2-3 days prior to the study.

  • Peptide Preparation: Reconstitute this compound in sterile saline to the desired stock concentration. Prepare serial dilutions for different dose groups.

  • Dosing and Sampling:

    • Anesthetize the rat.

    • Collect a baseline blood sample (t=-15 min) via the tail vein or catheter.

    • Administer the assigned dose of this compound or vehicle control.

    • Collect blood samples at specified time points (e.g., 10, 20, 30, and 60 minutes) post-administration.

  • Sample Processing:

    • Centrifuge blood samples at 3000 rpm for 15 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • GH Measurement: Quantify growth hormone levels in plasma samples using a rat-specific GH ELISA kit, following the manufacturer's instructions.

In Vitro Experimental Design: Pituitary Cell Culture

This protocol describes the isolation and culture of primary rat pituitary cells to study the direct effects of this compound on GH secretion.

InVitro_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Pituitary_Isolation Isolate Pituitary Glands from rats Enzymatic_Digestion Enzymatic Digestion (e.g., trypsin, collagenase) Pituitary_Isolation->Enzymatic_Digestion Cell_Dispersion Mechanical Dispersion Enzymatic_Digestion->Cell_Dispersion Cell_Seeding Seed cells in culture plates Cell_Dispersion->Cell_Seeding Cell_Culture Culture cells for 48-72h Cell_Seeding->Cell_Culture Peptide_Treatment Treat cells with This compound Cell_Culture->Peptide_Treatment Collect_Supernatant Collect cell culture supernatant Peptide_Treatment->Collect_Supernatant Cell_Lysate_Analysis Analyze cell lysates for Ca²⁺ and PKC activity Peptide_Treatment->Cell_Lysate_Analysis GH_ELISA Measure GH in supernatant using ELISA Collect_Supernatant->GH_ELISA

Caption: Workflow for in vitro pituitary cell culture study.

Materials:

  • Sprague-Dawley rats

  • DMEM/F12 medium

  • Fetal bovine serum (FBS)

  • Trypsin, Collagenase, DNase I

  • This compound

  • Rat Growth Hormone ELISA kit

Procedure:

  • Pituitary Gland Isolation: Euthanize rats and aseptically remove the anterior pituitary glands.

  • Cell Dispersion:

    • Mince the pituitary tissue and incubate with a solution containing trypsin and collagenase to digest the extracellular matrix.

    • Mechanically disperse the tissue into a single-cell suspension by gentle pipetting.

  • Cell Culture:

    • Plate the cells in multi-well plates coated with an appropriate matrix (e.g., poly-D-lysine).

    • Culture the cells in DMEM/F12 supplemented with FBS for 48-72 hours to allow for recovery and attachment.

  • Treatment and Analysis:

    • Wash the cells and replace the medium with a serum-free medium.

    • Treat the cells with various concentrations of this compound.

    • After a defined incubation period (e.g., 1-4 hours), collect the cell culture supernatant for GH measurement by ELISA.

    • Cell lysates can be used for downstream analysis of intracellular signaling molecules.

Intracellular Calcium Measurement

This protocol describes the measurement of intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator.

Materials:

  • Cultured rat pituitary cells

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Loading:

    • Load the cultured pituitary cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Fluorescence Measurement:

    • Measure the baseline fluorescence of the cells.

    • Add this compound to the cells and immediately begin recording the change in fluorescence intensity over time.

    • An increase in fluorescence indicates a rise in intracellular calcium concentration.

Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to measure the activity of PKC in pituitary cells following treatment with this compound.

Materials:

  • Cultured rat pituitary cells

  • This compound

  • PKC activity assay kit (e.g., radioactive or fluorescence-based)

  • Cell lysis buffer

Procedure:

  • Cell Treatment and Lysis:

    • Treat cultured pituitary cells with this compound for a short period (e.g., 5-15 minutes).

    • Lyse the cells using a suitable lysis buffer to extract cellular proteins.

  • PKC Activity Assay:

    • Perform the PKC activity assay on the cell lysates according to the manufacturer's instructions.

    • This typically involves the phosphorylation of a specific substrate by PKC, and the detection of the phosphorylated product.

    • An increase in substrate phosphorylation indicates activation of PKC.

Safety and Handling

  • This compound is a research peptide. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • Follow all institutional guidelines for the safe handling and disposal of chemicals and animal waste.

  • All animal procedures should be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

Application Notes and Protocols for In Vitro Growth Hormone Secretion Assay Using His-[D-2-Me-Trp]-Ala Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the activity of synthetic growth hormone secretagogues (GHS), specifically focusing on peptides containing the His-[D-2-Me-Trp]-Ala motif. The primary peptide of interest is Alexamorelin (Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2), a potent synthetic heptapeptide that stimulates the release of growth hormone (GH) from the anterior pituitary. These protocols are designed to offer a robust framework for screening and characterizing novel GHS compounds.

Alexamorelin and similar peptides are agonists of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] Activation of this G protein-coupled receptor on somatotroph cells in the pituitary gland initiates a signaling cascade that results in the secretion of GH.[1][2] Understanding the in vitro activity of these compounds is a critical step in the drug development process.

Mechanism of Action and Signaling Pathway

Alexamorelin mimics the action of the endogenous ligand ghrelin by binding to and activating the GHS-R1a.[1] This receptor is primarily coupled to the Gαq/11 G protein subunit. Upon activation, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ is a key signal for the fusion of GH-containing secretory vesicles with the plasma membrane, leading to the release of GH into the extracellular space. Evidence also suggests the involvement of the protein kinase C (PKC) pathway in the action of similar growth hormone-releasing peptides (GHRPs).

Signaling Pathway of Alexamorelin for GH Secretion cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Alexamorelin Alexamorelin GHS_R1a GHS-R1a (Ghrelin Receptor) Alexamorelin->GHS_R1a Binds to Gaq_11 Gαq/11 GHS_R1a->Gaq_11 Activates PLC Phospholipase C (PLC) Gaq_11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases GH_Vesicle GH Secretory Vesicle Ca2->GH_Vesicle Triggers fusion of GH_Release Growth Hormone Secretion GH_Vesicle->GH_Release Leads to

Signaling cascade of Alexamorelin-induced GH secretion.

Data Presentation

Table 1: In Vitro Potency of GHRP-6 on GH Secretion

CompoundEC50 (M)Assay SystemReference
GHRP-67 x 10⁻⁹Primary Rat Pituitary Cells

Table 2: In Vitro Efficacy of GHRP-6 on GH Secretion

CompoundMaximal Stimulation Concentration (M)Assay SystemReference
GHRP-61 x 10⁻⁷Primary Rat Pituitary Cells

Experimental Protocols

The following protocols describe the necessary steps to perform an in vitro GH secretion assay, from the isolation of primary pituitary cells to the quantification of secreted GH.

I. Isolation and Culture of Primary Rat Anterior Pituitary Cells

This protocol is adapted from standard methodologies for primary pituitary cell culture and is a robust system for studying the effects of secretagogues on somatotroph function.

Materials:

  • Sprague-Dawley rats (8-10 days old)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution

  • Collagenase Type I

  • DNase I

  • Hanks' Balanced Salt Solution (HBSS), sterile

  • 70% Ethanol

  • Sterile dissection tools

  • Sterile culture plates (96-well)

Procedure:

  • Euthanize neonatal rats according to approved institutional animal care and use committee (IACUC) protocols.

  • Sterilize the head with 70% ethanol.

  • Under sterile conditions, dissect the skull to expose the pituitary gland.

  • Carefully remove the anterior pituitary and place it in ice-cold HBSS.

  • Mince the tissue into small pieces (approximately 1 mm³).

  • Digest the minced tissue with Collagenase Type I and DNase I in HBSS at 37°C with gentle agitation for 45-60 minutes.

  • Gently triturate the cell suspension with a sterile pipette to further disperse the cells.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in DMEM supplemented with 10% FBS, 2.5% horse serum, and 1% Penicillin-Streptomycin.

  • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

  • Seed the cells in a 96-well culture plate at a density of 2.0-2.5 x 10⁵ cells/well.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂ for 48-72 hours to allow for cell attachment.

II. In Vitro GH Secretion Assay

This protocol outlines the stimulation of cultured pituitary cells with the test compound and collection of the supernatant for GH analysis.

Materials:

  • Cultured primary rat pituitary cells (from Protocol I)

  • Serum-free DMEM

  • Alexamorelin (or other test compounds)

  • Vehicle control (e.g., sterile water or DMSO, depending on compound solubility)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • After the initial culture period, gently wash the cells twice with warm PBS.

  • Replace the culture medium with serum-free DMEM and incubate for 1-2 hours at 37°C to allow the cells to equilibrate.

  • Prepare serial dilutions of Alexamorelin in serum-free DMEM to achieve the desired final concentrations (e.g., 10⁻¹¹ M to 10⁻⁶ M).

  • Include a vehicle-only control group.

  • Remove the equilibration medium and add 200 µL of the prepared test compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 15-60 minutes at 37°C. Stimulation has been observed as early as 15 minutes.

  • After the incubation period, carefully collect the supernatant from each well without disturbing the cell layer.

  • Store the supernatants at -20°C or below until GH quantification.

Experimental Workflow for In Vitro GH Secretion Assay Start Start Cell_Isolation Isolate & Culture Primary Rat Pituitary Cells Start->Cell_Isolation Equilibration Equilibrate Cells in Serum-Free Medium Cell_Isolation->Equilibration Stimulation Stimulate with Alexamorelin or Vehicle Control Equilibration->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection GH_Quantification Quantify GH Concentration (ELISA) Supernatant_Collection->GH_Quantification Data_Analysis Analyze Data (Dose-Response Curve) GH_Quantification->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro GH secretion assay.
III. Quantification of Secreted Growth Hormone by ELISA

A sandwich enzyme-linked immunosorbent assay (ELISA) is a standard method for the sensitive and specific quantification of GH in cell culture supernatants. Commercially available rat GH ELISA kits are recommended.

General ELISA Protocol Outline:

  • Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for rat GH.

  • Standard Curve Preparation: Prepare a serial dilution of the provided rat GH standard to generate a standard curve (e.g., from 0 pg/mL to 1000 pg/mL).

  • Sample Addition: Add the collected cell culture supernatants and the prepared standards to the wells of the microplate. Incubate to allow the GH to bind to the capture antibody.

  • Washing: Wash the plate several times with the provided wash buffer to remove unbound substances.

  • Detection Antibody: Add a biotinylated detection antibody specific for rat GH to each well. Incubate to allow the detection antibody to bind to the captured GH.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate to allow the conjugate to bind to the biotinylated detection antibody.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. The HRP enzyme will catalyze a color change.

  • Stop Reaction: Stop the color development by adding a stop solution.

  • Absorbance Measurement: Measure the optical density of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the GH concentration in the samples by interpolating their absorbance values against the standard curve.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers to effectively conduct in vitro assays for the evaluation of this compound containing peptides, such as Alexamorelin, as growth hormone secretagogues. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, which is essential for the advancement of endocrinology research and the development of novel therapeutics.

References

Application Notes and Protocols for Radiolabeling His-[D-2-ME-Trp]-Ala

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

His-[D-2-ME-Trp]-Ala is a tripeptide fragment of Hexarelin, a potent synthetic growth hormone secretagogue. Due to its peptidic nature and the presence of a histidine residue, this molecule is a candidate for radiolabeling, enabling its use in various research and preclinical applications, including receptor binding assays, in vitro and in vivo trafficking studies, and pharmacokinetic analyses. The histidine residue provides a versatile site for the incorporation of radionuclides, either through direct radioiodination of the imidazole ring or by chelation of radiometals.

These application notes provide detailed protocols for two common radiolabeling strategies for histidine-containing peptides: direct radioiodination and labeling with Technetium-99m. Additionally, quality control procedures and expected outcomes are presented.

Data Presentation: Radiolabeling Parameters and Expected Outcomes

The following tables summarize the key quantitative data and expected outcomes for the radiolabeling of this compound. These values are based on typical results for similar histidine-containing peptides and should be optimized for this specific molecule.

Table 1: Radioiodination of this compound

ParameterExpected Value/RangeMethod of Analysis
Radiochemical Yield 60-80%Radio-TLC / Radio-HPLC
Radiochemical Purity >95% (after purification)Radio-TLC / Radio-HPLC
Specific Activity >10 Ci/mmolCalculation based on radioactivity and peptide amount
Stability (in PBS, 4°C) >90% after 24 hoursRadio-TLC / Radio-HPLC

Table 2: 99mTc-Labeling of His-tagged this compound

ParameterExpected Value/RangeMethod of Analysis
Radiochemical Yield >90%Radio-TLC / Radio-HPLC
Radiochemical Purity >95% (after purification)Radio-TLC / Radio-HPLC
Specific Activity 50-150 mCi/mgCalculation based on radioactivity and peptide amount
Stability (in serum, 37°C) >90% after 6 hoursRadio-TLC / Radio-HPLC

Experimental Protocols

Protocol 1: Direct Radioiodination using the Chloramine-T Method

This protocol describes the direct labeling of the histidine residue of this compound with Iodine-125 (¹²⁵I). The reaction is driven by the oxidizing agent Chloramine-T.

Materials:

  • This compound peptide

  • Sodium Iodide ([¹²⁵I]NaI)

  • Phosphate Buffer (0.25 M, pH 7.5 and pH 8.5)

  • Chloramine-T solution (1 mg/mL in Phosphate Buffer, pH 7.5)

  • Sodium Metabisulfite solution (2 mg/mL in Phosphate Buffer, pH 7.5)

  • Bovine Serum Albumin (BSA) solution (10 mg/mL in Phosphate Buffer, pH 7.5)

  • Purification: C18 Sep-Pak cartridge or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Solvents for HPLC: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)

  • Radio-TLC system

Procedure:

  • Peptide Preparation: Dissolve 10 µg of this compound in 25 µL of 0.25 M Phosphate Buffer, pH 8.5. The slightly alkaline pH favors the iodination of the histidine residue.[1]

  • Reaction Setup: In a shielded vial, add the peptide solution.

  • Addition of Radioiodine: Add 1 mCi (37 MBq) of [¹²⁵I]NaI to the vial.

  • Initiation of Reaction: Add 10 µL of freshly prepared Chloramine-T solution to initiate the iodination reaction. Gently mix for 60-90 seconds at room temperature.

  • Quenching the Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution. This reduces the excess Chloramine-T.

  • Addition of Carrier: Add 100 µL of BSA solution to reduce non-specific binding of the radiolabeled peptide to surfaces.

  • Purification:

    • Solid-Phase Extraction (SPE): Condition a C18 Sep-Pak cartridge with ethanol followed by water. Load the reaction mixture onto the cartridge. Wash with water to remove unreacted [¹²⁵I]NaI. Elute the [¹²⁵I]this compound with an ethanol/water mixture.

    • RP-HPLC (for higher purity): Purify the reaction mixture using a C18 column on an RP-HPLC system.[2] Use a gradient of Solvent A and Solvent B to separate the radiolabeled peptide from unlabeled peptide and other reactants. Monitor the elution with a UV detector (220 nm and 280 nm) and a radioactivity detector.

  • Quality Control:

    • Determine the radiochemical purity and yield using a radio-TLC system with an appropriate mobile phase.

    • Confirm the identity of the purified product using radio-HPLC.

Protocol 2: Labeling with Technetium-99m via a His-tag

This protocol is designed for a version of the peptide that has been synthesized with a hexahistidine (His6) tag. The fac-[⁹⁹mTc(CO)₃(H₂O)₃]⁺ core readily labels the His-tag under mild conditions.[3]

Materials:

  • His-tagged this compound peptide

  • IsoLink® kit or similar for the preparation of [⁹⁹mTc(CO)₃(H₂O)₃]⁺

  • Sodium Pertechnetate ([⁹⁹mTc]NaTcO₄) from a ⁹⁹Mo/⁹⁹mTc generator

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Purification: PD-10 desalting column or RP-HPLC system

  • Radio-TLC system

Procedure:

  • Preparation of the ⁹⁹mTc-Tricarbonyl Core:

    • Prepare the fac-[⁹⁹mTc(CO)₃(H₂O)₃]⁺ precursor according to the manufacturer's instructions (e.g., using an IsoLink® kit).[4] This typically involves heating a solution of [⁹⁹mTc]NaTcO₄ with a source of carbon monoxide and a reducing agent.

    • Neutralize the resulting solution to pH 7.0-7.4.

  • Peptide Preparation: Dissolve 20-50 µg of the His-tagged peptide in 100 µL of PBS (pH 7.4).

  • Labeling Reaction:

    • Add 10-20 mCi (370-740 MBq) of the prepared [⁹⁹mTc(CO)₃(H₂O)₃]⁺ solution to the peptide solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.[5]

  • Purification:

    • Size-Exclusion Chromatography: Purify the labeled peptide using a PD-10 desalting column, eluting with PBS. The radiolabeled peptide will elute in the initial fractions, separated from smaller impurities.

    • RP-HPLC: For higher specific activity and purity, use an RP-HPLC system as described in Protocol 1.

  • Quality Control:

    • Assess the radiochemical purity by radio-TLC.

    • Confirm the radiochemical identity and purity using radio-HPLC.

Visualizations

Experimental Workflow for Radiolabeling

G cluster_prep Preparation cluster_labeling Radiolabeling Reaction cluster_purification Purification cluster_qc Quality Control Peptide This compound ReactionVial Reaction Vial - Buffer - Oxidizing Agent (for ¹²⁵I) - Chelating Core (for ⁹⁹mTc) Peptide->ReactionVial Radionuclide Radionuclide (e.g., ¹²⁵I or ⁹⁹mTc) Radionuclide->ReactionVial HPLC RP-HPLC or Size-Exclusion Chromatography ReactionVial->HPLC Purify RadioTLC Radio-TLC HPLC->RadioTLC Analyze RadioHPLC Radio-HPLC HPLC->RadioHPLC Analyze FinalProduct Radiolabeled Peptide >95% Purity RadioTLC->FinalProduct RadioHPLC->FinalProduct

Caption: General workflow for the radiolabeling of this compound.

Signaling Pathway of the Growth Hormone Secretagogue Receptor (GHSR)

This compound is a fragment of Hexarelin, which acts on the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor. The primary signaling cascade initiated by GHSR activation is through the Gq/11 protein pathway.

G Ligand Hexarelin / this compound GHSR GHSR (Ghrelin Receptor) Ligand->GHSR Binds to G_protein Gαq/11 GHSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca²⁺]i ER->Ca2 Releases Downstream Cellular Responses (e.g., GH Secretion) Ca2->Downstream PKC->Downstream

Caption: GHSR signaling cascade initiated by ligand binding.

References

Application Notes and Protocols for His-[D-2-ME-Trp]-Ala in Muscle Growth Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

His-[D-2-ME-Trp]-Ala is a synthetic peptide fragment derived from hexarelin, a potent growth hormone-releasing peptide (GHRP). Like its parent molecule, this compound is hypothesized to act as a ghrelin receptor agonist, stimulating the release of growth hormone (GH) from the pituitary gland. This application note provides a comprehensive overview of the potential use of this compound in muscle growth studies, including its mechanism of action, detailed experimental protocols for in vitro and in vivo evaluation, and expected quantitative outcomes based on studies of related compounds.

Mechanism of Action

This compound is believed to exert its anabolic effects by binding to and activating the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor. This action in the hypothalamus and pituitary gland triggers a cascade of events leading to increased pulsatile secretion of GH. Subsequently, elevated GH levels stimulate the liver and other tissues, including muscle, to produce insulin-like growth factor 1 (IGF-1). The GH/IGF-1 axis plays a crucial role in muscle development and repair by promoting protein synthesis and inhibiting protein breakdown (proteolysis). The primary signaling pathway implicated in these anabolic effects is the Akt/mTOR pathway, a central regulator of cell growth and proliferation.

GHS_R1a_Signaling_Pathway This compound This compound GHS_R1a GHS-R1a (Ghrelin Receptor) This compound->GHS_R1a Binds to Pituitary_Hypothalamus Pituitary & Hypothalamus GHS_R1a->Pituitary_Hypothalamus Activates GH Growth Hormone (GH) Pituitary_Hypothalamus->GH ↑ Secretion Liver Liver GH->Liver Stimulates IGF1 IGF-1 Liver->IGF1 ↑ Production Muscle_Cell Muscle Cell IGF1->Muscle_Cell Acts on Akt Akt Muscle_Cell->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Promotes Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Figure 1: Hypothesized signaling pathway of this compound in muscle cells.

Data Presentation: Quantitative Outcomes of Ghrelin Receptor Agonists

The following tables summarize quantitative data from studies on ghrelin receptor agonists, providing an indication of the potential effects of this compound.

Table 1: In Vivo Studies on Lean Body Mass and Body Weight

CompoundModelDosageDurationChange in Lean Body MassChange in Body WeightReference
AnamorelinCancer Patients (NSCLC)100 mg/day12 weeks+0.99 kg (vs. -0.47 kg placebo)+2.2 kg (vs. +0.14 kg placebo)[1]
AnamorelinCancer Patients (NSCLC)100 mg/day12 weeks+0.65 kg (vs. -0.98 kg placebo)+0.95 kg (vs. -0.57 kg placebo)[1]
CapromorelinHealthy Beagle Dogs3 mg/kg/day7 daysNot directly measured, but sustained IGF-1 increase suggests anabolic effectSignificant increase (3.8% to 4.5%)[2]
CapromorelinLaboratory Cats6 mg/kg/day91 daysNot directly measured+0.8 kg (vs. +0.16 kg placebo)[3]
HexarelinInsulin-Resistant Mice200 µg/kg twice daily12 days+3.3%No significant change[2]

Table 2: In Vitro and Preclinical Studies on Muscle Cell Growth

CompoundModelConcentration/DosageOutcome MeasureResultReference
GHRP-6Cultured MyoblastsNot specifiedExpression of myogenic proteins and IGF-1Increased expression
HexarelinAged Beagle Dogs500 µg/kg/dayMuscle morphology and biochemical indicesImprovement in 3 out of 6 dogs

Experimental Protocols

In Vitro Assessment of Myogenic Potential

This protocol describes the use of the C2C12 mouse myoblast cell line to evaluate the effect of this compound on myotube formation and protein synthesis.

In_Vitro_Workflow cluster_prep Cell Culture & Differentiation cluster_analysis Analysis C2C12_Culture Culture C2C12 Myoblasts in Growth Medium Induce_Diff Induce Differentiation (Switch to Differentiation Medium) C2C12_Culture->Induce_Diff Add_Peptide Add this compound (Various Concentrations) Induce_Diff->Add_Peptide Myotube_Analysis Myotube Formation Analysis (Immunostaining & Microscopy) Add_Peptide->Myotube_Analysis Protein_Synthesis_Assay Protein Synthesis Assay (e.g., Puromycin Labeling) Add_Peptide->Protein_Synthesis_Assay Western_Blot Western Blot Analysis (Akt/mTOR Pathway) Add_Peptide->Western_Blot

Figure 2: Experimental workflow for in vitro studies.

1. C2C12 Myoblast Culture and Differentiation:

  • Cell Culture: Culture C2C12 myoblasts in growth medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Induction of Differentiation: When cells reach 80-90% confluency, switch to differentiation medium (DM): DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

  • Treatment: Simultaneously with the switch to DM, add this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) to the culture medium. Include a vehicle control group.

2. Analysis of Myotube Formation:

  • Immunostaining: After 3-5 days of differentiation, fix the cells with 4% paraformaldehyde. Permeabilize the cells with 0.25% Triton X-100 and block with 5% goat serum. Incubate with a primary antibody against Myosin Heavy Chain (MHC), a marker for differentiated myotubes. Subsequently, incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Microscopy and Quantification: Capture images using a fluorescence microscope. Quantify myotube formation by measuring the fusion index (percentage of nuclei within MHC-positive myotubes) and myotube diameter using image analysis software (e.g., ImageJ).

3. Protein Synthesis Assay (Puromycin Labeling):

  • Puromycin Treatment: Prior to harvesting the cells, add puromycin (a tyrosine analog that incorporates into newly synthesized peptides) to the culture medium at a final concentration of 1-10 µM for 30 minutes.

  • Western Blotting for Puromycin: Harvest the cells and lyse them. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-puromycin antibody to detect puromycin-incorporated peptides. The intensity of the signal corresponds to the rate of protein synthesis.

4. Western Blot Analysis of Akt/mTOR Signaling:

  • Protein Extraction and Quantification: Lyse the cells at different time points after treatment with this compound. Determine the protein concentration of the lysates using a BCA assay.

  • Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membranes with primary antibodies against total and phosphorylated forms of Akt (Ser473) and mTOR (Ser2448), as well as downstream targets like p70S6K and 4E-BP1. Use an appropriate loading control (e.g., GAPDH or β-actin).

  • Densitometry: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

In Vivo Assessment of Muscle Hypertrophy

This protocol outlines a study in a rodent model to investigate the in vivo effects of this compound on muscle mass and fiber size.

In_Vivo_Workflow cluster_animal Animal Model cluster_analysis Analysis Animal_Acclimatization Acclimatize Rodents (e.g., C57BL/6 mice) Group_Allocation Randomly Allocate to Groups (Vehicle vs. This compound) Animal_Acclimatization->Group_Allocation Peptide_Admin Administer Peptide (e.g., Subcutaneous Injection) Group_Allocation->Peptide_Admin Body_Weight Monitor Body Weight & Composition (e.g., DEXA) Peptide_Admin->Body_Weight Muscle_Harvest Harvest Skeletal Muscles (e.g., Tibialis Anterior, Gastrocnemius) Peptide_Admin->Muscle_Harvest Histology Histological Analysis (H&E, Immunofluorescence) Muscle_Harvest->Histology Biochemical_Analysis Biochemical Analysis (Western Blot, qPCR) Muscle_Harvest->Biochemical_Analysis

Figure 3: Experimental workflow for in vivo studies.

1. Animal Model and Treatment:

  • Animals: Use adult male C57BL/6 mice. House them under standard conditions with ad libitum access to food and water.

  • Treatment Groups: Randomly assign mice to a vehicle control group (e.g., saline) and one or more this compound treatment groups.

  • Administration: Based on studies with hexarelin and GHRP-6, a starting dose of 100-300 µg/kg, administered via subcutaneous injection once or twice daily for a period of 4-8 weeks, can be considered.

2. In-Life Measurements:

  • Body Weight and Composition: Monitor body weight regularly. If available, perform dual-energy X-ray absorptiometry (DEXA) scans at baseline and at the end of the study to assess changes in lean body mass and fat mass.

3. Muscle Tissue Collection and Analysis:

  • Tissue Harvesting: At the end of the treatment period, euthanize the animals and carefully dissect and weigh key skeletal muscles (e.g., tibialis anterior, gastrocnemius, soleus).

  • Histological Analysis:

    • Freeze a portion of the muscle in isopentane cooled in liquid nitrogen for cryosectioning.

    • Cut transverse sections (8-10 µm) and perform Hematoxylin and Eosin (H&E) staining to visualize muscle fiber morphology.

    • Perform immunofluorescence staining for laminin to clearly delineate muscle fibers.

    • Capture images and measure the cross-sectional area (CSA) of individual muscle fibers using image analysis software.

  • Biochemical Analysis:

    • Homogenize a portion of the muscle tissue for Western blot analysis to assess the activation of the Akt/mTOR signaling pathway as described in the in vitro protocol.

    • Extract RNA for quantitative real-time PCR (qPCR) analysis to measure the expression of myogenic regulatory factors (e.g., MyoD, myogenin) and atrophy-related genes (e.g., MuRF1, atrogin-1).

Conclusion

This compound, as a fragment of the potent growth hormone secretagogue hexarelin, holds significant promise for investigation in the field of muscle growth and sarcopenia. The provided application notes and protocols offer a robust framework for researchers to systematically evaluate its efficacy and mechanism of action in both in vitro and in vivo models. The expected outcomes, based on data from related ghrelin receptor agonists, suggest that this peptide could be a valuable tool in the development of novel therapeutics for muscle-wasting conditions.

References

Application Notes and Protocols for the Quantification of His-[D-2-ME-Trp]-Ala in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

His-[D-2-ME-Trp]-Ala is a synthetic peptide fragment derived from the growth hormone secretagogue hexarelin.[1][2] As interest in the pharmacological and metabolic effects of this and similar peptides grows, robust and reliable methods for their quantification in biological matrices are essential for preclinical and clinical research. This document provides detailed application notes and hypothetical protocols for the quantification of this compound in biological samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for peptide analysis.[3][4] Additionally, a framework for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is presented as an alternative high-throughput method.

Challenges in Peptide Quantification

The quantification of peptides in biological matrices such as plasma, serum, or urine presents several challenges. These include susceptibility to enzymatic degradation, potential for adsorption to surfaces, and the significant impact of biological matrix effects.[5] Matrix effects, caused by co-eluting endogenous components, can lead to ion suppression or enhancement in mass spectrometry, thereby affecting the accuracy and precision of the results. Therefore, robust sample preparation and careful method validation are critical.

I. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules and peptides in biological fluids due to its high sensitivity, specificity, and wide dynamic range. The following protocol is a hypothetical example for the determination of this compound in human plasma.

Experimental Protocol: LC-MS/MS Method

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract this compound from plasma, remove proteins and phospholipids, and concentrate the analyte.

  • Materials:

    • Human plasma (with anticoagulant, e.g., K2EDTA)

    • Internal Standard (IS): A stable isotope-labeled version of this compound (e.g., with 13C and 15N labeled Alanine) is highly recommended to compensate for matrix effects and procedural losses.

    • SPE Cartridges: Mixed-mode cation exchange cartridges.

    • Reagents: Formic acid, acetonitrile, methanol, water (all LC-MS grade).

  • Procedure:

    • Thaw plasma samples on ice.

    • Spike 100 µL of plasma with the internal standard solution.

    • Add 200 µL of 4% formic acid in water to the plasma sample, vortex to mix. This step helps to precipitate proteins and adjust the pH for SPE loading.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Equilibrate the SPE cartridge with 1 mL of 4% formic acid in water.

    • Load the supernatant from the centrifuged plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water to remove interfering substances.

    • Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in 80% methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase A (see below) for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Hypothetical):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 60% B

      • 3.0-3.1 min: 60% to 95% B

      • 3.1-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions (Hypothetical):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) m/z [M+H]+ -> Product ion (Q3) m/z [specific fragment]. Note: The exact m/z values would need to be determined by direct infusion of the analytical standard.

      • Internal Standard: Precursor ion (Q1) m/z [M+H]+ -> Product ion (Q3) m/z [corresponding fragment].

    • Source Parameters: Optimized for the specific instrument, e.g., capillary voltage, source temperature, gas flows.

Data Presentation: Quantitative Performance (Hypothetical)

The following table summarizes the expected performance characteristics of the described LC-MS/MS method.

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Upper Limit of Quantification (ULOQ) 100 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal, compensated by IS

Visualization of Experimental Workflow

SPE_Workflow plasma Plasma Sample (100 µL) is_spike Spike with Internal Standard plasma->is_spike precipitation Protein Precipitation (4% Formic Acid) is_spike->precipitation centrifuge Centrifugation (14,000 rpm, 10 min) precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load spe SPE Cartridge conditioning Conditioning (Methanol, Water) equilibration Equilibration (4% Formic Acid) wash Wash (0.1% FA, 20% MeOH) load->wash elute Elute (5% NH4OH in 80% MeOH) wash->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute in Mobile Phase A drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Signaling_Pathway peptide This compound receptor Putative Receptor (e.g., GPCR) peptide->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Changes in Gene Expression transcription_factor->gene_expression

References

Application Notes and Protocols for Long-Term Administration of His-[D-2-ME-Trp]-Ala in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: His-[D-2-ME-Trp]-Ala is a fragment of the synthetic growth hormone secretagogue, hexarelin.[1][2][3] As of the last update, specific long-term administration protocols for this particular fragment in mice are not extensively documented in peer-reviewed literature. The following protocols and notes are based on established methodologies for the parent compound hexarelin, other growth hormone-releasing peptides (GHRPs), and functionally related compounds like GnRH agonists, which are well-documented in long-term rodent studies.[3][4] Researchers should adapt these protocols based on their specific experimental goals and conduct pilot studies to determine optimal dosing and administration schedules.

Introduction and Background

This compound is a synthetic peptide fragment derived from hexarelin, a potent growth hormone secretagogue (GHS). GHSs act on the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, which is expressed in the hypothalamus and pituitary gland, as well as in various peripheral tissues. The activation of GHSR stimulates the release of growth hormone (GH), which plays a crucial role in regulating metabolism, growth, and body composition. Long-term studies involving GHSs are critical for understanding their chronic effects on the endocrine system, metabolism, and potential therapeutic applications.

Mechanism of Action: this compound, as a hexarelin fragment, is presumed to interact with GHSR. The binding of ligands like hexarelin to GHSR, a G protein-coupled receptor (GPCR), initiates a downstream signaling cascade. This can involve the activation of protein kinase C (PKC) and an increase in intracellular calcium, leading to GH release. The signaling may also intersect with cyclic AMP (cAMP) pathways, particularly in synergy with Growth Hormone-Releasing Hormone (GHRH).

Caption: Signaling pathway of Growth Hormone Secretagogues.

Materials and Reagents

  • Test Article: this compound (purity >98%)

  • Vehicle: Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Animals: C57BL/6J mice (or other appropriate strain), aged 6-8 weeks at the start of the study. Both male and female cohorts should be used, depending on the research question.

  • Housing: Standard laboratory conditions (12:12 light-dark cycle, 22±2°C, ad libitum access to standard chow and water).

  • Administration Supplies:

    • For injections: 1 mL sterile syringes with 27-30 gauge needles.

    • For continuous infusion: Alzet® osmotic minipumps, surgical supplies for implantation.

  • Anesthetics: Isoflurane or other appropriate anesthetic for surgical procedures.

  • Euthanasia: CO2 asphyxiation followed by cervical dislocation or other approved method.

Experimental Protocols

Protocol 1: Long-Term Administration via Daily Subcutaneous Injections

This protocol is adapted from studies using daily injections of GnRH agonists or GHRPs in mice and rats.

  • Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.

  • Peptide Preparation:

    • On the day of injection, dissolve this compound in sterile saline to the desired concentration. A typical dosage range for related peptides (e.g., GHRP-2) is 10-100 µg/kg.

    • Vortex briefly to ensure complete dissolution. Prepare fresh solution daily.

  • Grouping: Randomly assign mice to a control group (vehicle only) and one or more treatment groups (different doses of the peptide). A typical group size is 8-12 mice.

  • Administration:

    • Administer the peptide or vehicle via subcutaneous (s.c.) injection in the scruff of the neck once or twice daily.

    • The injection volume should be approximately 5-10 mL/kg.

  • Duration: Continue the administration for a period ranging from 4 to 12 weeks.

  • Monitoring:

    • Record body weight and food intake weekly.

    • Observe animals daily for any signs of toxicity or adverse effects.

    • Collect blood samples periodically (e.g., via tail vein) to measure hormone levels (GH, IGF-1, testosterone, etc.) or other relevant biomarkers.

  • Termination: At the end of the study, euthanize the animals. Collect terminal blood samples via cardiac puncture and harvest organs (pituitary, liver, gonads, adipose tissue) for further analysis (e.g., histology, gene expression).

Protocol 2: Long-Term Administration via Continuous Subcutaneous Infusion

This protocol is adapted from studies using osmotic minipumps for the continuous delivery of leuprolide in mice. This method avoids the stress of daily injections and provides constant plasma levels of the compound.

  • Acclimatization and Grouping: As described in Protocol 1.

  • Pump Preparation:

    • Calculate the required concentration of this compound based on the pump's flow rate, the desired daily dose, and the duration of infusion.

    • Under sterile conditions, fill Alzet® osmotic minipumps with the peptide solution or vehicle.

  • Surgical Implantation:

    • Anesthetize the mouse using isoflurane.

    • Shave and disinfect the dorsal thoracic area.

    • Make a small midline incision in the skin.

    • Insert the filled osmotic minipump subcutaneously, with the flow moderator pointing away from the incision.

    • Close the incision with wound clips or sutures.

    • Provide post-operative analgesia as per institutional guidelines.

  • Duration: Select pumps with a duration that matches the study length (e.g., 4, 6, or 8 weeks). For longer studies, pumps can be replaced.

  • Monitoring and Termination: As described in Protocol 1.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration (4-12 weeks) cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 cluster_monitoring Phase 3: In-Life Monitoring cluster_endpoint Phase 4: Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Groups (Control, Treatment) Acclimatization->Grouping Prep Peptide/Vehicle Preparation Grouping->Prep Injection Daily Subcutaneous Injections Prep->Injection Implantation Osmotic Pump Implantation Prep->Implantation Monitor Weekly: - Body Weight - Food Intake Periodic: - Blood Sampling Injection->Monitor Infusion Continuous Infusion Implantation->Infusion Infusion->Monitor Termination Euthanasia & Tissue Collection Monitor->Termination Analysis - Hormone Analysis - Histology - Gene Expression Termination->Analysis

References

Troubleshooting & Optimization

His-[D-2-ME-Trp]-Ala solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with His-[D-2-Me-Trp]-Ala.

Troubleshooting Guide: Addressing Solubility Issues

Q1: I am having trouble dissolving this compound. What is the recommended starting solvent?

A1: For this compound, the recommended starting solvent is purified water or a buffered solution like PBS. Published data indicates good solubility in aqueous solutions.[1][2] Before dissolving the entire sample, it is best practice to test the solubility with a small amount of the peptide.[3]

Q2: My this compound is not fully dissolving in water. What steps can I take to improve solubility?

A2: If you are encountering solubility issues in water, you can try the following methods:

  • Sonication: Use a bath sonicator to agitate the solution. This can help break up aggregates and improve dissolution.[4][5]

  • Gentle Heating: Gently warm the solution to 37°C. This can increase the kinetic energy and aid in the dissolution process. Avoid excessive heating, as it may degrade the peptide.

  • pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can significantly enhance solubility. For basic peptides, adding a small amount of dilute acetic acid can help. For acidic peptides, a dilute basic solution like ammonium bicarbonate may be used.

Q3: Can I use organic solvents to dissolve this compound?

A3: While aqueous solutions are the primary recommendation, if the peptide proves to be hydrophobic or if high concentrations are required, a small amount of a water-miscible organic solvent can be used.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile are commonly used for hydrophobic peptides.

  • Procedure: First, dissolve the peptide in a minimal amount of the organic solvent. Then, slowly add the aqueous buffer to the desired concentration while vortexing.

  • Important Consideration: Be mindful of the final concentration of the organic solvent in your experimental setup, as it can be toxic to cells. For most cell-based assays, the final DMSO concentration should not exceed 1%.

Q4: My peptide solution appears cloudy or has visible particulates. What should I do?

A4: A cloudy solution or the presence of particulates indicates incomplete dissolution or aggregation.

  • Attempt further dissolution: Apply sonication and/or gentle warming as described above.

  • Centrifugation: If particulates remain, centrifuge the solution to pellet the undissolved peptide. Carefully collect the supernatant for your experiment. This will prevent issues caused by undissolved peptide in your assay.

  • Re-evaluate concentration: The desired concentration may be above the solubility limit for the chosen solvent system. Consider working with a lower concentration.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common solvents?

A1: The following table summarizes the available quantitative solubility data for this compound.

SolventReported SolubilityMolar ConcentrationSource
Water≥ 50 mg/mL≥ 117.24 mM
PBS100 mg/mL234.48 mM

Q2: How should I store the stock solution of this compound?

A2: Once the peptide is in solution, it is recommended to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the stock solutions at -20°C or -80°C. For storage at -20°C, it is recommended to use the solution within one month, while at -80°C, it can be stored for up to six months.

Q3: What factors can influence the solubility of a peptide like this compound?

A3: Several factors inherent to the peptide's structure and the solution's properties can affect solubility:

  • Amino Acid Composition: The presence of hydrophobic amino acids (like Tryptophan) can decrease aqueous solubility, while charged or polar amino acids (like Histidine and Alanine) can increase it.

  • Net Charge and pH: A peptide's net charge is dependent on the pH of the solution. Solubility is generally lowest at the isoelectric point (pI), where the net charge is zero.

  • Peptide Aggregation: Peptides can form intermolecular hydrogen bonds, leading to aggregation and reduced solubility. The inclusion of a D-amino acid, such as in this compound, can sometimes disrupt the formation of stable secondary structures that lead to aggregation.

Q4: Are there any chemical modifications that can improve peptide solubility?

A4: While not a solution for an existing peptide sample, for future synthesis and development, several modifications can be made to improve solubility:

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can increase the hydrophilicity and solubility of a peptide.

  • Amino Acid Substitution: Replacing hydrophobic amino acids with more hydrophilic ones can enhance solubility.

  • N-terminal Acetylation and C-terminal Amidation: These modifications can neutralize charges at the termini, which can sometimes improve solubility and stability.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound

  • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

  • Add the desired volume of sterile, purified water or PBS to the vial to achieve the target concentration.

  • Vortex the vial for 30 seconds.

  • Visually inspect the solution for clarity.

  • If the solution is not clear, proceed to Protocol 2.

  • Once dissolved, the solution is ready for use or for aliquoting and storage.

Protocol 2: Aided Dissolution for this compound

  • Follow steps 1-3 of Protocol 1.

  • If the peptide is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.

  • Visually inspect the solution. If it remains cloudy, gently warm the solution in a 37°C water bath for 10-15 minutes.

  • Vortex the solution again.

  • If undissolved particles are still present, centrifuge the vial at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the insoluble material.

  • Carefully collect the supernatant.

Visual Guides

experimental_workflow cluster_start Step 1: Preparation cluster_dissolution Step 2: Dissolution cluster_troubleshooting Step 3: Troubleshooting start Start with Lyophilized This compound add_solvent Add Recommended Solvent (e.g., Water or PBS) start->add_solvent vortex Vortex Gently add_solvent->vortex check_solubility Completely Dissolved? vortex->check_solubility sonicate Sonicate Solution check_solubility->sonicate No end_node Solution Ready for Use or Storage check_solubility->end_node Yes heat Gently Heat (37°C) sonicate->heat check_again Dissolved? heat->check_again check_again->end_node Yes fail_node Consider Lower Concentration or Alternative Solvent check_again->fail_node No

Caption: Workflow for dissolving this compound.

logical_relationship issue Solubility Issue with This compound cause1 High Concentration issue->cause1 cause2 Peptide Aggregation issue->cause2 cause3 Incorrect Solvent/pH issue->cause3 solution1 Decrease Concentration cause1->solution1 solution2 Sonication / Gentle Heating cause2->solution2 solution3 Adjust pH / Use Co-solvent (DMSO) cause3->solution3

Caption: Common causes and solutions for solubility issues.

References

Technical Support Center: Optimizing His-[D-2-ME-Trp]-Ala Concentration for Cell Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: His-[D-2-ME-Trp]-Ala is a fragment of the growth hormone hexarelin.[1] The information provided here is for research purposes only and is based on general principles of peptide-based cell stimulation. All protocols and concentration ranges should be considered as starting points and must be optimized for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

This compound is a synthetic peptide fragment of hexarelin, a growth hormone secretagogue.[1] Like other growth hormone-releasing peptides (GHRPs), it is likely to act on a G-protein coupled receptor (GPCR), such as the ghrelin receptor (GHS-R1a).[2][3] Activation of this receptor can initiate intracellular signaling cascades, potentially involving protein kinase C (PKC) and increases in intracellular calcium, leading to a cellular response.[4]

Q2: What is the recommended starting concentration for cell stimulation?

For initial experiments, a concentration range of 1 nM to 10 µM is recommended. A common starting point for dose-response experiments is to use a logarithmic dilution series across this range (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). The optimal concentration is highly dependent on the cell type and the specific biological endpoint being measured.

Q3: How should I dissolve and store this compound?

Dissolving: The solubility of this peptide is reported to be high in PBS (100 mg/mL). For cell culture experiments, it is best to dissolve the peptide in a sterile, biocompatible solvent such as sterile water, PBS, or a small amount of DMSO before diluting to the final concentration in your culture medium. To aid dissolution, you can warm the solution to 37°C or use an ultrasonic bath.

Storage: Lyophilized peptide should be stored at -20°C or -80°C. Once dissolved, it is recommended to aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. Stock solutions stored at -80°C should be used within 6 months, and those at -20°C within 1 month.

Q4: I am not observing a cellular response. What are the possible reasons?

Several factors could contribute to a lack of response:

  • Suboptimal Concentration: The concentration range tested may be too low or too high, leading to no effect or a toxic effect that masks the desired response. A broad dose-response experiment is crucial.

  • Peptide Degradation: Improper storage or handling can lead to degradation. Ensure the peptide has been stored correctly and minimize freeze-thaw cycles. Peptides containing tryptophan are also susceptible to oxidation.

  • Cell Health: The cells may not be healthy or at the optimal confluency for stimulation. Ensure your cells are in the logarithmic growth phase and have good viability.

  • Receptor Expression: The target cell line may not express the specific receptor for this peptide at sufficient levels.

  • Assay Sensitivity: The assay used to measure the response may not be sensitive enough to detect a change.

Q5: I am observing high cell death at my treatment concentrations. What should I do?

High cytotoxicity can be a common issue with peptide treatments.

  • Lower the Concentration: The most straightforward solution is to perform a dose-response experiment with a lower range of concentrations.

  • Reduce Incubation Time: Shortening the exposure time of the cells to the peptide may reduce toxicity while still allowing for a measurable biological response.

  • Check for Contaminants: Impurities from the peptide synthesis process, such as trifluoroacetic acid (TFA), can be cytotoxic. Consider using a peptide preparation with counter-ion exchange (e.g., acetate or HCl) if toxicity is a persistent issue.

  • Assess Purity: Ensure the peptide purity is high, as contaminants can contribute to cell death.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C20H25N7O3
Molecular Weight 427.46 g/mol
Appearance Lyophilized powder
Solubility 100 mg/mL in PBS
Storage (Lyophilized) -20°C to -80°C
Storage (Solution) -80°C (up to 6 months), -20°C (up to 1 month)
Table 2: Recommended Starting Concentrations for Key Experiments
Experiment TypeRecommended Concentration RangeNotes
Dose-Response Assay 1 nM - 100 µMUse a logarithmic dilution series to cover a broad range.
Cell Viability/Cytotoxicity Assay 0.1 µM - 100 µMImportant to run in parallel with functional assays.
Signaling Pathway Analysis EC50 value from dose-responseUse a concentration at or near the EC50 for optimal stimulation without toxicity.
Long-term Stimulation (>24h) 10 nM - 1 µMLower concentrations are often required for longer incubation times to avoid toxicity.

Experimental Protocols

Protocol 1: Determining Optimal Concentration with a Dose-Response Assay (MTT Assay)

This protocol outlines a method to determine the concentration of this compound that elicits a half-maximal response (EC50) in a cell proliferation/viability assay.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Peptide Preparation: Prepare a 2X stock solution of this compound at various concentrations (e.g., 200 µM, 20 µM, 2 µM, 200 nM, 20 nM, 2 nM) in your cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X peptide solutions to the appropriate wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for the desired stimulation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the peptide concentration and fit a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Assessing Cell Viability with Trypan Blue Exclusion Assay

This protocol is a quick method to assess cell viability after treatment with this compound.

  • Cell Treatment: Treat cells in a 6-well plate with the desired concentrations of the peptide for the intended duration.

  • Cell Harvesting: Detach the cells using trypsin and resuspend them in complete medium.

  • Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Visualizations

G Hypothetical Signaling Pathway for this compound peptide This compound receptor GPCR (e.g., GHS-R1a) peptide->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ Release er->ca2 ca2->pkc Co-activates response Cellular Response (e.g., Proliferation, Secretion) ca2->response Contributes to pkc->response Phosphorylates targets leading to

Caption: Hypothetical signaling cascade for this compound.

G Experimental Workflow for Concentration Optimization start Start: Prepare Peptide Stock Solution dose_response Perform Broad Dose-Response Assay (e.g., 1 nM - 100 µM) start->dose_response viability Perform Cytotoxicity Assay (e.g., Trypan Blue, MTT) start->viability analyze Analyze Data: - Determine EC50 - Determine Toxic Concentration (TC50) dose_response->analyze viability->analyze decision Is there a therapeutic window? (EC50 << TC50) analyze->decision optimize Refine Concentration Range Around EC50 for Functional Assays decision->optimize Yes reassess Re-evaluate Experiment: - Check peptide stability - Use a different cell line - Consider alternative assays decision->reassess No end End: Optimal Concentration Identified optimize->end G Troubleshooting Guide start Problem Observed no_effect No Cellular Effect start->no_effect high_death High Cell Death start->high_death conc_low Concentration too low? no_effect->conc_low Yes peptide_bad Peptide degraded? no_effect->peptide_bad No conc_high Concentration too high? high_death->conc_high Yes contaminants Contaminants in peptide? high_death->contaminants No sol_conc Solution: Increase concentration range conc_low->sol_conc cells_bad Cells unresponsive? peptide_bad->cells_bad No sol_peptide Solution: Use fresh peptide stock peptide_bad->sol_peptide Yes sol_cells Solution: Check cell health & receptor expression cells_bad->sol_cells Yes sol_conc_high Solution: Decrease concentration range conc_high->sol_conc_high incubation_long Incubation too long? contaminants->incubation_long No sol_contaminants Solution: Use high-purity peptide / counter-ion exchange contaminants->sol_contaminants Yes sol_incubation Solution: Reduce incubation time incubation_long->sol_incubation Yes

References

troubleshooting inconsistent results in His-[D-2-ME-Trp]-Ala experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with His-[D-2-ME-Trp]-Ala. The information is designed to address common issues and inconsistencies encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide fragment of hexarelin, a growth hormone secretagogue. It acts as an agonist for the Growth Hormone Secretagogue Receptor type 1a (GHSR1a), also known as the ghrelin receptor.[1] Upon binding to GHSR1a, it primarily stimulates the Gαq signaling pathway, leading to the activation of phospholipase C (PLC). This, in turn, triggers the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels ([Ca2+]) and the activation of Protein Kinase C (PKC).[2][3][4] This signaling cascade ultimately leads to the release of growth hormone.

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical to maintain the peptide's stability and activity. Lyophilized powder should be stored at -20°C or -80°C. Once reconstituted, the peptide solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1] Use low-binding tubes and pipette tips to prevent adsorption of the peptide to surfaces, which can lead to a significant loss of active compound.

Q3: How should I reconstitute this compound?

This compound is soluble in water. For cell-based assays, it is recommended to reconstitute the peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS with 0.1% BSA to prevent adsorption) to a stock concentration of at least 10 times the final desired concentration. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.

Q4: What are some common cell lines used to study the activity of this compound?

Cell lines endogenously expressing or stably transfected with the GHSR1a are suitable for studying the activity of this compound. Commonly used cell lines include Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human GHSR1a.

Q5: What is a typical effective concentration (EC50) for GHSR1a agonists like this compound?

The EC50 value can vary depending on the specific cell line, receptor expression level, and assay conditions. For the parent compound, hexarelin, EC50 values in the nanomolar range have been reported in various assays. For instance, in calcium mobilization assays using CHO-M1 cells, the related muscarinic agonist McN-A-343 showed an EC50 of 11 nM. It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent or No Response in Cell-Based Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Peptide Degradation Ensure proper storage of lyophilized powder and reconstituted solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect from light and extreme temperatures.
Low Peptide Purity/Incorrect Sequence Use high-purity (>95%) peptide from a reputable supplier. Verify the peptide's identity and purity via mass spectrometry and HPLC if possible. Inconsistencies between batches can lead to variable results.
Low Receptor Expression Confirm GHSR1a expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Passage number can affect receptor expression; use cells within a consistent and low passage number range.
Suboptimal Assay Conditions Optimize cell seeding density, serum concentration in the media, and incubation times. Ensure the assay buffer composition is appropriate.
Cell Line Health Monitor cell viability and morphology. Ensure cells are not overgrown or stressed. Perform regular mycoplasma testing.
Incorrect Reagent Preparation Double-check all calculations for dilutions. Ensure the vehicle control (e.g., water or PBS) does not elicit a response.
Issue 2: High Background Signal in Functional Assays (e.g., Calcium Mobilization)

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Constitutive Receptor Activity GHSR1a is known to have high constitutive (ligand-independent) activity. This can lead to a high baseline signal. The use of an inverse agonist in control wells can help to quantify and subtract this baseline activity.
Dye Loading Issues Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM) and the loading time and temperature. Ensure complete removal of excess dye before adding the agonist.
Cell Stress Handle cells gently during plating and reagent addition to avoid mechanical stimulation that can trigger calcium release. Ensure the assay buffer is at the correct temperature and pH.
Autofluorescence of Compounds If screening a library of compounds, check for autofluorescence at the excitation and emission wavelengths of your calcium indicator dye.

Experimental Protocols & Data

Calcium Mobilization Assay Protocol

This protocol is a general guideline for measuring the activation of GHSR1a by this compound in a stable cell line (e.g., CHO-K1 or HEK293 expressing GHSR1a).

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GHSR1a

  • Black-wall, clear-bottom 96-well or 384-well plates

  • Culture medium (e.g., DMEM/F12 with 10% FBS)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • This compound stock solution

  • Reference agonist (e.g., ghrelin or hexarelin)

  • Antagonist/Inverse agonist (optional, for control)

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Plating: Seed the GHSR1a-expressing cells into the microplate at an optimized density and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in Assay Buffer with probenecid). Incubate for 1-2 hours at 37°C.

  • Baseline Reading: Wash the cells with Assay Buffer to remove excess dye. Place the plate in the fluorescence reader and measure the baseline fluorescence for 10-20 seconds.

  • Agonist Addition: Use the plate reader's injector to add varying concentrations of this compound to the wells.

  • Signal Measurement: Immediately after agonist addition, continuously measure the fluorescence intensity over time (e.g., for 60-120 seconds) to capture the peak calcium response.

  • Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Quantitative Data Summary

The following table summarizes representative EC50 values for GHSR1a agonists in calcium mobilization assays. Note that these values are illustrative and can vary based on experimental conditions.

CompoundCell LineAssay TypeReported EC50
GhrelinHEK293-GHSR1aCalcium Mobilization~1-10 nM
HexarelinVariousGrowth Hormone ReleaseED50 of 0.5-0.64 µg/kg (in vivo)
N8279GHSR1a stable cellsCalcium MobilizationPotency reported to be ~8.9-fold higher than ghrelin
McN-A-343 (Muscarinic Agonist)HEK293-M1Calcium Mobilization11 nM
Oxotremorine M (Muscarinic Agonist)CHO-K1/M4/Gα15Calcium Mobilization88.7 nM

Visualizations

GHSR1a Signaling Pathway

GHSR1a_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GHSR1a GHSR1a Gq Gαq GHSR1a->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Cellular Response (e.g., GH Secretion) PKC->Downstream Ligand This compound Ligand->GHSR1a Binds Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed GHSR1a-expressing cells in microplate B Culture overnight A->B C Load cells with calcium indicator dye B->C D Wash to remove excess dye E Measure baseline fluorescence D->E F Inject this compound E->F G Measure fluorescence kinetics F->G H Calculate ΔF/F I Plot dose-response curve H->I J Determine EC50 I->J Troubleshooting_Logic cluster_reagent Reagent Integrity cluster_cells Cellular Factors cluster_assay_params Assay Parameters Start Inconsistent or No Experimental Result A1 Check Peptide: Storage, Handling, Purity Start->A1 B1 Confirm Receptor Expression Start->B1 C1 Optimize Incubation Times & Temperatures Start->C1 A2 Verify Reagent Concentrations A1->A2 B2 Assess Cell Health & Viability B1->B2 B3 Check Passage Number B2->B3 C2 Validate Instrument Settings C1->C2 C3 Review Assay Protocol C2->C3

References

Technical Support Center: Enhancing the Stability of His-[D-2-ME-Trp]-Ala in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of the peptide His-[D-2-ME-Trp]-Ala in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in an aqueous environment is primarily influenced by several factors:

  • pH: The protonation state of the histidine residue is pH-dependent and can significantly impact the peptide's conformation and susceptibility to degradation.

  • Oxidation: The histidine and the modified tryptophan (D-2-ME-Trp) residues are susceptible to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions.

  • Hydrolysis: Peptide bonds can undergo hydrolysis, leading to fragmentation of the peptide. This is often influenced by pH and temperature.

  • Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can affect their biological activity and analytical characterization.

  • Temperature: Elevated temperatures can accelerate both chemical degradation and physical instability (aggregation).

  • Buffer Composition: The choice of buffer and the presence of certain excipients can either enhance or diminish the stability of the peptide.

Q2: Which amino acid residues in this compound are most prone to degradation?

A2: Both the Histidine (His) and the D-2-methyl-Tryptophan (D-2-ME-Trp) residues are the most susceptible to degradation.

  • Histidine is prone to oxidation, particularly metal-catalyzed oxidation, which can lead to the formation of 2-oxo-histidine.[1][2] Its imidazole ring's protonation state is pH-dependent, which can influence peptide conformation and stability.[3][4][5]

  • Tryptophan and its derivatives are susceptible to oxidation by various reactive oxygen species, light, and heat. The indole ring can be cleaved, leading to products like N-formylkynurenine. The presence of a methyl group on the indole ring in D-2-ME-Trp is expected to enhance its stability against enzymatic degradation.

Q3: How does the D-amino acid and the methylation in D-2-ME-Trp affect the peptide's stability?

A3: The incorporation of a D-amino acid (D-2-ME-Trp) and the methylation of the tryptophan residue are strategic modifications to enhance the peptide's stability.

  • D-amino acids significantly increase resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds involving L-amino acids.

  • N-methylation of the indole ring, as in 2-methyl-tryptophan, can also contribute to increased metabolic stability.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Rapid loss of peptide concentration in solution.

Q: I am observing a rapid decrease in the concentration of this compound in my aqueous solution, as determined by RP-HPLC. What could be the cause and how can I mitigate it?

A: Rapid loss of peptide concentration can be due to several factors. Here's a systematic approach to troubleshoot this issue:

Possible Causes and Solutions:

  • Oxidation:

    • Diagnosis: Analyze your sample by mass spectrometry to look for mass additions corresponding to oxidation (+16 Da or +32 Da).

    • Solution:

      • Work under an inert atmosphere: Prepare and handle your solutions under nitrogen or argon to minimize exposure to oxygen.

      • Use antioxidants: Add antioxidants such as methionine, ascorbic acid, or sodium thiosulfate to your formulation.

      • Chelating agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

      • Light protection: Store your solutions in amber vials or protect them from light to prevent photo-oxidation.

  • Adsorption to Surfaces:

    • Diagnosis: Peptides can adsorb to glass and plastic surfaces. This is more common at low concentrations.

    • Solution:

      • Use low-binding vials: Utilize polypropylene or silanized glass vials.

      • Add surfactants: Incorporate a small amount of a non-ionic surfactant, such as Polysorbate 20 or 80 (typically 0.01-0.1%), to reduce surface adsorption.

  • Aggregation and Precipitation:

    • Diagnosis: Visually inspect the solution for turbidity or particulates. You can also use techniques like dynamic light scattering (DLS) to detect aggregates.

    • Solution:

      • Optimize pH: The solubility of peptides is often lowest near their isoelectric point. Adjust the pH of your solution to be at least 1-2 units away from the pI of this compound.

      • Add stabilizing excipients: Include excipients like sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol) in your formulation to enhance solubility and prevent aggregation. Arginine can also be an effective aggregation inhibitor.

Issue 2: Appearance of unexpected peaks in the chromatogram during stability studies.

Q: During my stability-indicating HPLC analysis, I am observing the formation of new peaks over time. How can I identify these and what do they signify?

A: The appearance of new peaks is indicative of peptide degradation. Identifying these degradation products is crucial for understanding the instability pathways.

Identification and Mitigation Strategy:

  • Characterize the Degradants: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the mass of the species corresponding to the new peaks.

    • A +16 Da or +32 Da mass shift from the parent peptide suggests oxidation of the histidine or tryptophan residue.

    • Mass losses could indicate hydrolysis of peptide bonds, resulting in peptide fragments.

    • No change in mass but a different retention time could suggest isomerization or conformational changes .

  • Perform Forced Degradation Studies: To confirm the identity of the degradation products, subject the peptide to controlled stress conditions (e.g., acid, base, oxidation, heat, light) and compare the resulting chromatograms with your stability samples.

  • Refine Formulation Based on Degradation Profile: Once the primary degradation pathway is identified, you can implement targeted stabilization strategies as outlined in the previous section.

Quantitative Data on Peptide Stability

ConditionParameterPeptide/ResidueObservationReference
pH Conformational StabilityPeptides with Trp-His pairsThe WH i, i+4 geometry is most stabilizing when histidine is protonated (lower pH).
AggregationGeneral PeptidesAggregation tendency can increase with changes in pH.
Oxidation Degradation RateOctastatinHigher degradation in phosphate buffer compared to glutamate buffer.
Product FormationPeptides with HistidineMetal-catalyzed oxidation leads to 2-oxo-histidine.
Product FormationPeptides with TryptophanOxidation can lead to N-formylkynurenine and kynurenine.
Excipients Aggregation InhibitionTherapeutic ProteinsSugars (sucrose, trehalose) and polyols (mannitol) can prevent aggregation.
Oxidation ProtectionIGF-I, MSP-2Recombinant human albumin can significantly reduce oxidation.

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method

This protocol provides a general framework for developing a stability-indicating RP-HPLC method for this compound.

Objective: To separate the intact peptide from its potential degradation products.

Materials:

  • This compound peptide standard

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution to a working concentration (e.g., 50-100 µg/mL) with Mobile Phase A.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm and 280 nm (for tryptophan absorbance)

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 50
      22 90
      25 90
      26 10

      | 30 | 10 |

  • Forced Degradation:

    • Acid Hydrolysis: Incubate the peptide solution in 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: Incubate the peptide solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Incubate the peptide solution at 60 °C for 7 days.

    • Photostability: Expose the peptide solution to UV light (as per ICH Q1B guidelines).

  • Data Analysis:

    • Analyze all stressed samples by the developed HPLC method.

    • Ensure that the main peptide peak is well-resolved from all degradation product peaks.

    • Peak purity of the main peak should be assessed using a photodiode array (PDA) detector.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring

This protocol is used to monitor the formation of amyloid-like fibrils, a common form of peptide aggregation.

Objective: To quantify the extent of fibrillar aggregation of this compound.

Materials:

  • This compound peptide

  • Thioflavin T (ThT)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection

Methodology:

  • Reagent Preparation:

    • Peptide Stock Solution: Prepare a 1 mM stock solution of this compound in an appropriate solvent (e.g., water or a buffer that does not induce aggregation).

    • ThT Stock Solution: Prepare a 1 mM stock solution of ThT in water. Store in the dark.

    • Working ThT Solution: Dilute the ThT stock solution to 20 µM in PBS.

  • Aggregation Assay:

    • In a 96-well plate, mix the peptide solution (to a final concentration that promotes aggregation, e.g., 50-100 µM) with the working ThT solution. The final volume in each well should be 100-200 µL.

    • Include control wells containing only the ThT solution in PBS (blank) and wells with the peptide at time zero.

    • Incubate the plate at 37 °C with intermittent shaking (e.g., 1 minute of shaking every 10 minutes).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at regular intervals (e.g., every 30-60 minutes) using the plate reader.

    • Excitation Wavelength: ~440 nm

    • Emission Wavelength: ~485 nm

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of ThT-positive aggregates.

Visualizations

Peptide_Solution This compound in Solution Oxidation Oxidation (His, Trp) Peptide_Solution->Oxidation O₂, Metal Ions, Light Hydrolysis Hydrolysis (Peptide Bonds) Peptide_Solution->Hydrolysis pH, Temperature Aggregation Aggregation Peptide_Solution->Aggregation Concentration, pH, Temp Degraded_Products Degraded/Aggregated Peptide (Loss of Activity) Oxidation->Degraded_Products Hydrolysis->Degraded_Products Aggregation->Degraded_Products

Caption: Major degradation pathways for this compound in solution.

Start Start: Peptide Solution Preparation Stability_Incubation Incubate under Test Conditions (e.g., Temp, pH, Light) Start->Stability_Incubation Sampling Sample at Time Points (t=0, t=x, t=y, ...) Stability_Incubation->Sampling HPLC_Analysis RP-HPLC Analysis Sampling->HPLC_Analysis LCMS_Analysis LC-MS Analysis (for Degradant ID) Sampling->LCMS_Analysis Data_Analysis Data Analysis (Quantify Loss, Identify Products) HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis Conclusion Conclusion on Stability Data_Analysis->Conclusion

Caption: Experimental workflow for a peptide stability study.

Issue Peptide Instability Observed? Check_Oxidation Evidence of Oxidation? (+16 Da in MS) Issue->Check_Oxidation Yes No_Issue Continue Experiment Issue->No_Issue No Check_Aggregation Visible Precipitation or Turbidity? Check_Oxidation->Check_Aggregation No Solution_Oxidation Use Antioxidants, Inert Atmosphere, Chelators Check_Oxidation->Solution_Oxidation Yes Check_Hydrolysis Peptide Fragments in LC-MS? Check_Aggregation->Check_Hydrolysis No Solution_Aggregation Optimize pH, Add Stabilizers (Sugars, Arginine) Check_Aggregation->Solution_Aggregation Yes Solution_Hydrolysis Optimize pH and Temperature Check_Hydrolysis->Solution_Hydrolysis Yes Check_Hydrolysis->No_Issue No

Caption: Troubleshooting decision tree for peptide instability.

References

Technical Support Center: His-[D-2-ME-Trp]-Ala In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing His-[D-2-ME-Trp]-Ala in in vivo studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the common pitfalls associated with in vivo peptide research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

A1: this compound is a synthetic peptide fragment derived from hexarelin, a growth hormone secretagogue. As a short peptide, its in vivo behavior is influenced by its amino acid sequence, which can affect its stability, solubility, and interaction with biological systems. Peptides of this nature can be susceptible to enzymatic degradation and rapid clearance in the body.[1][2]

Q2: How should I store and handle the lyophilized peptide and its stock solutions?

A2: Proper storage is critical to maintain the integrity of this compound.

  • Lyophilized Peptide: Store at -20°C or colder in a desiccated environment. Avoid exposure to light and moisture.

  • Stock Solutions: It is recommended to prepare aliquots of the reconstituted peptide for single use to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -20°C for short-term use (up to a month) or -80°C for longer-term storage (up to 6 months).

Q3: How do I dissolve this compound for in vivo studies?

A3: The solubility of a peptide is highly dependent on its amino acid composition and the chosen solvent. For peptides with basic residues like Histidine, dissolving in a slightly acidic solution can improve solubility. If the peptide is hydrophobic, a small amount of an organic solvent like DMSO may be necessary, followed by dilution in a suitable aqueous buffer. Always use sterile, appropriate solvents and consider the final pH of the formulation.

Q4: What are the primary challenges I might face during in vivo studies with this peptide?

A4: The main challenges with in vivo peptide studies include:

  • Poor Stability: Peptides can be rapidly degraded by proteases in the bloodstream and tissues.[2][3]

  • Low Bioavailability: Due to degradation and rapid clearance, the amount of active peptide reaching the target site may be low.

  • Aggregation: Improper formulation or handling can lead to peptide aggregation, which can reduce efficacy and potentially cause immunogenicity.[4]

  • Inconsistent Results: These can arise from issues with peptide stability, formulation, or dosing accuracy.

Troubleshooting Guide

Problem 1: I am observing inconsistent or no biological effect in my in vivo experiments.

  • Question: Have you confirmed the integrity of your peptide?

    • Answer: Improper storage or handling can lead to peptide degradation. It is advisable to use a fresh vial of the peptide or verify the integrity of your current stock using analytical methods like HPLC-MS.

  • Question: Is your formulation optimized for in vivo delivery?

    • Answer: The choice of vehicle is crucial. A simple saline solution may not be sufficient to protect the peptide from degradation. Consider using formulation strategies that enhance stability, such as incorporating excipients or using specialized delivery systems.

  • Question: Are you confident in your dosing calculations and administration?

    • Answer: Ensure accurate reconstitution and dilution of the peptide. The route of administration can also significantly impact the bioavailability and pharmacokinetics of the peptide.

Problem 2: The peptide is precipitating out of solution during formulation or administration.

  • Question: What solvent and buffer system are you using?

    • Answer: The solubility of this compound can be pH-dependent. Ensure the pH of your final formulation is appropriate for keeping the peptide in solution. If using a co-solvent like DMSO, ensure the final concentration is low enough to be well-tolerated in vivo and does not cause the peptide to precipitate upon dilution in your aqueous vehicle.

  • Question: Have you considered the possibility of aggregation?

    • Answer: Peptides can aggregate at high concentrations or in certain buffer conditions. Including a surfactant like Polysorbate 80 at a very low concentration (e.g., 0.02%) in your formulation can help prevent aggregation and adsorption to surfaces.

Quantitative Data Summary

The following table summarizes available solubility data for this compound and provides a template for other critical in vivo parameters that should be determined experimentally.

ParameterValue/RecommendationSource/Notes
Molecular Weight 426.49 g/mol Vendor Data
Solubility in Water LimitedExperimental determination is recommended.
Solubility in DMSO ≥ 50 mg/mLVendor Data
In Vivo Half-life Not DeterminedNeeds to be established through pharmacokinetic studies.
Recommended Vehicle Not EstablishedA starting point could be a buffer system with a pH that maximizes solubility, potentially with a low percentage of a solubilizing agent like DMSO, and an isotonicity agent like NaCl.
Typical Dosage Range Not DeterminedRequires dose-response studies to establish the effective dose for the desired biological outcome.

Experimental Protocols

Representative Protocol for an In Vivo Efficacy Study in a Murine Model

This is a general protocol and must be optimized for your specific experimental goals.

  • Peptide Formulation:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

    • Reconstitute the peptide in a minimal amount of sterile DMSO to create a high-concentration stock solution.

    • For the working solution, slowly dilute the DMSO stock into a sterile vehicle (e.g., 0.9% saline or PBS) to the final desired concentration. The final DMSO concentration should ideally be below 5% to minimize toxicity.

  • Animal Dosing:

    • Use an appropriate animal model for your research question.

    • Administer the peptide solution via the desired route (e.g., intravenous, subcutaneous, or intraperitoneal injection).

    • Include a vehicle control group that receives the same formulation without the peptide.

  • Sample Collection and Analysis:

    • At predetermined time points post-administration, collect blood and/or tissue samples as required by your experimental design.

    • Process the samples for the desired downstream analysis (e.g., measurement of biomarkers, pharmacokinetic analysis via LC-MS, or histological examination).

  • Data Analysis:

    • Analyze the collected data to determine the effect of this compound compared to the vehicle control group.

    • Statistical analysis should be performed to assess the significance of the observed effects.

Visualizations

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis peptide Lyophilized Peptide formulation Formulation Preparation peptide->formulation qc Quality Control (e.g., Solubility Check) formulation->qc dosing Animal Dosing qc->dosing sampling Sample Collection (Blood/Tissue) dosing->sampling processing Sample Processing sampling->processing bioanalysis Bioanalytical Assay (e.g., LC-MS) processing->bioanalysis data_analysis Data Interpretation bioanalysis->data_analysis

Caption: A generalized experimental workflow for in vivo peptide studies.

troubleshooting_logic cluster_peptide Peptide Integrity cluster_formulation Formulation Issues cluster_dosing Dosing & Administration start Inconsistent or No In Vivo Effect check_storage Improper Storage/Handling? start->check_storage check_solubility Poor Solubility or Precipitation? start->check_solubility check_dose Incorrect Dose Calculation? start->check_dose check_age Peptide Expired or Old? check_storage->check_age solution_peptide Use fresh peptide stock. Verify with HPLC-MS. check_age->solution_peptide check_stability Degradation in Vehicle? check_solubility->check_stability solution_formulation Optimize pH and vehicle. Consider stability-enhancing excipients. check_stability->solution_formulation check_route Suboptimal Administration Route? check_dose->check_route solution_dosing Recalculate dose. Evaluate different administration routes. check_route->solution_dosing

Caption: A troubleshooting guide for unexpected in vivo study outcomes.

References

how to address low bioactivity of synthetic His-[D-2-ME-Trp]-Ala

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: His-[D-2-ME-Trp]-Ala

Welcome to the technical support center for synthetic this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the bioactivity of this synthetic peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

A1: this compound is a synthetic peptide fragment of Hexarelin, a potent growth hormone secretagogue (GHS).[1][2] It is designed to act as an agonist for the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[1][3] Its primary biological activity is to stimulate the release of growth hormone (GH) from the pituitary gland.[1]

Q2: What is the mechanism of action for this compound?

A2: this compound binds to and activates the GHSR, a G protein-coupled receptor. This activation primarily stimulates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), a key step in GH secretion.

Q3: My synthetic this compound shows lower than expected bioactivity. What are the potential causes?

A3: Low bioactivity of synthetic peptides can stem from several factors:

  • Purity Issues: The presence of impurities from the synthesis process can reduce the effective concentration of the active peptide. Common impurities include truncated or deletion sequences, byproducts from the oxidation of the tryptophan residue, and residual protecting groups.

  • Structural and Stereochemical Integrity: Errors in synthesis can lead to incorrect amino acid incorporation or racemization, resulting in a peptide with a different conformation and reduced affinity for the receptor.

  • Solubility and Aggregation: Peptides containing hydrophobic residues like tryptophan can be prone to aggregation, reducing the concentration of monomeric, active peptide in your assay.

  • Peptide Instability: The tryptophan residue is susceptible to oxidation, which can inactivate the peptide. Improper storage can also lead to degradation.

Q4: How should I properly store and handle my synthetic this compound?

A4: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -80°C for use within 6 months, or at -20°C for use within 1 month.

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing the cause of low bioactivity in your synthetic this compound experiments.

Guide 1: Troubleshooting Workflow for Low Bioactivity

This workflow will guide you through a logical sequence of checks to identify the root cause of the problem.

Troubleshooting_Workflow start Start: Low Bioactivity Observed check_purity Step 1: Verify Peptide Purity & Identity (HPLC & Mass Spectrometry) start->check_purity is_pure Purity >95% and Correct Mass? check_purity->is_pure repurify Action: Repurify Peptide or Obtain New Batch is_pure->repurify No check_solubility Step 2: Assess Solubility & Aggregation (Visual Inspection, DLS) is_pure->check_solubility Yes repurify->check_purity is_soluble Soluble and Monomeric? check_solubility->is_soluble optimize_dissolution Action: Optimize Dissolution Protocol (See Protocol 2) is_soluble->optimize_dissolution No check_assay Step 3: Evaluate Bioassay Conditions (Cell line, Receptor Expression, etc.) is_soluble->check_assay Yes optimize_dissolution->check_solubility assay_ok Assay Conditions Optimal? check_assay->assay_ok optimize_assay Action: Optimize Bioassay (See Protocol 3) assay_ok->optimize_assay No conclusion Conclusion: Bioactivity Issue Resolved assay_ok->conclusion Yes optimize_assay->check_assay

Troubleshooting workflow for low bioactivity.
Guide 2: Investigating Peptide Purity and Identity

Issue: Your peptide may contain impurities that interfere with its activity.

Troubleshooting Steps:

  • Re-run Purity Analysis: Analyze your peptide sample using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The presence of multiple peaks indicates impurities.

  • Confirm Molecular Weight: Use Mass Spectrometry (MS) to determine the molecular weight of your main peak and any significant impurity peaks.

  • Analyze Impurity Masses:

    • A mass lower than expected may indicate a deletion or truncated sequence .

    • A mass increase of 16 Da often corresponds to oxidation of the tryptophan residue .

    • Other mass discrepancies could be due to the incomplete removal of protecting groups used during synthesis.

Guide 3: Addressing Solubility and Aggregation

Issue: The peptide is not fully dissolved or is forming aggregates in the assay buffer.

Troubleshooting Steps:

  • Solubility Test: Before dissolving the entire sample, test the solubility of a small aliquot in your intended solvent (e.g., sterile water or PBS). This compound is reported to be soluble in water.

  • Optimize Dissolution: If solubility is an issue, you can try gentle warming (to 37°C) or sonication to aid dissolution.

  • Check for Aggregation: If you suspect aggregation, consider using Dynamic Light Scattering (DLS) to analyze the particle size distribution in your sample. The presence of large particles can confirm aggregation.

  • Include a Detergent: In some cases, adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Tween-20 to your assay buffer can help prevent aggregation.

Data Presentation

The following tables summarize potential impurities and provide a guide for interpreting mass spectrometry data.

Table 1: Common Impurities in Synthetic this compound and Their Mass Differences

Impurity TypeDescriptionExpected Mass Difference (Da) from Parent Peptide
Oxidation Oxidation of the D-2-methyl-tryptophan residue.+16
Deletion Sequence Absence of one amino acid from the intended sequence.Varies (e.g., -137 for His, -71 for Ala)
Truncation Incomplete synthesis, missing one or more terminal amino acids.Varies
Incomplete Deprotection Residual protecting groups from synthesis (e.g., Boc on Trp).+100 (for Boc group)
Deamidation If Gln or Asn were present in the sequence.+1

Table 2: Expected Bioactivity of GHSR Agonists (Illustrative)

CompoundAssay TypeCell LineEC50
Ghrelin (endogenous ligand) Intracellular Ca2+ mobilizationHEK293 cells expressing GHSR~1 nM
Hexarelin GH releaseRat pituitary cells~1-10 nM
GHRP-6 Intracellular Ca2+ mobilizationCHO-K1 cells expressing GHSR~5 nM

Experimental Protocols

Protocol 1: Purity and Identity Analysis by LC-MS

This protocol outlines a standard method for verifying the purity and molecular weight of your synthetic peptide.

Materials:

  • Synthetic this compound

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • HPLC system coupled to a mass spectrometer

Methodology:

  • Prepare a 1 mg/mL stock solution of the peptide in Mobile Phase A.

  • Inject 10 µL of the sample onto the C18 column.

  • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 0.5 mL/min.

  • Monitor the eluent by UV detection at 220 nm and 280 nm.

  • Direct the eluent to the mass spectrometer for molecular weight determination.

  • Analyze the resulting chromatogram for peak purity and the mass spectrum for the molecular weight of all detected peaks.

Protocol 2: Peptide Solubility and Reconstitution

This protocol provides a standardized method for dissolving your lyophilized peptide.

Materials:

  • Lyophilized this compound

  • Sterile, deionized water or PBS (pH 7.4)

  • Vortex mixer

  • Ultrasonic bath (optional)

Methodology:

  • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.

  • Add the desired volume of sterile water or PBS to the vial to achieve the target concentration (e.g., 1 mM).

  • Gently vortex the vial to dissolve the peptide.

  • If the peptide does not fully dissolve, sonicate the vial in an ultrasonic water bath for a few minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For long-term storage, create single-use aliquots and store at -20°C or -80°C.

Protocol 3: In Vitro Bioactivity Assay - Intracellular Calcium Mobilization

This protocol describes a common method to assess the bioactivity of this compound by measuring its ability to induce calcium release in cells expressing GHSR.

Materials:

  • HEK293 or CHO cells stably expressing the human GHSR

  • Fura-2 AM or other suitable calcium indicator dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution

  • Fluorometric imaging plate reader or fluorescence microscope

Methodology:

  • Seed the GHSR-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Place the plate in the fluorometric plate reader and begin recording the baseline fluorescence.

  • Add the different concentrations of this compound to the wells and continue to monitor the fluorescence signal over time. An increase in the fluorescence ratio (e.g., 340/380 nm for Fura-2) indicates an increase in intracellular calcium.

  • Analyze the data to determine the dose-response curve and calculate the EC50 value.

Visualizations

GHSR Signaling Pathway

The following diagram illustrates the primary signaling cascade activated by this compound upon binding to the GHSR.

GHSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GHSR GHSR (Ghrelin Receptor) Gq Gαq/11 GHSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Calcium Store IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates GH_release Growth Hormone Release PKC->GH_release Contributes to Ca_release [Ca2+]i Increase ER->Ca_release Releases Ca2+ Peptide This compound Peptide->GHSR Binds to Ca_release->GH_release Stimulates

Signaling pathway of this compound via GHSR.

References

dealing with His-[D-2-ME-Trp]-Ala degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for His-[D-2-ME-Trp]-Ala. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent degradation of this synthetic peptide during experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue Potential Cause Recommended Solution
Loss of Peptide Activity or Inconsistent Results Peptide degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the lyophilized peptide is stored at -20°C or -80°C in a sealed container away from moisture and light.[1][2] 2. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the peptide, prepare single-use aliquots of your stock solution.[2][3] 3. Use Fresh Solutions: It is recommended to prepare fresh solutions from lyophilized powder for each experiment.[1]
Enzymatic degradation from cellular components or contaminated reagents.1. Use Protease Inhibitors: If working with cell lysates or other biological samples, consider adding a protease inhibitor cocktail. 2. Work on Ice: Keep samples and reagents on ice to minimize enzymatic activity. 3. Sterile Filtration: For solutions used in cell culture, filter sterilize the peptide solution using a 0.22 µm filter.
Oxidation of susceptible residues (e.g., Histidine).1. Use Degassed Buffers: Prepare buffers with deoxygenated water to minimize dissolved oxygen. 2. Avoid Certain Metal Ions: Be aware that some metal ions can catalyze oxidation. Use high-purity water and reagents.
Difficulty Dissolving the Peptide The peptide's physicochemical properties may lead to poor solubility in certain solvents.1. Start with High-Purity Water: this compound is soluble in water. Begin by reconstituting in sterile, high-purity water. 2. Gentle Agitation: Use gentle vortexing or sonication to aid dissolution. 3. Adjust pH: If solubility issues persist, a slight adjustment of the pH may help. For peptides containing Histidine, a slightly acidic buffer (pH 5-6) can sometimes improve stability and solubility.
Precipitation of Peptide in Solution Peptide aggregation or exceeding solubility limits in the chosen buffer.1. Check Concentration: Ensure you are not exceeding the peptide's solubility limit in your specific buffer system. 2. Optimize Buffer: The composition of your buffer (e.g., ionic strength) can influence peptide solubility. Consider testing different buffer systems. 3. Store Properly: If precipitation occurs after storage, it may be due to improper storage conditions. Ensure aliquots are frozen quickly and stored at a stable temperature.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C, sealed, and protected from moisture and light. Stock solutions should be aliquoted into single-use volumes and stored at -80°C for up to six months or -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q2: How can I prevent enzymatic degradation of this compound in my experiments?

A2: The inclusion of a D-amino acid (D-2-ME-Trp) in the sequence provides inherent resistance to proteolysis. However, to further minimize degradation, especially in complex biological samples, it is advisable to work at low temperatures (on ice) and consider the addition of a broad-spectrum protease inhibitor cocktail to your experimental buffers.

Q3: What are the likely degradation pathways for this peptide?

A3: While the D-amino acid enhances stability, potential degradation can still occur. The primary pathways include:

  • Hydrolysis: Cleavage of the peptide bonds, which can be accelerated at extreme pH values and elevated temperatures.

  • Oxidation: The histidine residue is susceptible to oxidation, particularly in the presence of metal ions and reactive oxygen species.

  • Photodegradation: The tryptophan derivative can be sensitive to light exposure.

Q4: How can I assess the stability of this compound in my experimental conditions?

A4: A stability study can be performed by incubating the peptide under your specific experimental conditions (e.g., in your chosen buffer at a certain temperature) for various time points. The amount of intact peptide remaining can be quantified using analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 10-15 minutes to prevent condensation.

  • Solvent Addition: Add the desired volume of sterile, high-purity water (or another appropriate aqueous buffer) to the vial to achieve the target concentration.

  • Dissolution: Gently vortex or swirl the vial to dissolve the peptide completely. If necessary, a brief sonication in a water bath can be used to aid dissolution.

  • Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C.

Protocol 2: General Peptide Stability Assessment using RP-HPLC
  • Preparation: Prepare a stock solution of this compound in your experimental buffer at a known concentration.

  • Incubation: Aliquot the solution into several tubes and incubate them under the desired experimental conditions (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot and immediately stop any potential degradation by freezing it at -80°C or by adding a quenching solution (e.g., an acid like trifluoroacetic acid, TFA, to a final concentration of 0.1%).

  • Analysis:

    • Thaw the samples just before analysis.

    • Inject a standard volume of each sample onto a C18 RP-HPLC column.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the intact peptide from its degradation products.

    • Monitor the elution profile using a UV detector at a wavelength of 220 nm or 280 nm.

  • Quantification: The peak area of the intact peptide at each time point is used to calculate the percentage of peptide remaining relative to the t=0 time point.

Visualizations

Degradation_Pathway General Peptide Degradation Pathways A This compound (Intact Peptide) B Hydrolysis (Peptide Bond Cleavage) A->B  pH, Temp   C Oxidation (His, Trp residues) A->C  O2, Metal Ions   D Photodegradation (Trp residue) A->D  UV Light   E Shorter Peptide Fragments + Amino Acids B->E F Oxidized Peptide C->F G Photodegraded Peptide D->G

Caption: Potential degradation pathways for this compound.

Caption: A logical workflow for troubleshooting peptide instability issues.

References

best practices for storing and handling His-[D-2-ME-Trp]-Ala

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the storage and handling of His-[D-2-ME-Trp]-Ala to ensure its stability and integrity in your research applications.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

For maximum stability, lyophilized this compound should be stored in a tightly sealed vial, protected from moisture and light.[1][2][3] Recommended storage conditions are detailed in the table below. The peptide contains Histidine (His) and Tryptophan (Trp), which are sensitive to moisture and oxidation, respectively, making proper storage critical.[2][3]

Q2: What is the recommended procedure for reconstituting the peptide?

To reconstitute this compound, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Use a sterile, high-purity solvent such as sterile water. Add the solvent gently down the side of the vial and swirl to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation. For a detailed step-by-step guide, refer to the Experimental Protocols section.

Q3: Which solvent should I use for reconstitution?

This compound is soluble in water (H₂O) at a concentration of ≥ 50 mg/mL. For most applications, sterile, distilled water is the recommended solvent. If you are preparing a stock solution for in vivo use, it is recommended to prepare fresh solutions and use them promptly.

Q4: How should I store the reconstituted peptide solution?

Once reconstituted, peptide solutions are significantly less stable than their lyophilized form. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -20°C or -80°C. For optimal stability, use a sterile buffer at a pH between 5 and 6.

Q5: For how long is the reconstituted peptide stable?

The stability of the reconstituted peptide depends on the storage temperature. When stored at -80°C, the stock solution can be used for up to 6 months. If stored at -20°C, it should be used within 1 month. It is always best to prepare fresh solutions for your experiments whenever possible.

Q6: My peptide is difficult to dissolve. What should I do?

If you encounter solubility issues, you can gently warm the solution to 37°C or use sonication to aid dissolution. Ensure the solution is clear and free of particulates before use. For peptides that are particularly hydrophobic, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with your aqueous buffer.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced peptide activity or inconsistent results 1. Improper storage of lyophilized powder.2. Repeated freeze-thaw cycles of the stock solution.3. Bacterial contamination of the solution.1. Ensure lyophilized peptide is stored at -20°C or -80°C, sealed, and protected from light.2. Aliquot the reconstituted peptide into single-use volumes to minimize freeze-thaw cycles.3. Use sterile water and aseptic techniques for reconstitution. Consider filtering the solution through a 0.22 µm filter.
Precipitation observed in the reconstituted solution 1. The peptide has come out of solution after freezing.2. The concentration is too high for the chosen solvent.3. pH of the solution is not optimal for solubility.1. Briefly vortex or sonicate the vial to redissolve the peptide.2. Dilute the peptide to a lower concentration.3. Adjust the pH of the buffer. A slightly acidic pH (5-6) is often beneficial for peptide stability.
Visible particles or cloudiness after reconstitution 1. Incomplete dissolution.2. Peptide aggregation.1. Gently swirl or sonicate the vial to ensure complete dissolution.2. Avoid vigorous shaking during reconstitution. If aggregation persists, consider using a different reconstitution solvent or adding a small amount of a solubilizing agent like DMSO.

Data Presentation

Storage Recommendations
Form Temperature Duration Key Considerations
Lyophilized Powder -80°C2 yearsSealed storage, away from moisture and light.
-20°C1 yearSealed storage, away from moisture and light.
In Solution -80°C6 monthsAliquot to avoid freeze-thaw cycles.
-20°C1 monthAliquot to avoid freeze-thaw cycles.
Chemical and Physical Properties
Property Value Reference
Molecular Weight 426.47 g/mol
Formula C₂₁H₂₆N₆O₄
Appearance White to off-white solid
Solubility in Water ≥ 50 mg/mL (117.24 mM)

Experimental Protocols

Protocol for Reconstitution of this compound
  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture, which can degrade the peptide.

  • Preparation: Work in a sterile environment and use aseptic techniques to prevent contamination.

  • Solvent Addition: Calculate the required volume of sterile water to achieve the desired concentration. Using a sterile pipette, slowly add the solvent to the vial, aiming the stream against the side of the vial rather than directly onto the powder.

  • Dissolution: Gently swirl the vial or rock it back and forth until the peptide is completely dissolved. Avoid vigorous shaking or vortexing, as this can lead to peptide aggregation.

  • Verification: Inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: For long-term storage, it is recommended to aliquot the solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C for up to one month or -80°C for up to six months.

Visualizations

G Experimental Workflow: Peptide Reconstitution and Storage cluster_prep Preparation cluster_reconstitution Reconstitution cluster_troubleshooting Troubleshooting cluster_storage Storage & Use start Start: Lyophilized Peptide Vial equilibrate Equilibrate vial to room temperature start->equilibrate prep_solvent Prepare sterile solvent (e.g., sterile H2O) equilibrate->prep_solvent add_solvent Gently add solvent to vial prep_solvent->add_solvent dissolve Swirl gently to dissolve add_solvent->dissolve check_sol Check for complete dissolution dissolve->check_sol is_dissolved Completely dissolved? check_sol->is_dissolved troubleshoot Gentle warming (37°C) or sonication is_dissolved->troubleshoot No aliquot Aliquot into single-use tubes is_dissolved->aliquot Yes troubleshoot->dissolve store Store at -20°C or -80°C aliquot->store use Use in experiment store->use

Caption: Workflow for reconstituting and storing this compound.

G Decision Tree: Troubleshooting Peptide Solubility Issues start Peptide is not dissolving in sterile water action1 Action: Gently warm to 37°C and/or sonicate briefly start->action1 check1 Is the peptide dissolved? action1->check1 solution1 Solution is ready for use. Proceed with experiment. check1->solution1 Yes action2 Action: Add a small amount (1-10%) of a co-solvent (e.g., DMSO, Acetonitrile) check1->action2 No check2 Is the peptide dissolved? action2->check2 solution2 Solution is ready. Ensure final co-solvent concentration is compatible with your assay. check2->solution2 Yes action3 Action: Re-evaluate the pH of the buffer. Adjust to be more acidic (pH 5-6). check2->action3 No contact Contact Technical Support for further assistance. action3->contact

References

Technical Support Center: Optimizing Assays for His-[D-2-ME-Trp]-Ala

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing buffer conditions for His-[D-2-ME-Trp]-Ala and other His-tagged peptide assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.

While specific data for the dipeptide [D-2-ME-Trp]-Ala is not extensively available in public literature, the principles of handling His-tagged molecules are well-established. The following guides are based on best practices for immobilized metal affinity chromatography (IMAC) and related assays, which are fully applicable to your His-tagged peptide. The D-2-methyl-tryptophan component suggests potential applications in neurobiology or as a synthetic pharmaceutical building block[1].

Frequently Asked Questions (FAQs)
Q1: What are the critical components of a binding buffer for a His-tagged peptide assay?

A typical binding buffer for His-tagged peptides should contain a buffering agent to maintain pH, salt to reduce non-specific ionic interactions, and a low concentration of imidazole to prevent weakly-binding contaminants from associating with the affinity resin[2].

  • Buffering Agent: 20-50 mM sodium phosphate or Tris, pH 7.5-8.0, is standard. The slightly basic pH ensures the histidine side chains are deprotonated and can coordinate with the metal ions (e.g., Ni²⁺, Co²⁺)[3][4].

  • Salt: 300-500 mM NaCl is commonly used to minimize non-specific electrostatic interactions[4].

  • Imidazole: A low concentration (10-40 mM) is crucial for reducing the binding of host proteins that have naturally occurring histidine clusters. The optimal concentration is protein-dependent and may require empirical testing.

  • Additives: Glycerol (5-20%) can be included to enhance peptide stability and solubility.

Q2: How does pH affect the binding of my His-tagged peptide to the affinity resin?

pH is a critical factor. The imidazole side chain of histidine has a pKa of approximately 6.0. For effective binding to metal affinity resins, the pH of the buffer should be well above this pKa, typically in the range of 7.5 to 8.0. At acidic pH (below 7), the histidine residues become protonated, which prevents their coordination with the metal ions, leading to poor or no binding. Conversely, lowering the pH to around 4.5-5.5 can be used as an alternative to imidazole for eluting the peptide.

Q3: My His-tagged peptide yield is very low. What are the common causes and solutions?

Low yield is a frequent issue that can stem from several factors.

  • Inaccessible His-tag: The peptide's tertiary structure might fold in a way that buries the His-tag, making it inaccessible to the resin. To test this, you can perform the assay under denaturing conditions using agents like 4-8 M urea or 4-6 M guanidinium hydrochloride (Gua-HCl).

  • Incompatible Buffer Components: Chelating agents like EDTA or strong reducing agents like DTT can strip the metal ions (e.g., Ni²⁺) from the affinity resin, drastically reducing its binding capacity. If these agents are necessary for peptide stability, use a metal-chelate resin that is resistant to them.

  • Suboptimal Imidazole Concentration: While some imidazole in the binding/wash buffer reduces background, too high a concentration can prevent your target peptide from binding, especially if its affinity is not very high. Test a range of lower imidazole concentrations (0-20 mM).

  • Peptide Degradation or Precipitation: Peptides can be susceptible to proteases or may aggregate. Always work at low temperatures (4°C) and include protease inhibitors (EDTA-free) in your lysis buffer. If precipitation is observed, consider adding stabilizing agents like glycerol or arginine to the buffer.

Q4: I'm observing high background or non-specific binding in my assay. How can I improve purity?

High background is typically caused by host cell proteins binding non-specifically to the resin.

  • Optimize Imidazole in Wash Buffer: Increasing the imidazole concentration in the wash buffer (e.g., from 20 mM up to 50 mM) is the most effective way to remove contaminants that bind weakly to the resin.

  • Increase Salt Concentration: Raising the NaCl concentration in the wash buffer (up to 500 mM) can help disrupt non-specific ionic interactions.

  • Add Detergents: Including a mild, non-ionic detergent like 0.1-0.5% Tween-20 or Triton X-100 in the wash buffer can reduce non-specific hydrophobic interactions.

  • Switch Metal Ion: Cobalt (Co²⁺) resins generally offer higher specificity and bind fewer host proteins compared to Nickel (Ni²⁺) resins, which can result in higher purity, sometimes at the cost of slightly lower yield.

Quantitative Data Summary

The tables below provide recommended starting concentrations and ranges for key buffer components. Optimization is often required for each specific peptide and application.

Table 1: Recommended Imidazole Concentrations for His-Tag Assays (IMAC)

Buffer Type Imidazole Concentration (Ni²⁺ Resin) Purpose
Binding Buffer 10–40 mM Prevents binding of host proteins with low affinity.
Wash Buffer 20–50 mM Removes non-specifically bound contaminant proteins.

| Elution Buffer | 250–500 mM | Competes with the His-tag to release the target peptide. |

Table 2: Common Buffer Additives for Peptide Stability and Purity

Additive Recommended Concentration Primary Function Notes
NaCl 300–500 mM Reduces non-specific ionic interactions. Essential for minimizing background.
Glycerol 5–20% (v/v) Stabilizer, prevents aggregation. Helps maintain peptide solubility and stability.
Non-ionic Detergents 0.1–1% (v/v) Reduces non-specific hydrophobic interactions. E.g., Tween-20, Triton X-100.
Arginine 0.1–2 M Suppresses aggregation and aids in refolding. Can be particularly useful for peptides prone to aggregation.

| Reducing Agents | 1–5 mM | Prevents oxidation of cysteine residues. | Caution: DTT/DTE can strip Ni²⁺. TCEP is more compatible. Use EDTA-resistant resins if DTT is required. |

Troubleshooting Guides
Guide 1: Low Signal or Yield
SymptomPossible CauseRecommended Solution
No/Low Binding Hidden His-Tag: Peptide folding obscures the tag.Purify under denaturing conditions (e.g., 6 M Urea) and refold later. Consider re-cloning with the tag on the opposite terminus.
Incorrect Buffer pH: pH is too low (<7.0), protonating histidine.Ensure buffer pH is 7.5-8.0. Re-adjust pH after adding all components, especially imidazole, which can alter it.
Incompatible Additives: EDTA or DTT are stripping metal ions from the resin.Omit these agents if possible. Alternatively, use EDTA-resistant resins.
Peptide Lost in Wash Imidazole in Wash Too High: Wash conditions are too stringent.Decrease the imidazole concentration in the wash buffer. Perform a gradient wash to find the optimal concentration.
Peptide Won't Elute Elution Buffer Too Weak: Imidazole concentration is insufficient to displace the peptide.Increase imidazole concentration in the elution buffer (up to 1 M) or perform a gradient elution. Alternatively, elute by lowering the pH to ~4.5.
Peptide Precipitated: High concentration upon elution causes aggregation.Elute into a larger volume or directly into a buffer containing stabilizers like glycerol or arginine. Add 1 mM EDTA to the final eluted fraction to chelate any leached nickel ions, which can promote aggregation.
Guide 2: High Background / Contamination
SymptomPossible CauseRecommended Solution
Many Contaminants Non-specific Binding: Host proteins are binding to the resin.Increase imidazole concentration in binding and wash buffers (e.g., up to 50 mM). Increase NaCl concentration to 500 mM.
Hydrophobic Interactions: Contaminants are sticking to the peptide or resin.Add 0.1-1% non-ionic detergent (e.g., Tween-20) to wash and elution buffers.
Co-purification with Chaperones: His-tagged peptide is bound to chaperones.Add 1-5 mM ATP and 10 mM MgCl₂ to the lysis buffer and incubate to promote dissociation.
Resin Choice: Ni-NTA resin has higher non-specific binding.Switch to a Cobalt (Co²⁺)-based resin for higher purity.
Experimental Protocols
Protocol 1: Generic His-Tag Peptide Pull-Down Assay

This protocol outlines a basic workflow for capturing a His-tagged peptide and its potential interaction partners from a cell lysate.

  • Buffer Preparation:

    • Lysis/Binding Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole, 1% Triton X-100, 1x Protease Inhibitor Cocktail (EDTA-free).

    • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 25 mM Imidazole, 0.5% Triton X-100.

    • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 300 mM Imidazole.

  • Resin Equilibration:

    • Take 50 µL of Ni-NTA or Co-Talon resin slurry per sample.

    • Wash the resin twice with 1 mL of Lysis/Binding Buffer. Centrifuge at 500 x g for 1 minute between washes.

  • Binding:

    • Add 1 mg of cell lysate and a known quantity of this compound peptide to the equilibrated resin.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Centrifuge the tubes at 500 x g for 1 minute and discard the supernatant.

    • Wash the resin three times with 1 mL of Wash Buffer.

  • Elution:

    • Add 100 µL of Elution Buffer to the resin.

    • Incubate for 10-15 minutes at room temperature with gentle agitation.

    • Centrifuge at 1000 x g for 2 minutes and collect the supernatant (eluate).

  • Analysis:

    • Analyze the eluate using SDS-PAGE and Western Blot or Mass Spectrometry to identify the peptide and any co-purified proteins.

Visualizations

Below are diagrams illustrating key workflows and concepts for assay optimization.

G cluster_0 Phase 1: Initial Buffer Screen cluster_1 Phase 2: Assay & Analysis cluster_2 Phase 3: Optimization Loop start Define Peptide & Assay Goal b1 Prepare Buffers: pH 7.5 and 8.0 start->b1 b2 Test Imidazole Gradient (Binding: 5-20 mM) b1->b2 b3 Test NaCl Concentration (300 vs 500 mM) b2->b3 c1 Run Pilot Assay (e.g., Pull-down or ELISA) b3->c1 c2 Analyze Results (SDS-PAGE / Western / Plate Reader) c1->c2 c3 Evaluate Yield & Purity c2->c3 d1 Add Stabilizers? (Glycerol, Arginine) c3->d1 Low Yield or High Background end Final Protocol c3->end Optimal d2 Test Detergents? (Tween-20, Triton X-100) d1->d2 d3 Switch Resin? (Ni-NTA -> Cobalt) d2->d3 d3->c1 Re-test Troubleshooting_Decision_Tree start Problem Encountered q1 Issue: Low Yield or No Binding? start->q1 q2 Issue: High Background? start->q2 q1->q2 No q3 Is Tag Accessible? q1->q3 Yes sol4 Solution: Increase imidazole in wash buffer (25-50 mM). q2->sol4 Yes sol5 Solution: Add detergent (0.1% Tween-20) to wash. q2->sol5 Also consider q4 Buffer pH > 7.2? q3->q4 Yes sol1 Solution: Purify under denaturing conditions (Urea). q3->sol1 No q5 Wash Imidazole Too High? q4->q5 Yes sol2 Solution: Adjust buffer pH to 7.5-8.0. q4->sol2 No sol3 Solution: Lower imidazole in wash buffer. q5->sol3 Yes sol6 Solution: Check for incompatible reagents (EDTA, DTT). q5->sol6 No G_Protein_Signaling cluster_membrane Cell Membrane ligand His-[Peptide] receptor GPCR (Hypothetical Target) ligand->receptor g_protein G-Protein (αβγ) receptor->g_protein activates gdp GDP g_protein->gdp releases gtp GTP g_protein->gtp binds effector Effector Enzyme (e.g., Adenylyl Cyclase) second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces gtp->effector α-subunit activates pka Protein Kinase A second_messenger->pka activates response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) pka->response phosphorylates targets

References

Technical Support Center: Synthesis of High-Purity His-[D-2-ME-Trp]-Ala

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the modified tripeptide, His-[D-2-ME-Trp]-Ala.

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase peptide synthesis (SPPS) and purification of this compound.

Problem Potential Cause Recommended Solution
Low crude peptide yield Incomplete coupling of Fmoc-D-2-Me-Trp-OH: The methyl group at the 2-position of the indole ring introduces significant steric hindrance, which can impede the coupling reaction.- Use a more potent coupling reagent: Reagents like HATU, HCTU, or PyAOP are known to be effective for sterically hindered amino acids. - Increase coupling time and temperature: Extend the reaction time to 2-4 hours and consider performing the coupling at a slightly elevated temperature (e.g., 30-35°C). - Double coupling: Perform the coupling step twice to ensure maximum incorporation of the modified tryptophan residue.
Aggregation of the growing peptide chain: The hydrophobic nature of the D-2-Me-Trp residue can promote peptide aggregation on the solid support, leading to incomplete reactions.- Use a high-swelling resin: A resin like ChemMatrix® or a PEG-based resin can improve solvation and reduce aggregation. - Incorporate a chaotropic salt: Adding a salt like LiCl to the coupling and deprotection steps can disrupt secondary structures.
Presence of deletion sequences (e.g., His-Ala) Incomplete Fmoc deprotection of the D-2-Me-Trp residue: Steric hindrance may also slow down the removal of the Fmoc protecting group.- Extend Fmoc deprotection time: Increase the deprotection time with 20% piperidine in DMF to 30-60 minutes. - Use a stronger deprotection reagent: A solution of 2% DBU and 2% piperidine in DMF can be more effective for hindered residues.
Multiple peaks in the crude product chromatogram Side reactions involving the tryptophan indole ring: The indole ring is susceptible to alkylation or oxidation during TFA cleavage.- Use a scavenger cocktail: A cleavage cocktail containing TFA, water, TIS (triisopropylsilane), and EDT (ethanedithiol) is crucial to quench reactive cations. - Employ a Boc protecting group on the indole nitrogen of D-2-Me-Trp: This provides additional protection against side reactions during synthesis and cleavage.
Racemization of amino acid residues: This can occur during the activation step of the coupling reaction.- Use an appropriate coupling reagent and base: Carbodiimide-based reagents in the presence of an additive like HOBt or Oxyma Pure can minimize racemization. Use a non-racemizing base like DIPEA.
Difficulty in purifying the peptide by RP-HPLC Poor solubility of the peptide: The hydrophobic D-2-Me-Trp residue can lead to aggregation and poor peak shape during chromatography.- Optimize the mobile phase: Use a gradient with a lower starting concentration of acetonitrile and a shallow gradient. The addition of a small amount of formic acid (0.1%) to the mobile phase can sometimes improve peak shape. - Dissolve the crude peptide in a stronger solvent: Initially dissolve the peptide in a small amount of DMSO or DMF before diluting with the HPLC mobile phase.
Co-elution of impurities: Deletion sequences or byproducts from side reactions may have similar retention times to the desired peptide.- Use a high-resolution HPLC column: A column with a smaller particle size and longer length will provide better separation. - Optimize the gradient: A shallower gradient will increase the separation between closely eluting peaks.
Low binding of His-tagged peptide to IMAC resin Inaccessible His-tag: The N-terminal His-tag might be sterically hindered by the bulky D-2-Me-Trp residue, preventing efficient binding to the metal affinity resin.- Purify under denaturing conditions: The use of 6 M guanidine hydrochloride or 8 M urea in the binding buffer can unfold the peptide and expose the His-tag. The peptide can then be refolded on the column. - Optimize binding buffer pH: Ensure the pH of the binding buffer is between 7.5 and 8.0 for optimal histidine coordination with the metal ions.
Metal ion stripping from the resin: Components in the crude peptide solution, such as EDTA or other chelators, can strip the metal ions from the IMAC resin.- Perform a buffer exchange step: Use a desalting column to exchange the buffer of the crude peptide solution to a compatible binding buffer before loading onto the IMAC column.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

The primary challenges stem from the incorporation of the D-2-methyl-tryptophan residue. The methyl group at the 2-position of the indole ring creates significant steric hindrance, which can lead to:

  • Slow and incomplete coupling reactions: This can result in low yields and the formation of deletion sequences (e.g., His-Ala).

  • Difficult Fmoc deprotection: The bulky nature of the residue can hinder the removal of the Fmoc protecting group, also contributing to deletion sequences.

  • Increased hydrophobicity: This can cause peptide aggregation on the solid support and lead to purification difficulties by RP-HPLC.

Additionally, the tryptophan indole ring is susceptible to side reactions like alkylation and oxidation during the final cleavage from the resin.[1]

Q2: Which coupling reagent is best for incorporating Fmoc-D-2-Me-Trp-OH?

For sterically hindered amino acids like D-2-methyl-tryptophan, high-activity coupling reagents are recommended. Phosphonium-based reagents like PyBOP or aminium/uronium-based reagents such as HATU and HCTU are generally more effective than standard carbodiimide reagents like DIC. These reagents can overcome the steric hindrance and promote efficient amide bond formation.

Q3: What is the recommended protecting group strategy for the D-2-Me-Trp residue?

To minimize side reactions, it is highly recommended to use Fmoc-D-2-Me-Trp(Boc)-OH. The tert-butyloxycarbonyl (Boc) group on the indole nitrogen provides robust protection against alkylation and other modifications that can occur during the acidic conditions of TFA cleavage.

Q4: What are the expected yield and purity for the synthesis of this compound?

The yield and purity of short peptides with modified amino acids can vary significantly depending on the sequence and the synthetic protocol used. For a tripeptide like this compound, with proper optimization of coupling and deprotection steps, one could reasonably expect:

Parameter Expected Range
Crude Peptide Yield30-60%
Purity of Crude Peptide40-70%
Final Yield after Purification10-30%
Final Purity>95%

Note: These are estimated values and actual results may vary.

Q5: How can I confirm the identity and purity of the synthesized peptide?

The identity and purity of the final peptide should be confirmed by a combination of analytical techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the peptide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide. High-resolution mass spectrometry can provide further confirmation of the elemental composition.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a general procedure for the manual synthesis of the target peptide using Fmoc/tBu chemistry on a Rink Amide resin.

1. Resin Preparation:

  • Swell Rink Amide resin (0.1 mmol scale) in dichloromethane (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes.

2. First Amino Acid Coupling (Fmoc-Ala-OH):

  • Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).
  • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
  • In a separate vessel, pre-activate Fmoc-Ala-OH (0.4 mmol, 4 eq) with HBTU (0.39 mmol, 3.9 eq) and DIPEA (0.8 mmol, 8 eq) in DMF for 2 minutes.
  • Add the activated amino acid solution to the resin and couple for 1 hour.
  • Wash the resin as described above.

3. Second Amino Acid Coupling (Fmoc-D-2-Me-Trp(Boc)-OH):

  • Deprotect the resin-bound Ala with 20% piperidine in DMF (2 x 10 min).
  • Wash the resin thoroughly.
  • Pre-activate Fmoc-D-2-Me-Trp(Boc)-OH (0.4 mmol, 4 eq) with HATU (0.39 mmol, 3.9 eq) and DIPEA (0.8 mmol, 8 eq) in DMF for 5 minutes.
  • Add the activated amino acid solution to the resin and couple for 2-4 hours.
  • Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step (double coupling).
  • Wash the resin.

4. Third Amino Acid Coupling (Boc-His(Trt)-OH):

  • Deprotect the resin-bound D-2-Me-Trp with 20% piperidine in DMF (2 x 15 min).
  • Wash the resin.
  • Couple Boc-His(Trt)-OH (0.4 mmol, 4 eq) using HATU/DIPEA as described for the second amino acid. Couple for 1 hour.
  • Wash the resin with DMF (5x) and DCM (5x) and dry under vacuum.

5. Cleavage and Deprotection:

  • Treat the dried resin with a cleavage cocktail of TFA/H₂O/TIS/EDT (92.5:2.5:2.5:2.5) for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
  • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of DMSO or 50% acetonitrile/water.
  • Filter the solution through a 0.22 µm syringe filter.

2. HPLC Conditions:

  • Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 5% to 65% B over 30 minutes.
  • Flow Rate: 1 mL/min.
  • Detection: 220 nm and 280 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak.
  • Analyze the purity of each fraction by analytical RP-HPLC.
  • Pool the fractions with >95% purity.

4. Lyophilization:

  • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis resin Rink Amide Resin ala Couple Fmoc-Ala-OH resin->ala d_trp Couple Fmoc-D-2-Me-Trp(Boc)-OH ala->d_trp his Couple Boc-His(Trt)-OH d_trp->his cleavage TFA Cleavage Cocktail his->cleavage precipitation Ether Precipitation cleavage->precipitation rp_hplc RP-HPLC Purification precipitation->rp_hplc analysis Purity & Identity Check (HPLC/MS) rp_hplc->analysis lyophilization Lyophilization analysis->lyophilization final_product High-Purity this compound lyophilization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_ms Mass Spectrometry Analysis cluster_hplc RP-HPLC Analysis cluster_solutions Potential Solutions start Low Crude Purity ms_check Analyze by MS start->ms_check hplc_check Analyze by RP-HPLC start->hplc_check deletion Major peak at M-217 Da (Deletion of D-2-Me-Trp) ms_check->deletion modification Major peak at M+X Da (Side-chain modification) ms_check->modification broad_peaks Broad or tailing peaks hplc_check->broad_peaks multiple_peaks Multiple closely eluting peaks hplc_check->multiple_peaks solution1 Optimize coupling of D-2-Me-Trp (Stronger reagent, double coupling) deletion->solution1 solution2 Use Trp(Boc) & optimized cleavage cocktail modification->solution2 solution4 Improve peptide solubility (DMSO, Formic Acid) broad_peaks->solution4 solution3 Optimize HPLC conditions (Gradient, solvent) multiple_peaks->solution3

Caption: Troubleshooting logic for low purity in this compound synthesis.

References

Validation & Comparative

A Comparative In Vitro Analysis of Hexarelin and its Fragment, His-[D-2-Me-Trp]-Ala

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of the synthetic growth hormone secretagogue (GHS) hexarelin and its N-terminal fragment, His-[D-2-Me-Trp]-Ala. While extensive in vitro data is available for hexarelin, delineating its receptor binding, signaling pathways, and functional activity, there is a notable scarcity of published in vitro studies specifically characterizing this compound. This guide will present a comprehensive overview of the in vitro pharmacology of hexarelin and discuss the potential implications for the activity of its fragment based on available information and structure-activity relationships within the growth hormone-releasing peptide (GHRP) family.

Introduction to the Compounds

Hexarelin is a potent, synthetic hexapeptide (His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) that stimulates the release of growth hormone (GH). It is an analog of GHRP-6 and mimics the action of the endogenous hormone ghrelin by binding to the growth hormone secretagogue receptor 1a (GHSR1a). Beyond its effects on GH secretion, hexarelin has been shown to exert effects on other cellular systems.

This compound is the N-terminal tripeptide fragment of hexarelin. The in vitro activity of this fragment has not been extensively characterized in publicly available literature. A closely related compound, alexamorelin (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), which has an additional alanine residue at the N-terminus compared to hexarelin, has been shown to inhibit GHS binding in vitro and possesses in vivo GH-releasing activity comparable to hexarelin[1]. This suggests that N-terminal modifications and fragments of hexarelin may retain some biological activity.

Quantitative Data Summary

Due to the limited availability of in vitro data for this compound, a direct quantitative comparison with hexarelin is not currently feasible. The following table summarizes the available in vitro data for hexarelin.

ParameterHexarelinThis compoundReference
Receptor Binding Affinity
GHSR1aPotent agonistData not available[2]
CD36Binds to this receptorData not available[3]
Functional Activity
GH Release (in vitro)Potent secretagogueData not available[4]
Cardiomyocyte ProliferationStimulates proliferationData not available[4]

Signaling Pathways

Hexarelin activates multiple intracellular signaling pathways upon binding to its receptors. The primary receptor, GHSR1a, is a G protein-coupled receptor (GPCR).

GHSR1a Signaling

Upon activation by hexarelin, GHSR1a primarily couples to the Gαq/11 subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately contributes to the secretion of growth hormone.

Additionally, GHSR1a can signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as G protein-independent signaling.

GHSR1a_Signaling Hexarelin Hexarelin GHSR1a GHSR1a Hexarelin->GHSR1a binds Gq11 Gαq/11 GHSR1a->Gq11 activates beta_arrestin β-Arrestin GHSR1a->beta_arrestin recruits PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC GH_release Growth Hormone Secretion Ca_release->GH_release PKC->GH_release desensitization Receptor Desensitization & Internalization beta_arrestin->desensitization

Caption: GHSR1a signaling pathway activated by hexarelin.
CD36 Signaling

Hexarelin also binds to the scavenger receptor CD36, particularly in cardiovascular tissues. This interaction is implicated in the cardioprotective effects of hexarelin, which appear to be independent of GH release. The downstream signaling from CD36 in response to hexarelin is less well-defined but may involve pathways related to lipid metabolism and cellular protection.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize compounds like hexarelin.

Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity of a test compound for a specific receptor.

Receptor_Binding_Workflow start Start prepare_membranes Prepare cell membranes expressing the receptor (e.g., GHSR1a) start->prepare_membranes incubate Incubate membranes with a radiolabeled ligand (e.g., ¹²⁵I-Ghrelin) and varying concentrations of the test compound (Hexarelin or This compound) prepare_membranes->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of the bound fraction separate->quantify analyze Analyze data to determine IC₅₀ and Ki values quantify->analyze end End analyze->end

References

Unveiling the Ghrelin Receptor: A Comparative Guide to Ligand Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of various ligands to the ghrelin receptor (GHSR1a), with a focus on the synthetic peptide agonist GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2). While the specific peptide "His-[D-2-ME-Trp]-Ala" was not identified in the available literature, GHRP-6 represents a structurally similar and extensively studied alternative.

This document summarizes key quantitative binding data, details the experimental protocols for crucial assays, and visualizes the core signaling pathways associated with ghrelin receptor activation.

Quantitative Binding Affinity Data

The binding affinities of several key compounds to the ghrelin receptor are presented below. This data, compiled from various in vitro studies, allows for a direct comparison of these ligands.

Compound Name/ReferenceTypeAssay TypeRadioligandCell LineBinding Affinity (K_i / K_d)Citation
GhrelinEndogenous AgonistCompetitive Binding¹²⁵I-His-GhrelinCOS-7K_i = 0.53 ± 0.03 nM[1]
GHRP-6Synthetic AgonistCompetition BindingNot SpecifiedNot SpecifiedIC₅₀ = 2.03 ± 1.36 µM (for CD36)[2]
BIM-28131Synthetic Super-AgonistRadioligand BindingNot SpecifiedNot Specified~5-fold higher affinity than ghrelin[3]
YIL-781Non-peptide AntagonistCompetition BindingNot SpecifiedNot SpecifiedK_i = 17 nM[4][5]
Compound 21Non-peptide AntagonistBinding Assay[³H]-Compound 21WT ghrelin receptorK_d = 4.42 ± 0.76 nM
LEAP2Endogenous AntagonistNot SpecifiedNot SpecifiedNot SpecifiedFully inhibits GHSR activation

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of compound affinities. Below are protocols for key experiments utilized in the study of ghrelin receptor ligands.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki or Kd) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the ghrelin receptor.

Materials:

  • Membrane Preparation: Homogenates from cells or tissues expressing the ghrelin receptor.

  • Radioligand: A high-affinity ligand for the ghrelin receptor labeled with a radioisotope (e.g., ¹²⁵I-His-Ghrelin).

  • Test Compounds: Unlabeled ligands to be tested for their binding affinity.

  • Assay Buffer: (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The incubation is allowed to proceed to equilibrium at a specific temperature (e.g., 30°C for 60 minutes).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Turnover Assay

This functional assay measures the ability of a ligand to activate the ghrelin receptor and stimulate the production of inositol phosphates, a downstream second messenger. This is particularly useful for determining if a ligand is an agonist or an inverse agonist.

Materials:

  • Cell Line: Cells expressing the ghrelin receptor (e.g., COS-7 or HEK293 cells).

  • [³H]myo-inositol: For radiolabeling of cellular phosphoinositides.

  • Stimulation Buffer: Often contains LiCl to inhibit inositol monophosphatase.

  • Test Compounds: Ligands to be tested for their functional activity.

  • Ion-Exchange Chromatography Columns: To separate different inositol phosphate species.

Procedure:

  • Cell Labeling: Cells are incubated with [³H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phospholipids.

  • Stimulation: The labeled cells are then stimulated with various concentrations of the test compound for a defined period.

  • Extraction: The reaction is terminated, and the inositol phosphates are extracted from the cells.

  • Separation: The different inositol phosphate isomers are separated using anion-exchange chromatography.

  • Quantification: The amount of radioactivity in the inositol phosphate fractions is determined by scintillation counting.

  • Data Analysis: The concentration-response curves are plotted to determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists) of the test compound.

Visualizing Ghrelin Receptor Signaling and Experimental Workflow

To better understand the mechanisms of action and the experimental processes involved, the following diagrams have been generated.

Ghrelin_Signaling_Pathway cluster_receptor Cell Membrane cluster_Gq Gαq/11 Pathway cluster_Gi Gαi/o Pathway cluster_arrestin β-Arrestin Pathway Ghrelin Ghrelin / Agonist GHSR1a Ghrelin Receptor (GHSR1a) Ghrelin->GHSR1a Binds Gq Gαq/11 GHSR1a->Gq Activates Gi Gαi/o GHSR1a->Gi Activates B_Arrestin β-Arrestin GHSR1a->B_Arrestin Recruits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 Releases PKC PKC DAG->PKC Activates Physiological_Effects Physiological Effects (Appetite, GH release, etc.) Ca2->Physiological_Effects PKC->Physiological_Effects AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->Physiological_Effects ERK ERK B_Arrestin->ERK Activates Internalization Receptor Internalization B_Arrestin->Internalization ERK->Physiological_Effects

Caption: Ghrelin Receptor Signaling Pathways.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Inositol Phosphate Turnover Assay prep_membranes 1. Prepare Membranes from GHSR1a-expressing cells incubate 2. Incubate Membranes with Radioligand & Test Compound prep_membranes->incubate filter_wash 3. Filter and Wash to separate bound/free incubate->filter_wash count_radioactivity 4. Count Radioactivity filter_wash->count_radioactivity calc_ki 5. Calculate IC₅₀ and Ki count_radioactivity->calc_ki end End: Determine Binding Affinity and Functional Activity calc_ki->end label_cells 1. Label GHSR1a-expressing cells with [³H]myo-inositol stimulate_cells 2. Stimulate cells with Test Compound label_cells->stimulate_cells extract_ip 3. Extract Inositol Phosphates (IPs) stimulate_cells->extract_ip separate_ip 4. Separate IPs via Ion-Exchange Chromatography extract_ip->separate_ip quantify_ip 5. Quantify Radioactivity in IP fractions separate_ip->quantify_ip calc_ec50 6. Calculate EC₅₀ / IC₅₀ quantify_ip->calc_ec50 calc_ec50->end start Start: Characterize Test Compound start->prep_membranes start->label_cells

References

A Researcher's Guide to Validating Functional Assays for His-[D-2-ME-Trp]-Ala and Other Growth Hormone Secretagogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of functional assays for His-[D-2-ME-Trp]-Ala, a potent synthetic fragment of the growth hormone secretagogue (GHS), hexarelin. This document outlines key experimental protocols and presents comparative data to facilitate the selection of appropriate validation methods.

This compound is a key component of the hexarelin peptide sequence (His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) and belongs to the family of Growth Hormone Releasing Peptides (GHRPs).[1] These synthetic molecules stimulate the release of growth hormone (GH) from the anterior pituitary by acting on the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. Understanding the functional activity of this compound and its analogs is crucial for the development of new therapeutics targeting GH deficiencies and other metabolic disorders.

Comparative Overview of Growth Hormone Secretagogues

The GHRP family includes several well-characterized peptides, with hexarelin being the most potent in stimulating GH release. The general hierarchy of potency is Hexarelin > GHRP-2 > GHRP-6 > Ipamorelin.[2] While direct quantitative data for the specific fragment this compound is limited in publicly available literature, the activity of its parent compound, hexarelin, and the closely related GHRP-6 provide a strong basis for comparison.

CompoundStructureRelative PotencyKey Characteristics
Hexarelin His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2++++Most potent synthetic GHS; may also stimulate prolactin and cortisol release.[2][3]
GHRP-6 His-D-Trp-Ala-Trp-D-Phe-Lys-NH2++Potent GH secretagogue; known to stimulate appetite.[2]
GHRP-2 D-Ala-D-2-Nal-Ala-Trp-D-Phe-Lys-NH2+++Second most potent in the GHRP family.
Ipamorelin Aib-His-D-2-Nal-D-Phe-Lys-NH2+Mildest of the common GHRPs; does not significantly impact prolactin or cortisol levels.
Ghrelin (endogenous ligand) 28 amino acid peptide+++Natural ligand for the GHSR; requires octanoylation for full activity.

Core Functional Assays for Validation

To validate the biological activity of this compound, a series of in vitro functional assays are recommended. These assays assess different stages of the signaling cascade, from receptor binding to the ultimate physiological response of growth hormone secretion.

Receptor Binding Assay

This assay determines the affinity of the test compound for the GHSR. It is a competitive binding assay where the compound's ability to displace a radiolabeled ligand from the receptor is measured.

Summary of In Vitro Bioactivity Data for GHS Analogs

CompoundAssay TypeCell LineIC50 / EC50
Ghrelin (1-28)Competitive Binding (GHSR)HEK293IC50 = 3.1 nM
Ghrelin AnalogueCompetitive Binding (GHSR)HEK293IC50 = 5.9 nM
GHRP-6GH ReleaseRat Pituitary CellsEC50 = 7 x 10⁻⁹ M
Intracellular Calcium Mobilization Assay

Activation of the GHSR by an agonist leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i). This is a direct measure of receptor activation and downstream signaling.

Growth Hormone (GH) Release Assay

This is the most physiologically relevant assay, directly measuring the primary function of GHS compounds. The assay quantifies the amount of GH secreted from pituitary cells following stimulation with the test compound.

Signaling Pathway and Experimental Workflows

The activation of the GHSR by this compound initiates a specific intracellular signaling cascade, which is crucial to understand for assay development and data interpretation.

GHSR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GHS This compound GHSR GHSR (Ghrelin Receptor) GHS->GHSR Binding G_alpha_q11 Gαq/11 GHSR->G_alpha_q11 Activation PLC Phospholipase C (PLC) G_alpha_q11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates GH_Vesicle GH Vesicle Ca_release->GH_Vesicle Stimulates PKC->GH_Vesicle Potentiates GH_Release Growth Hormone Release GH_Vesicle->GH_Release Fusion & Exocytosis

GHSR Signaling Pathway. Max Width: 760px.

The diagram above illustrates the primary signaling pathway activated by this compound. Binding to the GHSR activates the Gαq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Both pathways converge to stimulate the release of growth hormone.

Detailed Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for the GHSR.

Materials:

  • HEK293 cells stably expressing human GHSR.

  • Radioligand (e.g., [¹²⁵I]-Ghrelin).

  • This compound and other competitor peptides.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Scintillation fluid and counter.

Procedure:

  • Prepare cell membranes from HEK293-GHSR cells.

  • In a 96-well plate, add a constant concentration of radioligand to each well.

  • Add increasing concentrations of the unlabeled competitor peptide (this compound or standards).

  • Add cell membranes to initiate the binding reaction.

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value by non-linear regression analysis.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare HEK293-GHSR cell membranes D Incubate membranes, radioligand, and competitor A->D B Prepare serial dilutions of This compound B->D C Prepare radioligand ([¹²⁵I]-Ghrelin) C->D E Filter and wash to separate bound from free ligand D->E F Measure radioactivity (Scintillation Counting) E->F G Plot competition curve and calculate IC50 F->G

Receptor Binding Assay Workflow. Max Width: 760px.
Protocol 2: In Vitro Growth Hormone Release Assay

Objective: To measure the potency (EC50) and efficacy of this compound in stimulating GH release from primary pituitary cells.

Materials:

  • Primary pituitary cells isolated from rats.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound and other GHS compounds.

  • Human Growth Hormone ELISA kit.

  • 96-well cell culture plates.

Procedure:

  • Isolate and culture primary pituitary cells in 96-well plates.

  • Allow cells to adhere and stabilize for 48-72 hours.

  • Wash cells with serum-free medium.

  • Add increasing concentrations of this compound or other test compounds to the wells.

  • Incubate for a defined period (e.g., 15-60 minutes) at 37°C.

  • Collect the cell culture supernatant.

  • Quantify the concentration of GH in the supernatant using a validated GH ELISA kit according to the manufacturer's instructions.

  • Plot the dose-response curve and determine the EC50 value.

GH_Release_Workflow A Isolate and culture primary pituitary cells B Wash and starve cells in serum-free medium A->B C Stimulate with varying concentrations of This compound B->C D Incubate for 15-60 min at 37°C C->D E Collect supernatant D->E F Quantify GH concentration using ELISA E->F G Plot dose-response curve and calculate EC50 F->G

GH Release Assay Workflow. Max Width: 760px.

By employing these standardized assays and understanding the underlying signaling pathways, researchers can effectively validate the functional activity of this compound and other novel growth hormone secretagogues, paving the way for new therapeutic innovations.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of His-[D-2-ME-Trp]-Ala

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Professionals

This document provides a comprehensive guide to the proper disposal of His-[D-2-ME-Trp]-Ala, a synthetic peptide fragment of the growth hormone hexarelin utilized in research and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The information herein is intended to supplement, not replace, institutional and local hazardous waste disposal protocols. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department before implementing any waste disposal protocol.

I. Hazard Assessment and Safety Precautions

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

  • Respiratory Protection: If handling the solid form and there is a risk of aerosolization, a dust mask or respirator may be necessary.

II. Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in the table below. This information is crucial for understanding its behavior and potential interactions with other substances.

PropertyValue
Molecular Formula C21H26N6O4
Molecular Weight 426.47 g/mol
Solubility in Water ≥ 50 mg/mL (117.24 mM)[1]
Appearance Solid
Storage Temperature -20°C to -80°C for long-term storage[1]

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on general best practices for the disposal of peptide-based research chemicals.

Step 1: Waste Identification and Segregation

  • Identify: All waste streams containing this compound must be clearly identified. This includes unused stock solutions, contaminated labware (e.g., pipette tips, vials, gloves), and any spill cleanup materials.

  • Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible chemicals can react dangerously.

Step 2: Inactivation of Liquid Waste (Recommended)

For liquid waste containing this compound, a chemical inactivation step is recommended to degrade the peptide, followed by disposal as hazardous chemical waste.

  • Chemical Hydrolysis:

    • Working in a certified chemical fume hood, treat the aqueous peptide solution with a 1 M solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl) to hydrolyze the peptide bonds. The final concentration of the acid or base should be sufficient to ensure complete degradation.

    • Allow the solution to stand for a minimum of 24 hours to ensure complete hydrolysis.

    • Neutralize the solution by slowly adding a corresponding base or acid until the pH is between 6.0 and 8.0.

    • Transfer the neutralized solution to a designated hazardous waste container.

Step 3: Packaging and Labeling of Waste

  • Solid Waste:

    • Place all contaminated solid waste (e.g., vials, pipette tips, gloves) into a designated, leak-proof solid waste container.

    • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Liquid Waste:

    • Collect all liquid waste, including the inactivated solution from Step 2, in a compatible, sealed, and leak-proof container.

    • The container must be labeled as "Hazardous Waste" and list all constituents, including "this compound" and any solvents or reagents used.

Step 4: Storage of Waste

  • Store all waste containers in a designated and secure secondary containment area.

  • Ensure that the storage area is away from incompatible materials.

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.

  • Provide all necessary documentation regarding the contents of the waste containers. The primary method for the ultimate disposal of peptide-based compounds is typically high-temperature incineration by a licensed facility to ensure complete destruction.

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate the recommended experimental workflow for the inactivation of liquid waste and the overall logical flow of the disposal process.

G cluster_workflow Experimental Workflow: Liquid Waste Inactivation start Liquid this compound Waste hydrolysis Add 1M NaOH or 1M HCl in Fume Hood start->hydrolysis wait Incubate for 24 hours hydrolysis->wait neutralize Neutralize to pH 6.0-8.0 wait->neutralize collect Transfer to Hazardous Waste Container neutralize->collect

Caption: Workflow for the chemical inactivation of liquid this compound waste.

G cluster_disposal_flow Logical Flow: this compound Disposal identify Identify Waste Streams segregate Segregate Waste identify->segregate inactivate Inactivate Liquid Waste (Recommended) segregate->inactivate package_label Package and Label Waste segregate->package_label Solid Waste inactivate->package_label store Store in Secondary Containment package_label->store dispose Arrange for Professional Disposal store->dispose

Caption: Overall logical flow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling His-[D-2-ME-Trp]-Ala

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with His-[D-2-ME-Trp]-Ala. The following procedures are based on standard laboratory practices for handling peptide compounds. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound, as it is the primary source of detailed safety information.[1][2]

Immediate Safety and Handling Protocols

Due to the limited availability of specific toxicity data for many research peptides, they should be treated as potentially hazardous materials.[3] All handling of this compound, particularly in its lyophilized powder form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[3][4]

Personal Protective Equipment (PPE):

A comprehensive approach to personal protection is essential to prevent exposure and contamination. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and liquid splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing, such as during the initial reconstitution of the powder.
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used. Consider double-gloving for added protection, especially when handling concentrated solutions.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect skin and clothing from potential splashes.
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles. The type should be based on a risk assessment.
Operational Plan: Handling and Storage

Proper handling and storage are vital to maintain the integrity and stability of this compound.

Receiving and Storage:

  • Upon receipt, store the lyophilized peptide at -20°C or -80°C in a tightly sealed, light-protective, and desiccated container.

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.

Reconstitution and Aliquoting:

  • For initial dissolution, appropriate solvents may include sterile water or organic solvents like DMSO, followed by dilution with an aqueous buffer.

  • If using water as the solvent for the stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.

  • To aid dissolution, sonication or gentle warming can be used.

  • After reconstitution, it is best practice to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store reconstituted solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Always follow the supplier's specific recommendations.

Disposal Plan

All waste contaminated with this compound must be segregated and disposed of as hazardous chemical waste according to institutional and local regulations.

Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Aqueous solutions containing the peptide should be collected as chemical waste. Chemical inactivation may be a preferred method before disposal, depending on institutional guidelines.

Storage and Disposal:

  • Store waste containers in a designated hazardous waste accumulation area, away from general lab traffic.

  • Arrange for pickup and disposal by your institution’s certified hazardous waste management service.

Experimental Protocol: Reconstitution of Lyophilized this compound

This protocol outlines the steps for reconstituting a lyophilized peptide for use in experiments.

  • Preparation:

    • Don the appropriate personal protective equipment as detailed in the table above.

    • Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.

  • Solvent Addition:

    • Refer to the product's data sheet for the recommended solvent.

    • Using a sterile syringe, slowly add the appropriate volume of the recommended solvent to the vial, aiming the stream against the side of the vial to avoid foaming.

  • Dissolution:

    • Gently swirl or vortex the vial to dissolve the peptide completely. If necessary, use an ultrasonic bath to aid dissolution.

  • Aliquoting:

    • Once fully dissolved, draw up the solution and dispense it into smaller, single-use, sterile microcentrifuge tubes.

  • Storage:

    • Label each aliquot clearly with the peptide name, concentration, and date of reconstitution.

    • Store the aliquots at the recommended temperature (-20°C or -80°C).

Visual Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_0 Preparation and Handling cluster_1 Experimental Use cluster_2 Waste Disposal A Don Appropriate PPE B Equilibrate Lyophilized Peptide to Room Temperature A->B C Reconstitute with Appropriate Solvent B->C D Aliquot into Single-Use Vials C->D E Use in Experiment D->E F Segregate Solid Waste (Gloves, Tips, Vials) E->F G Segregate Liquid Waste (Unused Solutions) E->G H Store Waste in Labeled Hazardous Waste Containers F->H G->H I Arrange for Professional Disposal H->I

Caption: Workflow for the proper handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.